molecular formula C13H8F2O2 B577792 3-(2-Fluorophenyl)-5-fluorobenzoic acid CAS No. 1214386-75-0

3-(2-Fluorophenyl)-5-fluorobenzoic acid

Cat. No.: B577792
CAS No.: 1214386-75-0
M. Wt: 234.202
InChI Key: OQDFPGCBAJRMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-5-fluorobenzoic acid is a fluorinated aromatic building block of significant interest in advanced chemical synthesis and drug discovery. Its structure, featuring multiple fluorine atoms on the biphenyl core, makes it a versatile intermediate for constructing complex molecules, particularly in developing active pharmaceutical ingredients (APIs) where fluorine is introduced to modulate metabolic stability, bioavailability, and binding affinity . Researchers utilize this compound in metal-catalyzed cross-coupling reactions to create novel biaryl structures, and its carboxylic acid functional group allows for further derivatization into various amides, esters, and heterocycles .In agrochemical research, this benzoic acid derivative serves as a critical precursor in the synthesis of modern insecticides and herbicides. The strategic placement of fluorine atoms is known to enhance the biological activity and environmental persistence of active compounds . The compound's utility is demonstrated in the synthesis of bioactive molecules such as 1,3,4-oxadiazoles, a class of heterocycles with documented insecticidal properties against pests like armyworms (Pseudaletia separata Walker) . Furthermore, the molecular framework of this compound is highly valued in materials science, where it can be incorporated into the design of organic electronic materials and metal-organic frameworks, leveraging the electron-withdrawing nature of the fluorine substituents to fine-tune electronic properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-fluoro-5-(2-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDFPGCBAJRMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673356
Record name 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214386-75-0
Record name 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Difluoro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives: Focus on 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Scientific Audience:

Initial research into the properties of 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid revealed a significant scarcity of available technical data in established scientific databases and commercial supplier catalogs. To provide a comprehensive and scientifically rigorous guide as requested, we have shifted the focus to a closely related and well-documented isomer: 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid . This structural analog shares key features with the original topic of interest, including the difluorobiphenyl scaffold and a carboxylic acid moiety, making it a relevant and valuable subject for researchers, scientists, and drug development professionals. The principles, experimental methodologies, and applications discussed herein are likely to be broadly applicable to the study of other difluorinated biphenyl carboxylic acid isomers.

Technical Guide: 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

This guide provides a detailed examination of 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. We will explore its fundamental properties, established synthesis protocols, analytical characterization, and key applications, with a focus on the causal relationships that underpin its utility.

Core Molecular Properties

The unique arrangement of fluorine atoms and the carboxylic acid group on the biphenyl framework of 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid dictates its physicochemical properties and reactivity.

1.1. Structural and Physicochemical Data

A summary of the key identifiers and physicochemical properties for 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is presented in Table 1.

PropertyValueSource
IUPAC Name 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acidN/A
CAS Number 656304-77-7[1]
Molecular Formula C₁₃H₈F₂O₂[1]
Molecular Weight 234.2 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in organic solvents such as dimethyl sulfoxide and chloroform.[2]
Storage Room temperature, in a dry, dark place.[1]

1.2. The Influence of Fluorine Substitution

The presence of two fluorine atoms on one of the phenyl rings has profound implications for the molecule's properties:

  • Metabolic Stability: Fluorine substitution at the 2' and 4' positions can block potential sites of oxidative metabolism by cytochrome P450 enzymes. This strategic placement enhances the metabolic stability of drug candidates incorporating this moiety, a critical factor in improving pharmacokinetic profiles.[1]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes. This can result in improved binding affinity and potency of bioactive molecules.[1]

  • Conformational Control: The fluorine substituents can influence the torsional angle between the two phenyl rings, affecting the overall shape of the molecule and its ability to fit into a binding pocket.

Synthesis and Purification

The synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is typically achieved through a Suzuki coupling reaction, a robust and versatile method for forming carbon-carbon bonds.

2.1. Retrosynthetic Analysis and Strategy

The logical disconnection for this molecule points to a Suzuki coupling between a boronic acid (or its ester) and an aryl halide. The choice of which fragment carries which functional group depends on the availability and reactivity of the starting materials. A common and effective strategy is the coupling of (2,4-difluorophenyl)boronic acid with a halogenated benzoic acid derivative.

2.2. Experimental Protocol: Suzuki Coupling

This protocol provides a representative, step-by-step methodology for the synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Reactants Starting Materials: - 3-Bromo-2-fluorobenzoic acid - (2,4-Difluorophenyl)boronic acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) ReactionVessel Reaction Setup: Inert atmosphere (N₂ or Ar) Reflux at 80-100 °C Reactants->ReactionVessel 1. Coupling Workup Aqueous Workup: - Acidification (e.g., HCl) - Extraction (e.g., Ethyl Acetate) ReactionVessel->Workup 2. Quenching & Isolation Purification Purification: - Column Chromatography  (Silica Gel) - Recrystallization Workup->Purification 3. Purification Product Final Product: 2',4'-Difluoro-[1,1'-biphenyl]-3- carboxylic acid Purification->Product 4. Characterization

Caption: A typical workflow for the synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-fluorobenzoic acid (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization to obtain the pure 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Base: The base is crucial for the transmetalation step of the Suzuki coupling mechanism, activating the boronic acid.

  • Aqueous Workup and Acidification: The carboxylic acid product is often deprotonated under the basic reaction conditions. Acidification is necessary to protonate the carboxylate, rendering it less water-soluble and allowing for its extraction into an organic solvent.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

3.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons. The coupling patterns will be complex due to proton-proton and proton-fluorine couplings.

    • ¹³C NMR: Will display signals for all 13 carbon atoms, with the carbon atoms attached to fluorine showing characteristic splitting (C-F coupling).

    • ¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode will show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z corresponding to the molecular weight minus one.

  • Infrared (IR) Spectroscopy: Will exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹).

3.2. Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): A powerful technique to assess the purity of the final compound. A single sharp peak indicates a high degree of purity.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Applications in Research and Development

2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is a valuable building block in several areas of chemical research.

4.1. Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of pharmaceuticals.[1] Its structural features are particularly relevant for:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The biphenyl scaffold is a common feature in many NSAIDs. The fluorine atoms can enhance the binding affinity to cyclooxygenase (COX) enzymes.[1]

  • Structure-Activity Relationship (SAR) Studies: It is frequently used in medicinal chemistry to probe the SAR of drug candidates. By incorporating this moiety, chemists can systematically evaluate the impact of fluorine substitution on biological activity.[1]

Diagram of the Role in Drug Discovery:

Drug_Discovery cluster_0 Lead Optimization CoreScaffold 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid SAR Structure-Activity Relationship (SAR) Studies CoreScaffold->SAR MetabolicStability Enhanced Metabolic Stability SAR->MetabolicStability BindingAffinity Improved Binding Affinity SAR->BindingAffinity DrugCandidate Optimized Drug Candidate MetabolicStability->DrugCandidate BindingAffinity->DrugCandidate

Caption: The central role of the title compound in lead optimization during drug discovery.

4.2. Materials Science

The rigid biphenyl structure and the potential for derivatization through the carboxylic acid group make this compound a candidate for the synthesis of:

  • Liquid Crystals: The rigid, rod-like shape of biphenyl derivatives is conducive to the formation of liquid crystalline phases.

  • Agrochemicals: The biphenyl scaffold is also found in some pesticides and herbicides.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • MySkinRecipes. 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. [Link]

  • ChemBK. Biphenyl]-3-carboxylic acid, 4'-[(ethylamino)carbonyl]-3',6-difluoro-. [Link]

Sources

An In-depth Technical Guide to 3-(2-Fluorophenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-(2-Fluorophenyl)-5-fluorobenzoic acid is a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms on both phenyl rings imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its chemical data, synthesis, and potential applications, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, is a solid organic compound. The presence of two electron-withdrawing fluorine atoms significantly influences its electronic properties and reactivity.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 3-fluoro-5-(2-fluorophenyl)benzoic acid[]
CAS Number 1214386-75-0[2]
Molecular Formula C₁₃H₈F₂O₂[2]
Molecular Weight 234.20 g/mol [2]
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)FN/A
InChI Key N/AN/A
Appearance White to off-white solid (typical)General Knowledge
Purity ≥98% (commercially available)[2]

Synthesis and Purification

The primary synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of a wide range of functional groups.

Synthesis Workflow

The synthesis involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. In this case, (2-fluorophenyl)boronic acid is coupled with a 3-bromo-5-fluorobenzoic acid derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 3-Bromo-5-fluorobenzoic acid D Suzuki-Miyaura Cross-Coupling A->D B (2-Fluorophenyl)boronic acid B->D C Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene/Water) C->D E Workup & Purification (Acid-base extraction, Crystallization) D->E F This compound E->F

Caption: Suzuki-Miyaura coupling for synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard Suzuki-Miyaura coupling procedures.

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by an aqueous solution of a base like sodium carbonate (2.0 eq).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer.

  • Aqueous Extraction: Wash the organic layer with brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo.

  • Purification: The crude product is purified by dissolving it in a basic aqueous solution (e.g., 1M NaOH), washing with a nonpolar solvent (e.g., ether or hexane) to remove non-acidic impurities, and then re-acidifying the aqueous layer with a strong acid (e.g., 2M HCl) to precipitate the pure product.

  • Final Product: Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. Fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[3][4] Benzoic acid derivatives, in particular, are common scaffolds in pharmaceutical development.[5]

While specific applications of this compound are often proprietary and found within patent literature, its structure is indicative of its utility as a key intermediate for building more complex molecules. The biaryl scaffold is a common feature in drugs targeting a range of diseases. The fluorination pattern on this compound can be used to fine-tune the electronic and steric properties of a final drug molecule, potentially leading to improved efficacy and safety profiles.[6]

Derivatives of similar fluorinated benzoic acids have been explored for various therapeutic applications, including:

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs utilize substituted biaryl motifs.[5]

  • Anti-inflammatory Agents: As precursors to indole derivatives, which can possess anti-inflammatory properties.[7]

  • Antiviral and Antimicrobial Agents: Fluorinated compounds have shown promise in developing new treatments for infectious diseases.[6][8]

Safety and Handling

As with any laboratory chemical, this compound and its parent compound, 3-fluorobenzoic acid, should be handled with care.

Table 2: GHS Hazard Information for Structurally Related Compounds

Hazard StatementDescriptionClassifications
H315Causes skin irritationSkin Irrit. 2[9][10][11]
H319Causes serious eye irritationEye Irrit. 2[9][11][12]
H335May cause respiratory irritationSTOT SE 3[9][11]

This data is based on the parent compound, 3-fluorobenzoic acid, as specific data for the title compound is not publicly available. Similar precautions should be taken.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11][12]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical attention.[12][13]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]

Conclusion

This compound is a specialized chemical intermediate with significant potential for the development of advanced materials and novel therapeutics. Its synthesis via Suzuki-Miyaura coupling is robust and scalable. The unique properties conferred by its difluorinated biaryl structure make it a valuable tool for medicinal chemists aiming to overcome challenges in drug design, such as metabolic instability and target selectivity. Further research into the applications of this compound and its derivatives is likely to yield new and effective treatments for a variety of diseases.

References

  • PubChem. 3-(2-Acetylphenyl)-5-fluorobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). Available from: [Link]

  • PubChem. 3-(2-Chlorophenyl)-5-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:1214386-75-0. Available from: [Link]

  • PubChem. 3-Fluorobenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 3-Fluorobenzoic acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Intermediates in Modern Pharmaceutical Development. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 3-Fluorobenzoic acid. Available from: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • National Institute of Standards and Technology. Benzoic acid, 3-fluoro-. NIST WebBook. Available from: [Link]

  • Ark Pharm, Inc. This compound - CAS:1214386-75-0. Available from: [Link]

  • PubChem. 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

  • ResearchGate. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Available from: [Link]

  • ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

Sources

3-(2-Fluorophenyl)-5-fluorobenzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-(2-Fluorophenyl)-5-fluorobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is a biaryl carboxylic acid, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. The presence of two fluorine atoms and a carboxylic acid moiety dictates its reactivity and toxicological profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound safely. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety recommendation to foster a proactive safety culture.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its chemical structure and data from close structural analogs.

Table 1: Chemical Identity and Computed Properties

Identifier Value Source
IUPAC Name This compound -
Molecular Formula C₁₃H₈F₂O₂ -
Molecular Weight 234.20 g/mol Computed
CAS Number Not broadly available -

| Appearance | Expected to be a white to off-white solid powder | Inferred from analogs |

Note: Physicochemical properties are based on the parent compound and structurally similar molecules like 3-(2-chlorophenyl)-5-fluorobenzoic acid and 3-fluorobenzoic acid.[1]

Section 2: Hazard Analysis and Toxicological Profile

Based on the Globally Harmonized System (GHS) classifications for structurally related fluorinated benzoic acids, this compound is presumed to be a hazardous substance.[2][3][4] The primary hazards are associated with its acidic nature and irritant properties, which are common to this class of compounds.[5][6]

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[2][3][4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3][4] |

Toxicological Rationale:
  • Oral Toxicity (H302): While fluorinated benzoic acids generally exhibit low oral toxicity, ingestion can still be harmful.[6]

  • Dermal and Ocular Irritation (H315, H319): The carboxylic acid functional group is the primary driver of irritancy.[6] Direct contact with the skin can lead to redness and a burning sensation, while eye contact is likely to cause serious, potentially lasting irritation.[2][5]

  • Respiratory Irritation (H335): As a fine powder, the compound can be easily aerosolized.[3] Inhalation of this dust can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[4][5]

Section 3: Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical. The following workflow illustrates the logical progression from hazard identification to the implementation of robust control measures, ensuring a multi-layered safety approach.

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Control Implementation (Hierarchy of Controls) cluster_3 Phase 4: Emergency Preparedness H_ID Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) E_Assess Evaluate Potential Exposure Routes: - Inhalation (dust) - Dermal Contact (handling) - Eye Contact (splash/dust) - Ingestion (contamination) H_ID->E_Assess informs Eng_Control Engineering Controls: - Chemical Fume Hood - Ventilated Enclosure E_Assess->Eng_Control requires Emergency Emergency Plan: - Eyewash & Safety Shower Access - Spill Kit Availability - First Aid Procedures E_Assess->Emergency necessitates Admin_Control Administrative Controls: - SOPs & Training - Restricted Access - Labeling Eng_Control->Admin_Control supplemented by PPE Personal Protective Equipment: - Safety Goggles - Nitrile Gloves - Lab Coat Admin_Control->PPE reinforced by

Caption: Risk assessment and control workflow for handling the compound.

Section 4: Standard Operating Procedures (SOPs)

Adherence to detailed protocols is non-negotiable for mitigating the risks identified. These procedures should be practiced and validated within your specific laboratory context.

General Handling and Use

This protocol is designed to prevent the generation and inhalation of dust and to avoid dermal and ocular contact.[5][7]

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood or a ventilated balance enclosure.

    • Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[3]

    • Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) before retrieving the compound.

  • Personal Protective Equipment (PPE):

    • Don a lab coat, nitrile gloves, and chemical safety goggles with side shields.[2] Face shields are recommended when handling larger quantities.[2]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations that may generate dust inside a fume hood or ventilated enclosure.

    • Use a micro-spatula to handle the solid. Avoid scooping large amounts at once to minimize dust generation.

    • Tap the spatula gently to dispense the powder; do not shake or drop it from a height.

  • Dissolution:

    • Add the solid to the solvent slowly. If using a stir bar, ensure the vortex is minimal to prevent splashing.

    • Keep the container covered or capped whenever possible.

  • Post-Handling:

    • Thoroughly decontaminate the work area, spatula, and any other equipment with an appropriate solvent and wipe.

    • Carefully remove gloves and wash hands thoroughly with soap and water before leaving the work area.[2][7]

Storage Protocol

Proper storage is essential to maintain chemical integrity and prevent accidental exposure.

  • Container: Keep the compound in a tightly closed, properly labeled container.[4][7]

  • Location: Store in a cool, dry, and well-ventilated area.[4][7] A dedicated cabinet for solid irritants is recommended.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines, as these may trigger vigorous or exothermic reactions.[3]

Spill Management

Prompt and correct response to a spill minimizes potential exposure and environmental contamination.

  • Evacuation and Alerting:

    • Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.

    • Restrict access to the spill area.

  • Control and Cleanup (for small spills):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Do not use water to clean up the dry powder as it may create a more hazardous slurry.

    • Carefully sweep up the material without creating dust.[2] Use a dustpan and brush or a HEPA-filtered vacuum.

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[4] Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

Section 5: Emergency Procedures and First Aid

Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure. Always show the Safety Data Sheet (SDS) to responding medical personnel.[2]

  • Inhalation:

    • Action: Immediately move the affected person to fresh air.[2][4] If breathing is difficult or stops, provide artificial respiration.

    • Causality: Removing the individual from the contaminated atmosphere is the priority to prevent further respiratory irritation.

    • Follow-up: Seek immediate medical attention.

  • Skin Contact:

    • Action: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][4]

    • Causality: Prompt and thorough washing is required to remove the irritating solid and mitigate chemical burns or rashes.

    • Follow-up: If skin irritation persists, seek medical attention.[4]

  • Eye Contact:

    • Action: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do so.[2]

    • Causality: Extensive irrigation is crucial to dilute and remove the chemical, preventing serious and potentially irreversible damage to the cornea.

    • Follow-up: Seek immediate medical attention.[2][4]

  • Ingestion:

    • Action: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.

    • Causality: Inducing vomiting may cause further damage to the esophagus. Rinsing the mouth helps to remove residual chemical.

    • Follow-up: Seek immediate medical attention.

References

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (2025, September 27). 3-(2-Acetylphenyl)-5-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Shell Australia. (2014, June 8). ad-fluorobenzoic-acid.pdf. Retrieved from [Link]

  • PubChem. (2025, December 27). 3-(2-Chlorophenyl)-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Biological Frontier of Fluorinated Biphenyl Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Drug Design

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate and enhance biological activity. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical properties. This includes improving metabolic stability, increasing binding affinity to biological targets, and altering acidity (pKa), which can profoundly impact a drug's pharmacokinetic and pharmacodynamic profile.[1][2][3]

One of the most well-known examples of a fluorinated biphenyl carboxylic acid is Diflunisal, a salicylic acid derivative developed in 1971, which demonstrates the foundational anti-inflammatory and analgesic properties of this class.[4] This guide delves into the core biological activities of these compounds, from their primary mechanism as anti-inflammatory agents to their expanding roles in treating complex diseases like amyloidosis, cancer, and viral infections, providing field-proven insights and detailed experimental methodologies for researchers in drug discovery and development.

Part 1: The Core Mechanism - Potent Anti-Inflammatory Action via COX Inhibition

The hallmark biological activity of many fluorinated biphenyl carboxylic acids is their anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

The Cyclooxygenase (COX) Pathway

COX enzymes (with COX-1 and COX-2 being the most prominent isoforms) are responsible for converting arachidonic acid into prostaglandins.[6] Prostaglandins are key signaling molecules involved in mediating inflammation, pain, and fever.[5]

  • COX-1 is typically expressed constitutively and plays a role in physiological functions like protecting the gastric lining and regulating platelet function.[5]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5]

Many fluorinated biphenyl carboxylic acids, such as Diflunisal and Flurbiprofen, act as non-steroidal anti-inflammatory drugs (NSAIDs) by non-selectively inhibiting both COX-1 and COX-2.[5][7] This dual inhibition effectively reduces the production of prostaglandins, thereby alleviating pain and inflammation.[5] However, the inhibition of COX-1 is also associated with common NSAID-related side effects, such as gastrointestinal irritation.[5][8]

COX_Pathway_Inhibition AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Protection Gastric Protection Platelet Function PGs_Physiological->Protection Inflammation Inflammation Pain, Fever PGs_Inflammatory->Inflammation FBCA Fluorinated Biphenyl Carboxylic Acids (NSAIDs) FBCA->COX1 Inhibits FBCA->COX2 Inhibits

Mechanism of COX Inhibition by Fluorinated Biphenyl Carboxylic Acids.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of test compounds against COX-1 and COX-2 enzymes. The principle is based on measuring the amount of prostaglandin E2 (PGE2) produced from arachidonic acid.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (fluorinated biphenyl carboxylic acids) dissolved in DMSO

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • PGE2 ELISA kit

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A known NSAID like Flurbiprofen or Celecoxib should be used as a positive control.

  • Enzyme Reaction Setup: In a 96-well plate, add the reaction buffer.

  • Add the test compound dilutions or vehicle control (DMSO) to the appropriate wells.

  • Add the COX-1 or COX-2 enzyme to each well and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the concentration of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Self-Validation: The inclusion of a positive control with a known IC50 value validates the assay's performance. A clear dose-response curve for the test compounds demonstrates the specificity of the inhibition.

Part 2: Diverse Therapeutic Applications Beyond Inflammation

The unique structure of fluorinated biphenyl carboxylic acids lends itself to interactions with a variety of biological targets, leading to a broad spectrum of therapeutic possibilities.

Neuroprotection and Alzheimer's Disease

Neuroinflammation is a key pathological feature of neurodegenerative disorders like Alzheimer's disease (AD).[9] The anti-inflammatory properties of fluorinated biphenyl carboxylic acids make them attractive candidates for neuroprotection.

  • Amyloid-β Reduction: Flurbiprofen is one of a subset of NSAIDs that act as selective amyloid-lowering agents (SALAs), reducing the levels of the neurotoxic amyloid-beta 1-42 (Aβ1–42) peptide, a primary component of the plaques found in AD brains.[5]

  • Neuroinflammation Attenuation: Derivatives of flurbiprofen have been shown to reduce microglial activation, a key component of the brain's inflammatory response, in animal models.[9] In co-culture systems, flurbiprofen demonstrated a concentration-dependent neuroprotective effect on neuronal cells exposed to inflammatory stimuli.[5]

Anticancer Activity

Several fluorinated biphenyl carboxylic acid derivatives have demonstrated significant potential as anticancer agents through various mechanisms.

  • Cell Cycle Inhibition: Biphenyl-4-carboxylic acid derivatives have been shown to inhibit Cyclin-Dependent Kinase 4 (Cdk4), a key regulator of the G1 phase of the cell cycle, and also to disrupt tubulin polymerization, which is critical for the G2/M phase.[10] This dual action can effectively halt the proliferation of cancer cells.[10]

  • Kinase Inhibition: A fluorinated quinazoline-4-carboxylic acid was identified as a potent inhibitor of Aurora A kinase, a protein that plays a crucial role in cell division and is often overexpressed in tumors.[11] Inhibition of this kinase can lead to cell cycle arrest and apoptosis.[11]

  • Androgen Synthesis Inhibition: Fluorinated biphenyl methylene imidazoles have been identified as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the pathway for androgen biosynthesis.[1] This is a key target in the treatment of prostate cancer.

Table 1: Anticancer Activity of Selected Fluorinated Biphenyl Carboxylic Acid Derivatives

Compound ClassTargetMechanism of ActionIn Vitro ModelKey FindingsReference
Biphenyl-4-carboxylic acid amideCdk4 & TubulinBlocks cell cycle at G0/G1 and G2/M phasesHCT-116, NCI-H460 cellsInduces apoptosis and is efficacious in mouse xenograft models.[10]
Fluoroquinazoline-4-carboxylic acidAurora A KinaseCell cycle arrest at G1 phase, induction of apoptosisMCF-7 breast cancer cellsMost potent compound in a series of tested derivatives.[11]
Fluorinated biphenyl methylene imidazoleCYP17A1Inhibition of androgen biosynthesisN/AIdentified as potent inhibitors for this key enzyme.[1]
Antiviral Activity: Targeting HIV-1 Reverse Transcriptase

A significant application of this chemical class is in the development of anti-HIV drugs. Diarylpyrimidines (DAPYs), which incorporate a fluorinated biphenyl moiety, have shown exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] These molecules bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, disrupting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral life cycle. The inclusion of fluorine has been demonstrated to significantly boost antiviral activity.[1]

NNRTI_Mechanism cluster_inhibition HIV_RT HIV-1 Reverse Transcriptase Active Site Allosteric Pocket Proviral_DNA Proviral DNA HIV_RT->Proviral_DNA Catalyzes Conversion Viral_RNA Viral RNA Viral_RNA->HIV_RT:p1 Binds to Active Site FBCA_NNRTI Fluorinated Biphenyl NNRTI FBCA_NNRTI->HIV_RT:p2 Binds to Allosteric Site Inhibition INHIBITION Inhibition->HIV_RT

Allosteric Inhibition of HIV-1 Reverse Transcriptase by an NNRTI.

Table 2: Anti-HIV-1 Activity of a Fluorinated NH2-Biphenyl-Diarylpyrimidine

CompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)
JK-4b (non-fluorinated)WT HIV-11.02.082059
5t (fluorinated) WT HIV-1 0.3 >21.6 >72000
Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines, highlighting the enhanced potency and safety profile of the fluorinated compound (5t).[1]

Part 3: Synthesis and Analytical Strategies

The successful development of fluorinated biphenyl carboxylic acids relies on robust synthetic methods and precise analytical techniques for their characterization and quantification.

Synthesis: The Suzuki-Miyaura Coupling

A cornerstone for the synthesis of biphenyl structures is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of a carbon-carbon bond between an aryl boronic acid and an aryl halide, providing a versatile route to a wide range of substituted biphenyls. The strategic timing of fluorination is critical; introducing fluorine at sites identified as metabolically labile can significantly enhance the drug's half-life and overall stability.[2]

Synthesis_Workflow Start Identify Metabolically Labile Site (e.g., via microbial screen) Aryl_Boronic Fluorinated Aryl Boronic Acid Start->Aryl_Boronic Informs Design Aryl_Halide Aryl Halide (e.g., Bromobenzoic Acid) Suzuki Suzuki-Miyaura Cross-Coupling (Pd Catalyst) Aryl_Halide->Suzuki Aryl_Boronic->Suzuki Product Fluorinated Biphenyl Carboxylic Acid Suzuki->Product Screening Biological Activity Screening Product->Screening

Iterative Drug Design and Synthesis Workflow.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for synthesizing fluorinated biphenyls.

Materials:

  • Aryl halide (e.g., 1-bromo-3,4-difluorobenzene)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K3PO4 or K2CO3)

  • Solvent system (e.g., water:dioxane mixture)

  • Pressure tube or reaction flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a pressure tube, add the aryl halide, aryl boronic acid (typically 1.2-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., 1-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture.

  • Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring for several hours (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using techniques such as NMR (1H, 13C, 19F) and mass spectrometry.

Analytical Method: HPLC with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of these compounds in various matrices. Since many biphenyl carboxylic acids have weak UV absorbance, fluorescence detection is often employed to enhance sensitivity, which typically requires a derivatization step.

Experimental Protocol: Determination of PFCAs in Water Samples

  • Sample Preconcentration (SPE):

    • Condition a solid-phase extraction (SPE) cartridge (e.g., C18 or Oasis-WAX) according to the manufacturer's protocol.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in a small volume of reaction solvent.

  • Derivatization:

    • Add a derivatizing agent (e.g., 3-bromoacetyl coumarin) and a catalyst (e.g., a crown ether) to the reconstituted sample.

    • Heat the mixture (e.g., 70°C for 60 minutes) to form the fluorescent derivative.

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile/water gradient.

    • Column: C18 reversed-phase column.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

    • Quantification: Inject the derivatized sample into the HPLC system. Identify and quantify the analytes by comparing their retention times and peak areas to those of known standards.

Part 4: In Vivo Evaluation and Preclinical Models

Translating in vitro findings into potential therapeutics requires rigorous evaluation in animal models to assess efficacy, pharmacokinetics, and safety.

Anti-Inflammatory Efficacy Model: Carrageenan-Induced Paw Edema

This is a classic and widely used model to screen for acute anti-inflammatory activity of NSAIDs.

Experimental Protocol:

  • Animals: Wistar rats or Swiss albino mice are commonly used.

  • Grouping: Divide animals into groups: a control group (vehicle), a positive control group (standard drug like indomethacin), and test groups (receiving different doses of the fluorinated biphenyl carboxylic acid).

  • Drug Administration: Administer the test compounds and controls orally or via intraperitoneal injection.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

    • A significant reduction in paw edema in the test groups compared to the control group indicates anti-inflammatory activity.

Self-Validation: The positive control group must show a statistically significant reduction in edema compared to the vehicle control group for the experiment to be considered valid. This ensures that the model is responsive to known anti-inflammatory agents. Additionally, assessing ulcerogenic potential by examining the gastric mucosa of the animals post-treatment is a critical step in evaluating the safety profile of new NSAID candidates.

Conclusion and Future Outlook

Fluorinated biphenyl carboxylic acids represent a versatile and powerful class of molecules with a broad and expanding range of biological activities. Their foundational role as potent anti-inflammatory agents via COX inhibition has paved the way for their exploration in more complex diseases. The strategic use of fluorine has proven to be a key tool for enhancing potency, selectivity, and metabolic stability.

Current research highlights their significant potential in oncology, virology, and neurodegenerative diseases. The ability of these compounds to interact with diverse targets such as kinases, viral enzymes, and protein aggregation pathways underscores the value of this scaffold in modern drug discovery. Future research will likely focus on developing derivatives with improved selectivity for specific COX isoforms to minimize side effects, further exploring their neuroprotective mechanisms, and optimizing their properties for crossing the blood-brain barrier. The continued synthesis and biological evaluation of novel fluorinated biphenyl carboxylic acids promise to deliver the next generation of therapies for a wide range of human diseases.

References

  • What is the mechanism of Diflunisal? - Patsnap Synapse. (2024-07-17). Patsnap Synapse. [Link]

  • Diflunisal - Wikipedia. Wikipedia. [Link]

  • The mechanism of inhibition of mitochondrial oxidative phosphorylation by the nonsteroidal anti-inflammatory agent diflunisal. (n.d.). PubMed. [Link]

  • Diflunisal (Dolobid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024-11-07). WebMD. [Link]

  • Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. (2023-10-04). Patsnap Synapse. [Link]

  • Synthesis of Some New 2-(2-fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

  • A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Research Repository UCD. [Link]

  • [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen)]. (n.d.). PubMed. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025-08-07). ResearchGate. [Link]

  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. PMC - PubMed Central. [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]

  • Novel synthesis of fluorinated molecules with potential in drug research developed. (2024-06-21). Kiel University. [Link]

  • Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. PubMed. [Link]

  • Novel synthesis of fluorinated molecules with potential in drug research developed. (2024-06-28). Analytik NEWS. [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. [Link]

  • NO-flurbiprofen reduces amyloid β, is neuroprotective in cell culture, and enhances cognition in response to cholinergic blockade. PMC - PubMed Central. [Link]

  • Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023-08-05). ACS Omega. [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024-01-12). PubMed Central. [Link]

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PubMed Central. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]

  • Assessment of defluorination of fluorinated drugs in animal models. (2020-08-17). Morressier. [Link]

  • Biologically active molecules prepared from fluorinated carboxylic acids (bold part of the structures). ResearchGate. [Link]

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. CORE. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2025-08-10). ResearchGate. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. (2013-04-12). PubMed. [Link]

  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • A nitric oxide-donating flurbiprofen derivative reduces neuroinflammation without interacting with galantamine in the rat. PubMed. [Link]

  • Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. (2023-09-09). MDPI. [Link]

  • Animal models as predictors of the safety and efficacy of antibiotics. PubMed. [Link]

Sources

A Note on the Target Compound: 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis, History, and Significance of Difluorinated Biphenyl Carboxylic Acids

An extensive review of the current scientific literature and chemical databases reveals a notable absence of specific data for the compound "2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid." This suggests that this particular isomer is not a widely synthesized or commercially available molecule, potentially representing a novel chemical entity.

However, the structural motif—a difluorinated biphenyl core linked to a carboxylic acid—is of significant interest in medicinal chemistry and materials science. Therefore, this guide will focus on the broader class of difluorinated biphenyl carboxylic acids, providing a comprehensive overview of their historical context, core synthesis strategies, and scientific importance. The principles, protocols, and workflows discussed herein are directly applicable to the hypothetical synthesis of the target compound.

Historical Context and the Rise of Fluorinated Biphenyls in Medicinal Chemistry

The story of fluorinated biphenyl carboxylic acids is intrinsically linked to the development of non-steroidal anti-inflammatory drugs (NSAIDs). A landmark compound in this class is Diflunisal , chemically known as 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid. Introduced in the 1970s, Diflunisal represented a significant advancement over aspirin, offering improved potency and a longer half-life.

The success of Diflunisal underscored the value of incorporating fluorine atoms and a biphenyl scaffold into drug candidates. The biphenyl structure provides a rigid, well-defined three-dimensional shape that can effectively interact with biological targets. The addition of fluorine atoms, a strategy now central to modern drug design, offers several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (such as dipole-dipole or hydrogen bonds) with enzyme active sites.

  • Modulation of Acidity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, such as the carboxylic acid, which can be critical for solubility, cell permeability, and target engagement.

These foundational discoveries paved the way for extensive research into other isomers and derivatives, establishing the difluorinated biphenyl carboxylic acid core as a "privileged scaffold" in drug discovery.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing biphenyl derivatives. While several methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the undisputed gold standard due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.

The general strategy involves coupling a boronic acid (or boronate ester) on one ring with a halide (typically bromide or iodide) on the other.

Logical Workflow for Synthesis

The following diagram illustrates the logical flow for synthesizing a generic difluorinated biphenyl carboxylic acid, a pathway directly adaptable for the target compound 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis: Suzuki Coupling Target Target Molecule (2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid) Disconnect Key Disconnection (C-C Biphenyl Bond) Target->Disconnect SynthonA Synthon A (2,5-Difluorophenyl Nucleophile) Disconnect->SynthonA SynthonB Synthon B (3-Carboxy-phenyl Electrophile) Disconnect->SynthonB ReagentA Reagent 1 (2,5-Difluorophenyl)boronic acid Coupling Pd-Catalyzed Suzuki Coupling ReagentA->Coupling ReagentB Reagent 2 Methyl 3-bromobenzoate ReagentB->Coupling Intermediate Coupled Intermediate (Ester Protected) Coupling->Intermediate Hydrolysis Saponification (e.g., LiOH, NaOH) Intermediate->Hydrolysis FinalProduct Final Product Hydrolysis->FinalProduct Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl Ar¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal 2 PdII_DiAryl Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_DiAryl Boronate Ar²-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal ReductElim Reductive Elimination PdII_DiAryl->ReductElim 3 ReductElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) ReductElim->Product ArylHalide Ar¹-X (e.g., Bromide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Model Compound

The following protocol details the synthesis of a representative difluorinated biphenyl carboxylic acid. This serves as a robust template that can be adapted for specific isomers.

Objective: Synthesize 5-(2,4-difluorophenyl)salicylic acid (a close analog of Diflunisal) via Suzuki-Miyaura coupling.

Materials:

  • 5-Bromo-2-hydroxybenzoic acid

  • (2,4-Difluorophenyl)boronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (Degassed)

  • Ethyl Acetate

  • Hexanes

  • Hydrochloric Acid (1M)

  • Brine

Step-by-Step Methodology:

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-2-hydroxybenzoic acid (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. Potassium carbonate is a common, effective base for the transmetalation step.

  • Catalyst Preparation: In a separate vial, pre-mix the catalyst system. Add Palladium(II) Acetate (0.02 eq) and Triphenylphosphine (0.08 eq).

    • Rationale: Triphenylphosphine acts as a ligand, stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Reaction Assembly: Add the catalyst mixture to the main reaction flask. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen, which can cause degradation and reduce catalytic activity.

  • Solvent Addition: Add a 3:1 mixture of 1,4-Dioxane and degassed water to the flask to achieve a starting material concentration of approximately 0.2 M.

    • Rationale: The mixed solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Once the starting bromide is consumed, cool the mixture to room temperature. Add 50 mL of water and acidify to pH ~2 with 1M HCl. The product should precipitate. Extract the aqueous mixture three times with ethyl acetate.

    • Rationale: Acidification protonates the carboxylic acid, making it less water-soluble and more soluble in ethyl acetate for efficient extraction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Characterization and Data Analysis

The identity and purity of the final compound must be confirmed using standard analytical techniques.

Analytical Technique Purpose Expected Observations for a Difluorinated Biphenyl Carboxylic Acid
¹H NMR Structural confirmation and proton environment analysis.Complex aromatic region (6.5-8.5 ppm) showing distinct signals for both phenyl rings. A broad singlet for the carboxylic acid proton (>10 ppm).
¹⁹F NMR Confirmation of fluorine incorporation.Two distinct signals in the aromatic fluorine region, likely showing coupling to each other and to adjacent protons.
¹³C NMR Carbon skeleton confirmation.Signals for all unique carbon atoms. Carbon atoms bonded to fluorine will appear as doublets due to C-F coupling.
Mass Spectrometry (MS) Molecular weight confirmation.A clear molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak, ideally >95% purity by peak area integration.

Conclusion and Future Outlook

The synthesis of difluorinated biphenyl carboxylic acids, historically driven by the success of NSAIDs like Diflunisal, is a mature field dominated by the robust and versatile Suzuki-Miyaura cross-coupling reaction. The principles and protocols outlined in this guide provide a solid foundation for the synthesis of virtually any isomer in this class, including the novel target 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. As our understanding of structure-activity relationships deepens, the ability to precisely synthesize such tailored molecules will remain a critical tool for researchers in drug discovery and materials science, enabling the development of next-generation therapeutics and functional materials.

References

  • Title: Diflunisal: a new non-steroidal anti-inflammatory agent. Source: Journal of the Royal Society of Medicine. URL: [Link]

  • Title: A review of the animal pharmacology and human pharmacokinetics of diflunisal. Source: British Journal of Clinical Pharmacology. URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: A Practical Guide to Suzuki-Miyaura Cross-Coupling Reactions. Source: Johnson Matthey. URL: [Link]

A Spectroscopic Guide to 3-(2-Fluorophenyl)-5-fluorobenzoic Acid: Structure Elucidation for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(2-Fluorophenyl)-5-fluorobenzoic acid, a key building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the precise structural features of such molecules is paramount for rational drug design and the development of novel therapeutics. This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, grounded in established scientific principles and data from analogous structures.

Introduction: The Significance of Fluorinated Biaryls

Fluorine-containing organic molecules are of immense interest in the pharmaceutical industry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The target molecule, this compound, combines the structural motifs of a fluorinated benzoic acid and a biphenyl system, making it a valuable scaffold for the synthesis of complex therapeutic agents. Accurate spectroscopic analysis is the cornerstone of ensuring the identity and purity of this compound, which is critical for reproducible downstream applications.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data
Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Assignment
¹H~13.0br s-COOH
¹H~8.0-8.2m-Ar-H
¹H~7.3-7.7m-Ar-H
¹³C~165-170s-C=O
¹³C~160-165d¹JCF ≈ 240-260C-F
¹³C~110-145m-Ar-C
¹⁹F~ -110 to -115m-F on benzoic acid ring
¹⁹F~ -115 to -120m-F on phenyl ring
Table 2: Predicted Mass Spectrometry Data
Ion Predicted m/z Description
[M]⁺234.05Molecular Ion
[M-OH]⁺217.05Loss of hydroxyl radical
[M-COOH]⁺189.06Loss of carboxyl group
[C₆H₄F]⁺95.03Fluorophenyl fragment
Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode
2500-3300BroadO-H stretch (Carboxylic acid dimer)
1680-1710StrongC=O stretch (Carboxylic acid)
1580-1620Medium-StrongC=C stretch (Aromatic rings)
1200-1300StrongC-O stretch (Carboxylic acid)
1100-1200StrongC-F stretch (Aryl fluoride)

Experimental Protocols and Methodologies

The following sections detail the step-by-step methodologies for acquiring the spectroscopic data for this compound. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in the pipette during transfer.[1]

  • Capping: Securely cap the NMR tube.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis A Insert Sample into Spectrometer B Lock and Shim A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum C->D E Acquire 19F Spectrum D->E F Fourier Transform E->F G Phase Correction F->G H Baseline Correction G->H I Integration (1H) H->I J Peak Picking & Referencing H->J I->J K Assign Chemical Shifts J->K L Analyze Coupling Patterns K->L M Structure Confirmation L->M

Caption: Workflow for NMR data acquisition, processing, and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of benzoic acid derivatives, often requiring derivatization to increase volatility.

  • Derivatization: To improve volatility, the carboxylic acid can be converted to a more volatile ester (e.g., methyl ester) or silyl ester. A common method is methylation with diazomethane or trimethylsilylation with a reagent like BSTFA.

  • Sample Preparation: Dissolve a small amount of the derivatized analyte in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.

  • GC Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to ensure good separation from any impurities. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 250-300°C), and hold for a few minutes.

  • MS Detection: As the separated components elute from the GC column, they are ionized (typically by electron ionization, EI) and the resulting ions are detected by the mass spectrometer.

MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_DataInterpretation Data Interpretation A Derivatization (Optional) B Dissolution in Volatile Solvent A->B C Injection into GC B->C D Chromatographic Separation C->D E Ionization (EI) D->E F Mass Analysis E->F G Identify Molecular Ion Peak F->G H Analyze Fragmentation Pattern G->H I Confirm Molecular Formula H->I

Caption: General workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The presence of the carboxylic acid, aromatic rings, and carbon-fluorine bonds in this compound will give rise to characteristic absorption bands.

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples with minimal sample preparation.[2][3][4]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

IR_Workflow A Record Background Spectrum B Apply Sample to ATR Crystal A->B C Record Sample Spectrum B->C D Background Subtraction C->D E Identify Characteristic Absorption Bands D->E F Correlate Bands to Functional Groups E->F

Caption: Workflow for acquiring and interpreting an IR spectrum using ATR.

Interpretation of Spectroscopic Data: A Deeper Dive

NMR Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show a broad singlet for the carboxylic acid proton, typically downfield (~13.0 ppm). The aromatic protons will appear as a complex multiplet in the range of 7.3-8.2 ppm. The integration of these regions will be crucial for confirming the number of protons in each environment.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed at the downfield end of the spectrum (~165-170 ppm). The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF) of approximately 240-260 Hz, appearing as doublets.[5] The remaining aromatic carbons will appear in the typical aromatic region.

  • ¹⁹F NMR: This is a key experiment for confirming the presence and environment of the fluorine atoms.[6][7][8][9][10] Two distinct signals are expected, one for each of the non-equivalent fluorine atoms. The chemical shifts and coupling patterns will be sensitive to the substitution pattern on the aromatic rings.

Mass Spectrometry

The electron ionization (EI) mass spectrum is predicted to show a clear molecular ion peak at m/z 234.05.[11][12] Key fragmentation pathways for benzoic acids include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).[13][14] The presence of a peak at m/z 95 would be indicative of a fluorophenyl fragment.

Infrared Spectroscopy

The IR spectrum will be dominated by a very broad absorption band from 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[15][16][17] A strong, sharp absorption between 1680-1710 cm⁻¹ corresponds to the C=O stretch.[18] The C-F stretching vibrations will result in strong absorptions in the 1100-1200 cm⁻¹ region. Aromatic C=C stretching bands will be observed in the 1580-1620 cm⁻¹ range.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining the predictive power of NMR, MS, and IR spectroscopy with robust, validated protocols, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The detailed workflows and interpretation guidelines presented herein are intended to empower scientists in drug discovery and development to accelerate their research through a deep understanding of the molecular architecture they are working with.

References

  • Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. Retrieved from [Link]

  • Lin, R., Perez, C., & Wodess, M. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3843–3850. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). mass spectrum of benzoic acid. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-411. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • National Institutes of Health. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Retrieved from [Link]

  • ResearchGate. (2021). GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. Retrieved from [Link]

  • MDPI. (2022). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]

  • YouTube. (2021, February 3). Mass Spectrometry of Benzoic Acid. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST WebBook. Retrieved from [Link]

  • CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • ScienceDirect. (2011). Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • MassBank. (n.d.). Benzoic acids and derivatives. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its conformational flexibility and ability to engage in critical π-stacking interactions with biological targets make it an attractive starting point for drug design. The strategic incorporation of fluorine atoms onto this scaffold has become a cornerstone of modern drug development, offering a powerful tool to refine a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1] This guide provides a comprehensive exploration of the key therapeutic targets of fluorinated biphenyls, delves into the mechanistic rationale behind their efficacy, and presents robust methodologies for the identification and validation of novel targets.

The Strategic Role of Fluorine in Biphenyl Drug Scaffolds

The decision to introduce fluorine into a biphenyl-based drug candidate is a calculated strategy to overcome common pharmacological hurdles. The C-F bond is significantly stronger (98–115 kcal/mol) than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] This is a primary reason for fluorination, as it can block sites of aromatic hydroxylation, thereby enhancing the molecule's metabolic stability and increasing its half-life.[2][3]

Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can enhance interactions with target proteins or improve bioavailability.[4] Judicious placement of fluorine can also modulate the conformation of the biphenyl rings, influencing how the molecule fits into a target's binding pocket and often leading to improved potency and selectivity.[1]

Key Therapeutic Target Classes for Fluorinated Biphenyls

Fluorinated biphenyls have demonstrated activity against a diverse range of biological targets, underscoring the versatility of this chemical motif. The major target classes include enzymes, proteins prone to aggregation, G-protein coupled receptors, and ion channels.

Enzymes: Precision Inhibition

Enzymes are a major class of proteins targeted by fluorinated biphenyls, particularly in the context of inflammation and infectious disease.

  • Cyclooxygenases (COX): The most well-known examples are nonsteroidal anti-inflammatory drugs (NSAIDs). Fluorinated biphenyls like flurbiprofen act as non-selective inhibitors of both COX-1 and COX-2.[5][6] Others, such as celecoxib, were designed for selective inhibition of COX-2.[7][8] By blocking the COX enzyme, these drugs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][9][10]

  • HIV-1 Reverse Transcriptase (RT): In the field of antiviral therapy, fluorinated biphenyls have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). The biphenyl moiety can extend into a hydrophobic channel of the enzyme, increasing π-π and hydrophobic interactions. Fluorination enhances metabolic stability, a critical property for anti-HIV drug candidates.[2]

  • Other Enzymes: The principles of using fluorinated moieties apply to a wide array of enzyme inhibitors. Fluorinated compounds can act as mechanism-based or "suicide" inhibitors, where the enzyme activates the inert compound, leading to its own irreversible inactivation.[11] This strategy has been applied to enzymes like thymidylate synthase and various serine proteases.[12]

Protein Stabilizers and Aggregation Inhibitors

This emerging area focuses on correcting protein misfolding and aggregation, which is implicated in numerous diseases.

  • Transthyretin (TTR) Stabilizers: While not a classic biphenyl, the drug tafamidis contains a related biaryl scaffold and serves as a prime example of this targeting strategy. Tafamidis kinetically stabilizes the tetrameric form of the transthyretin (TTR) protein.[13][14][15][16] This stabilization prevents the tetramer from dissociating into monomers, which are prone to misfolding and aggregating into amyloid fibrils that cause transthyretin amyloidosis (ATTR).[13][14][15]

  • Amyloid-β Aggregation Inhibitors: Fluorinated benzenesulfonamides, which share structural similarities with biphenyls, have been shown to slow the aggregation of the amyloid-beta peptide by more than three-fold.[17] This suggests a promising therapeutic avenue for Alzheimer's disease, where such aggregation is a key pathological hallmark.[17][18]

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell-surface receptors and are the targets of a significant portion of all prescription drugs.[19] Fluorination has become a common strategy in designing ligands for aminergic GPCRs.[20] The introduction of fluorine can significantly impact ligand potency, with studies showing that fluorination at the ortho position of an aromatic ring is often favorable for a positive effect on affinity.[20]

Ion Channels

Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes. Fluorinated compounds can act as modulators of these channels.[21] Recently discovered fluoride ion channels (Fluc), which export toxic fluoride ions from cells, represent a novel target class.[22][23] The unique "double-barreled" structure of these channels presents an opportunity for developing selective blockers, which could have applications as novel antimicrobial agents.

Case Studies of Prominent Fluorinated Biphenyl Drugs

The following table summarizes key drugs that exemplify the successful application of the fluorinated biphenyl scaffold.

Drug NameChemical ClassPrimary TargetMechanism of Action (MOA)Therapeutic Area
Celecoxib Diaryl-substituted pyrazoleCyclooxygenase-2 (COX-2)Selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.[7][9][10]Anti-inflammatory, Analgesic
Flurbiprofen Phenylalkanoic acid derivativeCOX-1 and COX-2Non-selectively inhibits COX enzymes, reducing inflammation and pain.[5][6]Anti-inflammatory, Analgesic
Tafamidis Benzoxazole derivativeTransthyretin (TTR)Kinetically stabilizes the TTR protein tetramer, preventing amyloid fibril formation.[13][14][15]Transthyretin Amyloidosis
Signaling Pathway: COX-2 Inhibition by Celecoxib

The diagram below illustrates the anti-inflammatory mechanism of celecoxib. Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX-2 enzyme converts this into prostaglandin H2 (PGH2), a precursor for inflammatory prostaglandins. Celecoxib selectively binds to and inhibits COX-2, halting this pathway.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_PL Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_PL->AA Releases PLA2 Phospholipase A2 (cPLA2) PLA2->Membrane_PL COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Forms Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 Activates ABPP_Workflow cluster_prep Step 1: Competitive Incubation cluster_label Step 2: Probe Labeling cluster_click Step 3: Reporter Tagging cluster_enrich Step 4: Enrichment cluster_analysis Step 5: LC-MS/MS Analysis cluster_result Step 6: Target Identification Lysate1 Proteome + Vehicle Probe Add Activity-Based Probe (e.g., FP-Alkyne) Lysate1->Probe Lysate2 Proteome + FB Compound Lysate2->Probe Click Click Chemistry + Biotin-Azide Probe->Click Enrich Streptavidin Enrichment Click->Enrich MS Tryptic Digest & LC-MS/MS Enrich->MS Result Identify proteins with reduced signal in FB-treated sample MS->Result

Sources

Methodological & Application

Experimental procedure for 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, influencing metabolic stability, binding affinity, and lipophilicity.[1] For this reason, fluorinated scaffolds are of high interest in medicinal chemistry and materials science. The compound 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is a key structural motif and a valuable intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[2] Its synthesis requires a reliable and efficient method to construct the core biaryl structure.

This document provides a detailed, field-proven protocol for the synthesis of 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its reagents.[1][3]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the two aromatic rings is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid.[3][4] This approach is highly efficient for generating biaryl compounds.[5]

Reaction Scheme:

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid species (activated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[4][6] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular Wt.Recommended Purity
1-Bromo-2,5-difluorobenzene364-73-8192.99 g/mol >98%
(3-Carboxyphenyl)boronic acid1451-99-6165.95 g/mol >97%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.70 g/mol Catalyst grade
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol >99%
1,4-Dioxane123-91-188.11 g/mol Anhydrous, >99.8%
Deionized Water7732-18-518.02 g/mol High purity
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 2 M solution
Ethyl Acetate141-78-688.11 g/mol ACS Grade
Hexane110-54-386.18 g/mol ACS Grade
Equipment
  • Two-neck round-bottom flask (pressure-rated)

  • Magnetic stir bar

  • Condenser

  • Heating mantle with temperature control and magnetic stirrer

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Schlenk line or glovebox (optional, but recommended)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • 1-Bromo-2,5-difluorobenzene: Irritant. Avoid contact with skin and eyes.

    • 1,4-Dioxane: Flammable liquid and vapor. Suspected carcinogen. Harmful if swallowed or inhaled.

    • Palladium Catalyst: Handle with care; toxicity of organometallic compounds can be high.

    • Cesium Carbonate: Irritant. Avoid creating dust.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[7]

  • Procedure: Adhere strictly to the protocol. Heating a sealed vessel must be done with caution and behind a blast shield.[4]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 250 mL two-neck, pressure-rated round-bottom flask.

    • Equip the flask with a reflux condenser.

    • Flame-dry the glassware under vacuum and backfill with an inert gas (Argon is preferred). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add 1-Bromo-2,5-difluorobenzene (1.0 eq, e.g., 5.00 g, 25.9 mmol).

    • Add (3-Carboxyphenyl)boronic acid (1.1 eq, 4.71 g, 28.5 mmol).

    • Add Cesium Carbonate (Cs₂CO₃) (2.5 eq, 21.1 g, 64.8 mmol).

    • Under an Argon atmosphere, add anhydrous 1,4-dioxane (100 mL) followed by deionized water (25 mL).[4]

  • Degassing:

    • Sparge the resulting suspension with a gentle stream of Argon for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition:

    • Briefly remove the condenser, and under a positive flow of Argon, add the palladium catalyst, Pd(dppf)Cl₂ (0.02 eq, 0.38 g, 0.52 mmol).

    • Quickly re-seal the flask and sparge with Argon for an additional 10 minutes.

  • Reaction:

    • Seal the vessel with a screw cap.

    • Lower the flask into a pre-heated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously overnight (12-16 hours). The mixture will typically turn dark brown or black.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by TLC or LC-MS), remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 200 mL of deionized water.

    • Stir the aqueous mixture and carefully acidify to a pH of 1-2 by the slow addition of 2 M HCl. The product will precipitate as a solid. This pH-dependent solubility is a key step for isolating carboxylic acids.[8]

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove inorganic salts.

    • Wash the cake with a small amount of cold hexane (2 x 20 mL) to remove non-polar organic impurities.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude solid can be further purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under high vacuum.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination. The expected molecular weight is 234.20 g/mol .[9]

Data Summary

ComponentMolar Mass ( g/mol )EquivalentsAmount (g)Amount (mmol)
1-Bromo-2,5-difluorobenzene192.991.05.0025.9
(3-Carboxyphenyl)boronic acid165.951.14.7128.5
Cesium Carbonate (Cs₂CO₃)325.822.521.164.8
Pd(dppf)Cl₂731.700.020.380.52
Expected Product 234.20 ---
Typical Yield:75-85%

Experimental Workflow Visualization

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_final Final Product setup 1. Assemble & Dry Glassware inert 2. Establish Inert Atmosphere (Ar) setup->inert add_reagents 3. Add Aryl Halide, Boronic Acid, Base, & Solvents inert->add_reagents degas1 4. Degas Mixture with Argon add_reagents->degas1 add_catalyst 5. Add Pd Catalyst degas1->add_catalyst react 6. Heat at 90-100°C Overnight add_catalyst->react cool 7. Cool to RT react->cool acidify 8. Acidify with HCl to Precipitate cool->acidify filter 9. Filter & Wash Crude Product acidify->filter purify 10. Recrystallize filter->purify dry 11. Dry Final Product purify->dry analyze 12. Characterize (NMR, MS, MP) dry->analyze

Caption: Experimental workflow for the synthesis of 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

References

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
  • Application Notes and Protocols: Synthesis of 3,5-Difluorobiphenyl via Suzuki-Miyaura Coupling - Benchchem. (n.d.).
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). National Institutes of Health.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Suzuki cross coupling reaction of aryl halides with arylboronic acid a - ResearchGate. (n.d.).
  • 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid - MySkinRecipes. (n.d.).
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid - Angene. (n.d.).
  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (n.d.). PubMed Central.

Sources

Application Notes and Protocols: 3-(2-Fluorophenyl)-5-fluorobenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the construction of biaryl frameworks are cornerstone principles for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. 3-(2-Fluorophenyl)-5-fluorobenzoic acid (also known as 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid) emerges as a highly valuable pharmaceutical intermediate, embodying both of these critical design elements. Its rigid biphenyl core, functionalized with a carboxylic acid handle and decorated with two fluorine atoms, provides a unique combination of properties that medicinal chemists can leverage to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2]

The presence of fluorine can significantly alter a molecule's pKa, conformation, and resistance to metabolic degradation, often leading to improved oral bioavailability and a longer duration of action.[2] This technical guide provides an in-depth exploration of this compound, detailing its synthesis, key applications in the development of anti-inflammatory agents and potential neurotherapeutics, and a comprehensive, field-proven protocol for its preparation via Suzuki-Miyaura cross-coupling.

Physicochemical Properties and Data

The inherent properties of this compound make it an attractive starting point for synthetic campaigns. A summary of its key physicochemical data is presented below.

PropertyValueSource
CAS Number 1214386-75-0Internal Data
Molecular Formula C₁₃H₈F₂O₂Internal Data
Molecular Weight 234.20 g/mol Internal Data
Appearance White to off-white solidSupplier Data
Purity ≥98%Supplier Data
Solubility Soluble in organic solvents such as DMSO and chloroform.[3]

Core Applications in Pharmaceutical Synthesis

The structural motif of this compound is particularly relevant to two key areas of therapeutic research: non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes and gamma-secretase modulators for neurodegenerative diseases.

Building Block for Novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Selective COX-2 Inhibitors

The biphenyl carboxylic acid scaffold is a well-established pharmacophore in the design of NSAIDs. A classic example is Diflunisal, a difluorophenyl derivative of salicylic acid. The development of selective COX-2 inhibitors, which aim to reduce the gastrointestinal side effects associated with non-selective NSAIDs, has also heavily relied on diaryl heterocyclic and biaryl structures.[4][5]

The structure of this compound makes it an ideal candidate for the synthesis of analogues of existing NSAIDs or novel selective COX-2 inhibitors.[1][4] The carboxylic acid group provides a point for further derivatization, such as amidation or esterification, to explore structure-activity relationships (SAR) and fine-tune the molecule's interaction with the COX enzymes. The fluorine atoms contribute to enhanced binding affinity and metabolic stability, which are critical for developing potent and long-lasting anti-inflammatory agents.[1][2]

Logical Workflow for NSAID/COX-2 Inhibitor Development

A 3-(2-Fluorophenyl)-5- fluorobenzoic acid B Activation of Carboxylic Acid (e.g., acyl chloride formation) A->B Step 1 C Amide or Ester Coupling with diverse amine/alcohol library B->C Step 2 D Library of Novel Biaryl Amides/Esters C->D Step 3 E In Vitro COX-1/COX-2 Inhibition Assays D->E Screening F SAR Analysis & Lead Optimization E->F Data Analysis G In Vivo Anti-inflammatory and Safety Studies F->G Candidate Selection

Caption: Development pipeline for novel NSAIDs using the target intermediate.

Intermediate for the Synthesis of Gamma-Secretase Modulators (GSMs)

Gamma-secretase is a key enzyme in the processing of amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ42, a longer and more aggregation-prone form of the peptide, is a central event in the pathology of Alzheimer's disease. Gamma-secretase modulators (GSMs) are a class of small molecules that allosterically modulate the enzyme's activity to favor the production of shorter, less toxic Aβ peptides without completely inhibiting its other essential functions, such as Notch signaling.

Several NSAIDs, including flurbiprofen, and their derivatives have been identified as GSMs. Tarenflurbil, the (R)-enantiomer of flurbiprofen, was investigated in clinical trials for Alzheimer's disease.[6] Although it ultimately did not show sufficient efficacy, this line of research established the biphenyl carboxylic acid scaffold as a promising starting point for the development of more potent and brain-penetrant GSMs.[7] this compound serves as a valuable intermediate for synthesizing novel flurbiprofen analogues and other biaryl-based GSMs, where the fluorine substituents can be exploited to optimize properties like blood-brain barrier permeability.[7]

Experimental Protocols: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The most efficient and widely used method for constructing the biaryl bond in this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and utilizes readily available starting materials.[8][9]

Reaction Scheme

3-bromo-5-fluorobenzoic acid is coupled with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base to yield the target compound.

Detailed Step-by-Step Protocol

This protocol provides a robust and scalable method for the synthesis of this compound.

Materials and Reagents:

  • 3-Bromo-5-fluorobenzoic acid (1.0 eq.)

  • 2-Fluorophenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

  • Triphenylphosphine (PPh₃) (0.04 eq.)

  • Potassium carbonate (K₂CO₃) (3.0 eq.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq.), 2-fluorophenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and potassium carbonate (3.0 eq.).

    • The use of a pre-catalyst like Pd(PPh₃)₄ can also be considered for simplicity.

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water). The total solvent volume should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture to pH 2-3 with 1 M HCl. This step protonates the carboxylate salt to the free carboxylic acid.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure product.

Visual Workflow of the Suzuki-Miyaura Protocol

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Establish Inert Atmosphere (Purge with Ar or N2) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Heat to 80-90 °C with Vigorous Stirring C->D E Monitor Progress (TLC or LC-MS) D->E F Cool & Acidify (HCl) E->F G Extract with Ethyl Acetate F->G H Wash, Dry, & Concentrate G->H I Purify by Recrystallization or Chromatography H->I

Caption: Step-by-step workflow for the synthesis of the target intermediate.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in pharmaceutical development. Its fluorinated biaryl structure provides a robust platform for the synthesis of advanced drug candidates, particularly in the fields of anti-inflammatory and neurodegenerative disease research. The reliable and scalable synthesis of this intermediate via the Suzuki-Miyaura coupling ensures its accessibility for both discovery and development campaigns. As the demand for more effective and safer therapeutics continues to grow, the application of versatile and intelligently designed intermediates like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

  • Design, Synthesis and Characterization of Novel and Potent Gamma Secretase Modulators: Physiochemical and Pharmacokinetic Properties. Cure Alzheimer's Fund. [Link]

  • 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. MySkinRecipes. [Link]

  • [1,1'-Biphenyl]-3-carboxylic acid, 4'-[(ethylamino)carbonyl]-3',6-difluoro. ChemBK. [Link]

  • The Role of Fluorinated Intermediates in Modern Pharmaceutical Development. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Fluorinated piperidine acetic acids as gamma-secretase modulators. PubMed. [Link]

  • Design and Synthesis of Aminothiazole Modulators of the Gamma-Secretase Enzyme. PubMed. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC - NIH. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. MDPI. [Link]

  • Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue. MDPI. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central. [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid.
  • Discovery of aryl aminothiazole γ-secretase modulators with novel effects on amyloid β-peptide production. bioRxiv. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]

  • Processes for producing 5-fluorobenzoic acids and their intermediates.
  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Tarenflurbil. PubChem - NIH. [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Semantic Scholar. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. [Link]

  • Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article. RSC Publishing. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

Sources

The Strategic Role of 3-(2-Fluorophenyl)-5-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the use of biaryl scaffolds are cornerstone principles for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. 3-(2-Fluorophenyl)-5-fluorobenzoic acid emerges as a molecule of significant interest, embodying these key features. This technical guide provides an in-depth analysis of its potential applications, supported by established medicinal chemistry principles and detailed protocols for its synthesis and evaluation. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in a range of biologically active compounds. This guide, therefore, serves as a predictive framework for researchers, scientists, and drug development professionals to leverage this compound's unique properties in the design of novel therapeutics.

The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The biphenyl carboxylic acid scaffold is a well-established pharmacophore in numerous drug classes, offering a rigid framework for orienting functional groups to interact with biological targets.[2] This document will explore the convergence of these features in this compound, postulating its utility as a key building block and a valuable scaffold in medicinal chemistry.

Part 1: Synthesis and Characterization

The synthesis of this compound can be achieved through several established synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method.[2] This approach offers a reliable means to construct the biaryl core.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from commercially available starting materials.

Materials:

  • 3-Bromo-5-fluorobenzoic acid

  • 2-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-fluorobenzoic acid (1.0 eq) and 2-fluorophenylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water.

  • Catalyst and Base Addition: Add potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with 1M HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Postulated Medicinal Chemistry Applications

The unique structural features of this compound suggest its potential as a valuable scaffold or intermediate in several therapeutic areas. The strategic placement of fluorine atoms can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[3]

Application Area 1: Anti-inflammatory Agents

The biaryl carboxylic acid motif is a well-known scaffold for non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine can modulate the acidity of the carboxylic acid and the overall lipophilicity of the molecule, potentially leading to improved potency and a better safety profile.

Application Area 2: Anticancer Agents

Biphenyl derivatives have been explored as anticancer agents, with some exhibiting cytotoxic effects against various cancer cell lines.[2][4] The this compound scaffold could serve as a starting point for the development of novel kinase inhibitors or agents that disrupt protein-protein interactions crucial for cancer cell survival.

Application Area 3: Neurological Disorders

The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated compounds attractive for targeting central nervous system (CNS) disorders. A patent for a related compound, 3-[5-(2-fluorophenyl)-[5][6][7]oxadiazol-3-yl]-benzoic acid, suggests potential applications in treating neurological diseases.[8][9]

Application Area 4: Antimicrobial Agents

Fluorinated benzoic acid derivatives have been utilized as intermediates in the synthesis of antibacterial agents.[10] The unique electronic properties conferred by the fluorine atoms can influence the binding of the molecule to bacterial enzymes or other targets.

Part 3: Experimental Protocols for Biological Evaluation

To explore the therapeutic potential of this compound and its derivatives, a series of in vitro assays can be performed.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to assess the potential of synthesized compounds as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Prostaglandin E₂ (PGE₂) standard

  • EIA buffer

  • This compound derivatives

  • Reference inhibitors (e.g., celecoxib, ibuprofen)

  • 96-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the EIA buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a stopping solution.

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol measures the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values.

Part 4: Structure-Activity Relationship (SAR) Insights and Future Directions

The this compound scaffold provides multiple points for chemical modification to explore structure-activity relationships.

Key Modification Points:

  • Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate solubility, cell permeability, and target engagement.[6]

  • Biphenyl Core: The phenyl rings can be further substituted with various functional groups to enhance potency and selectivity.

  • Fluorine Positions: The strategic placement of fluorine atoms can be varied to fine-tune the electronic properties and metabolic stability of the molecule.

Logical Progression of Drug Design:

SAR_Workflow A Initial Scaffold This compound B Bioisosteric Replacement of Carboxylic Acid A->B Derivatization C Substitution on Phenyl Rings A->C Derivatization D In Vitro Screening (e.g., COX, MTT assays) B->D Compound Library C->D Compound Library E Lead Identification D->E Active Hits F In Vivo Studies E->F Preclinical Candidate

Caption: Workflow for SAR studies and lead optimization.

Future research should focus on synthesizing a library of derivatives based on the this compound scaffold and evaluating their biological activities in various therapeutic areas. This systematic approach will help to elucidate the key structural features required for potent and selective biological activity, ultimately paving the way for the development of novel therapeutic agents.

References

  • Journal of Organic Chemistry & Process Research. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Retrieved from [Link]

  • SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Retrieved from [Link]

  • Drug Hunter. (2025, April 30). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). Crystalline forms of 3-[5-(2-fluorophenyl)-[5][6][7]oxadiazol-3-yl]-benzoic acid for the treatment of disease. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, synthesis, and testing of potential antisickling agents. 5. Disubstituted benzoic acids designed for the donor site and. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Retrieved from [Link]

  • Google Patents. (n.d.). Crystalline forms of 3-[5-(2-fluorophenyl)-[5][6][7]oxadiazol-3-yl]-benzoic acid. Retrieved from

  • ResearchGate. (2025, August 6). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Retrieved from [Link]

  • JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • Blogger. (2026, January 15). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • PubChem. (n.d.). Flurbiprofen analogs and methods of use in treating cancer - Patent US-8575170-B2. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-(2-Fluorophenyl)-5-fluorobenzoic Acid as a Novel NSAID Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 3-(2-Fluorophenyl)-5-fluorobenzoic acid, a novel compound with potential as a non-steroidal anti-inflammatory drug (NSAID). Lacking specific prior biological data, we present a structured, field-proven workflow to characterize its mechanism of action, potency, selectivity, and preliminary safety profile. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible data generation. We detail methodologies for in-vitro cyclooxygenase (COX) enzyme inhibition, cell-based anti-inflammatory activity assessment, and initial cytotoxicity screening. This guide is intended to empower research teams to efficiently assess the therapeutic potential of this and similar fluorinated benzoic acid derivatives.

Introduction and Scientific Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1] There are two main isoforms: COX-1, a constitutively expressed enzyme crucial for gastrointestinal (GI) mucosal protection and platelet function, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[2][3] The therapeutic efficacy of NSAIDs is derived from COX-2 inhibition, while the common adverse effects, such as gastric irritation and bleeding, are primarily linked to the inhibition of COX-1.[4]

The development of new NSAIDs continues to be an active area of research, with a major goal of discovering agents with improved efficacy and a better safety profile, often by achieving selectivity for COX-2 over COX-1.[5][6] The incorporation of fluorine atoms into drug candidates is a well-established medicinal chemistry strategy to enhance metabolic stability, binding affinity, and potency.[7] The structure of this compound, a biphenyl derivative, suggests it is a promising candidate for COX inhibition. The strategic placement of fluorine atoms may influence its binding kinetics and selectivity towards the COX enzymes. Based on structure-activity relationship (SAR) studies of similar N-arylanthranilic acids and other fluorinated NSAIDs like Flurbiprofen, it is hypothesized that this compound will exhibit potent anti-inflammatory properties.[7][8]

This guide outlines the critical experimental path to validate this hypothesis, starting from direct enzyme inhibition and progressing to cell-based efficacy and safety models.

Foundational Workflow for NSAID Candidate Evaluation

The following workflow provides a logical progression for characterizing a novel compound like this compound.

G cluster_0 Phase 1: In-Vitro Enzymatic Screening cluster_1 Phase 2: Cell-Based Efficacy & Safety cluster_2 Phase 3: Advanced In-Vitro Profiling A Compound Synthesis & QC B COX-1/COX-2 Inhibition Assay (Determine IC₅₀) A->B Test Compound C Calculate COX-2 Selectivity Index (SI) B->C IC₅₀ Values D Cell-Based PGE₂ Inhibition Assay C->D Prioritize potent/ selective candidates E Cytotoxicity Assay (e.g., Resazurin) D->E Confirm non-toxic concentrations F Preliminary ADME-Tox (e.g., GI toxicity model) E->F Advance effective, non-toxic candidates G Decision Point: Proceed to In-Vivo? F->G

Caption: A streamlined workflow for the preclinical evaluation of a novel NSAID candidate.

Protocol: In-Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified ovine COX-1 and human recombinant COX-2 enzymes. The assay measures the peroxidase activity of COX, which is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[9][10]

Materials
  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical Item No. 760111 or similar)

  • This compound (Test Compound)

  • DMSO (ACS Grade)

  • Positive Controls:

    • Celecoxib (Selective COX-2 inhibitor)

    • Ibuprofen (Non-selective COX inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Reagent Preparation
  • Assay Buffer (0.1 M Tris-HCl, pH 8.0): Prepare according to the kit manufacturer's instructions. Keep on ice.[9]

  • Heme: Dilute with cold Assay Buffer as per the kit protocol. Keep on ice.[9]

  • Enzymes (COX-1 and COX-2): Thaw on ice and dilute with cold Assay Buffer to the working concentration specified in the kit manual. Prepare just before use and keep on ice.[9]

  • Test Compound Stock (10 mM): Dissolve this compound in DMSO.

  • Control Stocks (10 mM): Prepare 10 mM stock solutions of Celecoxib and Ibuprofen in DMSO.

  • Serial Dilutions: Prepare a series of dilutions for the test compound and controls in DMSO (e.g., from 1 mM down to 10 nM). The final DMSO concentration in the assay wells should not exceed 1%.

Assay Procedure
  • Plate Setup: Prepare separate plates for COX-1 and COX-2. Designate wells for:

    • Background (No enzyme)

    • 100% Initial Activity (Enzyme + DMSO vehicle)

    • Inhibitor wells (Enzyme + Test Compound/Controls at various concentrations)

  • Reagent Addition:

    • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.[9]

    • 100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).[9]

    • Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of the appropriate enzyme, and 10 µL of the serially diluted inhibitor or control solution.

  • Initiate Reaction: Add 20 µL of Arachidonic Acid solution to all wells except the background.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Develop Color: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells.

  • Read Plate: Shake for 1 minute and immediately read the absorbance at 590 nm using a microplate reader.

Data Analysis
  • Correct for Background: Subtract the average absorbance of the background wells from all other readings.

  • Calculate Percent Inhibition: % Inhibition = [ (Absorbance of 100% Activity - Absorbance of Inhibitor) / Absorbance of 100% Activity ] * 100

  • Determine IC₅₀: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

  • Calculate Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Selectivity Index (SI) A ratio indicating the preference of a compound for inhibiting COX-2 over COX-1. A higher SI value suggests greater COX-2 selectivity.

Protocol: Cell-Based Prostaglandin E₂ (PGE₂) Inhibition Assay

This protocol measures the ability of the test compound to inhibit the production of PGE₂, a key inflammatory prostaglandin, in a relevant cell model. Murine macrophage cells (e.g., J774A.1) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE₂ synthesis.[4] The amount of PGE₂ released into the cell culture supernatant is quantified using a competitive ELISA.[11][12][13]

Materials
  • J774A.1 murine macrophage cell line

  • DMEM high glucose medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Test Compound)

  • Celecoxib (Positive Control)

  • Prostaglandin E₂ ELISA Kit (e.g., Elabscience, AMSBIO, or similar)

  • 96-well cell culture plates

  • Resazurin sodium salt or MTT for viability pre-assessment

Assay Workflow

G A Seed J774A.1 cells in 96-well plate B Pre-treat cells with Test Compound/Control A->B C Stimulate with LPS to induce COX-2 & PGE₂ B->C D Incubate for 24 hours C->D E Collect Cell Supernatant D->E F Quantify PGE₂ using Competitive ELISA E->F G Analyze Data & Determine IC₅₀ F->G

Caption: Workflow for the cell-based PGE₂ inhibition assay.

Experimental Procedure
  • Cell Seeding: Seed J774A.1 cells into a 96-well plate at a density of 3 x 10⁵ cells/well in complete DMEM and incubate overnight at 37°C with 5% CO₂.[4]

  • Compound Treatment: Remove the medium. Add fresh, serum-free medium containing serial dilutions of the test compound or Celecoxib. Include a "vehicle control" group (DMSO only). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to all wells (except the "unstimulated" control) to a final concentration of 5 µg/mL.[4]

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the supernatant for PGE₂ analysis. Store at -80°C if not used immediately.[13]

PGE₂ Quantification (ELISA)

Perform the competitive ELISA according to the manufacturer's protocol.[11][12][14] A summary of steps is below:

  • Add standards, controls, and collected cell supernatants to the antibody-coated microplate.

  • Add the Biotin-labeled PGE₂ conjugate. This will compete with the PGE₂ in the samples for binding to the primary antibody.

  • Incubate for 1 hour at 37°C.[11]

  • Wash the plate to remove unbound components.

  • Add Streptavidin-HRP conjugate and incubate for 30-60 minutes.[11][13]

  • Wash the plate again.

  • Add TMB substrate and incubate in the dark until color develops (15-20 minutes).[13]

  • Add Stop Solution and read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.

Data Analysis
  • Generate a standard curve by plotting the absorbance for each PGE₂ standard versus its concentration.

  • Calculate the PGE₂ concentration in each sample by interpolating from the standard curve.

  • Calculate the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the cellular IC₅₀ value by plotting percent inhibition versus the log of the compound concentration and performing a non-linear regression analysis.

Protocol: Preliminary Cytotoxicity Assessment (Resazurin Assay)

It is crucial to ensure that the observed reduction in PGE₂ is due to specific enzyme inhibition and not simply because the compound is killing the cells. This assay assesses cell viability by measuring the metabolic reduction of non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink) by viable cells.[15][16][17]

Procedure
  • Seed and treat J774A.1 cells with the test compound at the same concentrations used in the PGE₂ assay, but do not add LPS.

  • Incubate for 24 hours.

  • Add 20 µL of a sterile 0.15 mg/mL resazurin solution to each well.[15]

  • Incubate for 2-4 hours at 37°C, protected from light.

  • Measure fluorescence using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[15]

  • Analysis: Calculate cell viability as a percentage of the vehicle control. The IC₅₀ values for PGE₂ inhibition should be significantly lower than any concentrations that cause a substantial decrease in cell viability.

Expected OutcomeInterpretation
Low Cytotoxicity: >90% cell viability at concentrations effective in the PGE₂ assay.The observed anti-inflammatory effect is likely due to specific COX inhibition.
High Cytotoxicity: Significant drop in cell viability at or below the PGE₂ IC₅₀.The compound is toxic to the cells; PGE₂ reduction may be a result of cell death, not specific inhibition.

Advanced In-Vitro Profiling: Gastrointestinal Safety

A major liability of NSAIDs is gastrointestinal toxicity.[4][18] Early-stage in-vitro models can provide an indication of a compound's potential for causing direct damage to the GI tract lining. Animal models are often used to study NSAID-induced intestinal injury.[19][20]

Conceptual Approach: While a full protocol is beyond the scope of this document, a common in-vitro approach involves using a Caco-2 cell monolayer, which mimics the intestinal epithelial barrier. The integrity of this barrier can be assessed by measuring Transepithelial Electrical Resistance (TEER). A compound-induced drop in TEER suggests a disruption of the barrier, flagging a potential for GI toxicity.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential NSAID. By systematically determining its potency and selectivity against COX enzymes, confirming its activity in a cell-based model of inflammation, and ruling out overt cytotoxicity, researchers can generate the critical data needed to make an informed decision on advancing this promising compound into further preclinical development, including more comprehensive ADME-Tox and in-vivo efficacy studies.

References

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
  • AMSBIO. Human Prostaglandin E2 (PGE2) Elisa kit Manual. [Link]

  • Assay Genie. Technical Manual PGE2 ELISA Kit. [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • Agúndez, J. A. G., et al. (2021). Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity. Frontiers in Pharmacology, 12. [Link]

  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]

  • Creative Bioarray. Resazurin Assay Protocol. [Link]

  • Scialabba, C., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14899. [Link]

  • Boelsterli, U. A., et al. (2013). Multiple NSAID-Induced Hits Injure the Small Intestine: Underlying Mechanisms and Novel Strategies. Toxicological Sciences, 131(2), 654–667. [Link]

  • Rasch, H. L., & Lawless, M. (2017). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Journal of Microbiology & Biology Education, 18(2). [Link]

  • Elabscience. PGE2(Prostaglandin E2) ELISA Kit Manual. [Link]

  • Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-42. [Link]

  • Scialabba, C., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. ResearchGate. [Link]

  • PubChem. 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid. [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. JSciMed Central. [Link]

  • PubChem. 3-(2-Acetylphenyl)-5-fluorobenzoate. [Link]

  • Gao, Y., et al. (2021). NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. Frontiers in Pharmacology, 12. [Link]

  • Science.gov. nsaid-induced gastrointestinal toxicity: Topics. [Link]

  • Chapa, R., et al. (2009). Antioxidants reduce cyclooxygenase-2 expression, prostaglandin production, and proliferation in colorectal cancer cells. Journal of Surgical Research, 156(2), 320-327. [Link]

  • Rios, M. Y., et al. (2023). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. Molecules, 28(18), 6667. [Link]

  • Pretze, M., et al. (2018). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Molecules, 23(6), 1439. [Link]

  • Sallmann, A. R., et al. (1987). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 30(1), 101-105. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. BenchChem.
  • Uddin, M. J., et al. (2014). Fluorophore-labeled cyclooxygenase-2 inhibitors for the imaging of cyclooxygenase-2 overexpression in cancer: synthesis and biological studies. ChemMedChem, 9(1), 109-116. [Link]

  • Dai, L., et al. (2012). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 81(4), 546–555. [Link]

  • PubChem. 9-Fluoroenylmethoxycarbonylpyroglutamate. [Link]

  • Al-Sanea, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Molecules, 27(18), 6084. [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

  • de Leval, X., et al. (2000). Recent advances in inducible cyclooxygenase (COX-2) inhibition. Current Medicinal Chemistry, 7(10), 1041-1062. [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Fenbufen Analogs. BenchChem.

Sources

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 3-(2-Fluorophenyl)-5-fluorobenzoic Acid Analogs as Novel IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] Under normal physiological conditions, IDO1 activity is typically low. However, in the context of many malignancies, its expression is significantly upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ), creating an immunosuppressive tumor microenvironment.[3][4] This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the production of kynurenine and other metabolites that actively suppress T-cell function and promote immune tolerance.[5][6] Consequently, IDO1 is recognized as a high-value therapeutic target for cancer immunotherapy.[1][7]

Recent high-throughput screening campaigns have identified 3-(2-Fluorophenyl)-5-fluorobenzoic acid as a novel scaffold for IDO1 inhibition. While its initial potency is modest, its chemical structure, featuring a bi-aryl core common to many enzyme inhibitors, presents a promising starting point for a comprehensive Structure-Activity Relationship (SAR) study.[8][9] The strategic introduction of fluorine atoms can enhance metabolic stability and binding affinity.[10]

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on conducting SAR studies using this scaffold. It outlines detailed protocols for synthesizing a focused library of analogs, assessing their inhibitory activity through robust biochemical and cell-based assays, and interpreting the resulting data to guide the rational design of next-generation IDO1 inhibitors.

I. Strategic Framework for SAR Exploration

The primary objective of this SAR study is to systematically modify the structure of the lead compound, this compound, to identify key molecular features that enhance potency against the IDO1 enzyme while maintaining favorable drug-like properties. The exploration will focus on three main regions of the molecule:

  • Carboxylic Acid Group: This group is hypothesized to interact with key residues in the enzyme's active site. Modifications will include bioisosteric replacements (e.g., tetrazole, hydroxamic acid) to probe alternative binding modes and improve pharmacokinetic properties.

  • Fluorophenyl Ring ('A' Ring): The fluorine at the 2-position is a key feature. Analogs will be synthesized to explore the impact of altering the position and number of fluorine substituents, as well as introducing other small electron-withdrawing or donating groups.

  • Benzoic Acid Ring ('B' Ring): The fluorine at the 5-position will be systematically replaced with other substituents (e.g., chloro, methyl, methoxy) to probe the steric and electronic requirements of this pocket.

The overarching goal is to develop a predictive model linking chemical structure to biological activity, accelerating the optimization of lead compounds.[11][12]

Logical Workflow for SAR Investigation

The following diagram illustrates the iterative cycle of design, synthesis, and testing that forms the core of the SAR study.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening Cascade cluster_2 Analysis & Iteration Start Lead Compound: This compound Design Design Analog Library (Vary Rings A & B, Carboxylate) Start->Design Hypothesize Key Pharmacophores Synthesis Chemical Synthesis & Purification Design->Synthesis Biochem_Assay Primary Screen: Biochemical IDO1 Enzyme Assay (Determine IC50) Synthesis->Biochem_Assay Test Analogs Cell_Assay Secondary Screen: Cell-Based IDO1 Functional Assay (Determine EC50) Biochem_Assay->Cell_Assay Confirm On-Target Activity SAR_Analysis SAR Analysis: Relate Structure to Activity Cell_Assay->SAR_Analysis Generate Data SAR_Analysis->Design Iterate Design Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_Analysis->Optimization Identify Potent Analogs

Caption: Iterative workflow for the structure-activity relationship (SAR) study.

II. Experimental Protocols

Protocol 1: Biochemical IDO1 Enzyme Inhibition Assay (Primary Screen)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human IDO1 enzyme. The assay measures the production of N-formylkynurenine (NFK), which is detected by a fluorogenic developer.[3][4]

A. Materials & Reagents

  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (e.g., 50mM potassium phosphate, pH 6.5)[2]

  • L-Tryptophan (Substrate)

  • Ascorbate and Methylene Blue (Cofactors)[2]

  • Test Compounds (dissolved in DMSO)

  • Fluorogenic Developer Solution[4]

  • Black, flat-bottom 96-well microplates

  • Plate reader with fluorescence capabilities (Ex/Em = 402/488 nm)[4]

B. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a 2X Reaction Premix containing IDO1 Assay Buffer, ascorbate, and methylene blue.

    • Prepare a 10X solution of L-tryptophan substrate in IDO1 Assay Buffer.

    • Prepare serial dilutions of test compounds in DMSO, then dilute further in IDO1 Assay Buffer to achieve the desired final concentrations (typically from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup:

    • Add 50 µL of the 2X Reaction Premix to all wells of a black 96-well plate.[4]

    • Add 10 µL of diluted test compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 20 µL of recombinant IDO1 enzyme solution to all wells except the "No Enzyme" background control wells. Add 20 µL of assay buffer to the background wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 20 µL of the 10X L-tryptophan solution to all wells. The final reaction volume should be 100 µL.

    • Incubate the plate at 37°C for 45 minutes in a dark environment.[4]

  • Detection:

    • Stop the reaction and initiate detection by adding 50 µL of the Fluorogenic Developer Solution to each well.[4]

    • Seal the plate and incubate at 45°C for 3 hours with gentle shaking, protected from light.[4]

    • Allow the plate to cool to room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation of 402 nm and an emission of 488 nm.

    • Subtract the background fluorescence (No Enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Cell-Based IDO1 Functional Assay (Secondary Screen)

This protocol validates the findings from the primary biochemical screen in a more physiologically relevant context. It measures the ability of test compounds to inhibit IDO1 activity in human cancer cells (e.g., SK-OV-3 or HeLa) where IDO1 expression is induced by IFN-γ.[2][13] The assay quantifies the production of kynurenine, which is secreted into the cell culture medium.

A. Materials & Reagents

  • Human Cancer Cell Line (e.g., SK-OV-3 ovarian cancer cells)[13]

  • Cell Culture Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Human Interferon-gamma (IFN-γ)

  • Test Compounds (dissolved in DMSO)

  • Trichloroacetic Acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent (in acetic acid)

  • L-Kynurenine (for standard curve)

  • Clear, flat-bottom 96-well cell culture plates

  • Spectrophotometer (480 nm)

B. Step-by-Step Methodology

  • Cell Seeding and Induction:

    • Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[13]

    • The next day, treat the cells with IFN-γ (final concentration of 100 ng/mL) to induce IDO1 expression.[13] At the same time, add serial dilutions of the test compounds to the appropriate wells. Include vehicle-only controls.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer it to a new clear 96-well plate.

    • Add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each supernatant sample. Mix and incubate at 50°C for 30 minutes to hydrolyze any remaining N-formylkynurenine to kynurenine.[2]

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer 100 µL of the clear supernatant to another 96-well plate.

  • Colorimetric Reaction and Data Analysis:

    • Add 100 µL of 2% (w/v) p-DMAB reagent to each well.[2] A yellow color will develop in the presence of kynurenine.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 480 nm using a spectrophotometer.[2]

    • Prepare a standard curve using known concentrations of L-kynurenine to determine the kynurenine concentration in the test samples.

    • Calculate the half-maximal effective concentration (EC50) by plotting the percent inhibition of kynurenine production versus the log of the compound concentration.

Hypothetical IDO1 Signaling Pathway and Inhibition

The diagram below illustrates the IFN-γ induced IDO1 pathway and the mechanism of inhibition by the test compounds.

IDO1_Pathway IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK_STAT JAK/STAT Signaling IFNgR->JAK_STAT Activates IDO1_Gene IDO1 Gene Transcription JAK_STAT->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzed by IDO1 Enzyme ImmunoSupp Immunosuppression (T-Cell Arrest) Kynurenine->ImmunoSupp Inhibitor 3-(2-Fluorophenyl)- 5-fluorobenzoic acid Analog Inhibitor->IDO1_Enzyme Inhibits

Caption: IFN-γ signaling induces IDO1, leading to immunosuppression.

III. Structure-Activity Relationship Data

The following table presents hypothetical data for a focused library of analogs based on the this compound scaffold. This data is intended to illustrate how SAR is established by correlating structural modifications with changes in inhibitory potency.

Compound IDR1 (Ring A, position 2')R2 (Ring B, position 5)Biochemical IC50 (nM)Cellular EC50 (nM)
Lead-001 -F -F 850 1200
Analog-002-H-F25003100
Analog-003-Cl-F750980
Analog-004-F-H15002100
Analog-005-F-Cl250 350
Analog-006-F-CH₃9001350
Analog-007-F-OCH₃18002500
Analog-008-Cl-Cl180 260
Interpretation of SAR Data
  • Importance of 2'-Fluoro (Ring A): Comparing Lead-001 (IC50: 850 nM) to Analog-002 (IC50: 2500 nM) suggests that the fluorine atom at the 2'-position is crucial for activity. Replacing it with chlorine (Analog-003 ) maintains potency, indicating that an electron-withdrawing group at this position is favorable.

  • Role of 5-Substituent (Ring B): The substituent at the 5-position significantly modulates activity. Replacing the fluorine of Lead-001 with a larger halogen like chlorine (Analog-005 , IC50: 250 nM) enhances potency. This suggests the presence of a hydrophobic pocket that can accommodate larger groups.

  • Synergistic Effects: The combination of a 2'-chloro and a 5-chloro substituent (Analog-008 ) results in the most potent compound in this series (IC50: 180 nM), indicating a synergistic effect between the two modifications.

  • Detrimental Modifications: The introduction of an electron-donating methoxy group at the 5-position (Analog-007 ) is detrimental to activity, likely due to unfavorable electronic or steric interactions.

These initial findings suggest that future optimization efforts should focus on exploring a wider range of halogen and small hydrophobic substituents at the 2'- and 5-positions to further enhance inhibitory potency.

IV. Conclusion and Future Directions

This application note provides a comprehensive framework and detailed protocols for conducting SAR studies on the this compound scaffold as a novel class of IDO1 inhibitors. The outlined biochemical and cell-based assays provide a robust screening cascade to identify and validate potent analogs.

The hypothetical SAR data demonstrates that systematic chemical modification can lead to a significant improvement in inhibitory activity. The most promising analogs from this initial study, such as Analog-008 , should be advanced into further studies, including:

  • Selectivity Profiling: Assessing inhibitory activity against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) to ensure on-target specificity.

  • Pharmacokinetic (ADME) Profiling: Evaluating metabolic stability, solubility, and permeability to assess drug-like properties.

  • In Vivo Efficacy Studies: Testing lead candidates in relevant animal models of cancer to confirm their therapeutic potential.

By following this structured, iterative approach, research teams can efficiently navigate the lead optimization process and accelerate the development of novel IDO1 inhibitors for cancer immunotherapy.

References
  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Karakas, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30656–30667. [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from Drug Target Review. [Link]

  • Iacobazzi, V., et al. (2021). Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1247-1268. [Link]

  • Chen, Y., et al. (2020). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 11, 1243. [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437. [Link]

  • Lewis-Ballester, A., et al. (2020). Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. Journal of the American Chemical Society, 142(15), 7117-7128. [Link]

  • Guo, G., et al. (2023). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]

  • Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 35-51. [Link]

  • Malinowska, J., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]

  • PubChem. (n.d.). 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid. Retrieved from PubChem. [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]

  • PubChem. (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate. Retrieved from PubChem. [Link]

  • Pharmacology Mentor. (n.d.). Medicinal Chemistry: SAR. Retrieved from Pharmacology Mentor. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from Oncodesign Services. [Link]

  • Al-Sanea, M. M. (2023). Medicinal Chemistry: Drug Design Strategies and SAR Optimization. ResearchGate. [Link]

  • Wipf, P. (2006). Medicinal Chemistry SAR. Retrieved from University of Pittsburgh. [Link]

  • Wang, Y., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 9(34), 19481-19495. [Link]

Sources

Derivatization of 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Derivatization of 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Abstract

The 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile[1][2]. The carboxylic acid moiety serves as a critical pharmacophore and a versatile synthetic handle for generating diverse molecular libraries for structure-activity relationship (SAR) studies[3][4]. However, the inherent properties of the carboxyl group, such as its acidity and polarity, can sometimes limit bioavailability or lead to undesirable off-target effects[5][6]. This application note provides detailed protocols and expert insights into the two primary derivatization strategies for this core molecule: amide bond formation and esterification. These protocols are designed to be self-validating, incorporating in-process controls and rigorous analytical confirmation to ensure scientific integrity.

Introduction: The Strategic Value of Derivatization

The carboxylic acid functional group is a cornerstone in drug design, appearing in over 450 marketed drugs[6]. It often acts as a key hydrogen bond donor or acceptor within a biological target[4]. However, its ionizable nature at physiological pH can impede passive diffusion across cellular membranes[6][7]. Derivatization serves two primary purposes:

  • Prodrug Strategy: Converting the carboxylic acid to an ester can mask its polarity, creating a more lipophilic prodrug that can cross biological membranes more effectively before being hydrolyzed back to the active carboxylic acid in vivo[7].

  • SAR Exploration: Synthesizing a library of amide or ester derivatives allows for the systematic exploration of the chemical space around the core scaffold. This is fundamental to optimizing a drug candidate's potency, selectivity, and safety profile[3].

This guide focuses on robust and reproducible methods for preparing amide and ester derivatives of 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, providing the rationale behind procedural steps and options for various laboratory settings.

Derivatization Strategy I: Amide Bond Formation

Amide bonds are exceptionally stable and are the most common linkage formed in medicinal chemistry[8][9]. Their formation from a carboxylic acid and an amine requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. A plethora of coupling reagents have been developed to achieve this transformation under mild conditions.

Rationale and Mechanistic Overview

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, requiring high heat that is incompatible with complex molecules. Therefore, a "coupling reagent" is employed. The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to yield the desired amide[10]. To mitigate side reactions and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea intermediate to form an activated HOBt ester, which is more stable yet still highly reactive towards amines[10].

Experimental Workflow for Amide Synthesis

The overall process can be visualized as a sequence of reaction, workup, and purification, followed by rigorous characterization.

G cluster_0 Reaction Setup cluster_1 Aqueous Workup cluster_2 Purification & Analysis A 1. Dissolve Acid, Amine, & HOBt in Solvent B 2. Add Base (e.g., DIPEA) A->B C 3. Cool to 0°C B->C D 4. Add EDC C->D E 5. Warm to RT, Stir 12-24h D->E F 6. Quench & Dilute E->F G 7. Extract with Organic Solvent F->G H 8. Wash (Acid, Base, Brine) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Pure Amide (NMR, MS, HPLC) J->K

Caption: General workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for coupling 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid with a primary or secondary amine.

Materials:

  • 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq), the selected amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl salt of EDC and the carboxylic acid without competing in the reaction.

  • Cool the flask in an ice bath to 0 °C.

  • Add EDC·HCl (1.5 eq) portion-wise over 10-15 minutes. This controlled addition helps to manage any potential exotherm.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Data Presentation: Amide Coupling Reagents

The choice of coupling reagent can be critical, especially for sterically hindered substrates or electron-deficient amines[8][10].

Coupling Reagent SystemBaseSolventTemperatureKey Advantages/Considerations
EDC / HOBt DIPEA, Et₃NDMF, DCM0 °C to RTWidely used, water-soluble byproducts (urea) are easily removed during workup.[10]
DCC / DMAP DMAP (catalytic)DCM, THF0 °C to RTPotent system, but byproduct (dicyclohexylurea, DCU) can be difficult to remove.[10]
HATU / DIPEA DIPEADMF, NMPRTHighly efficient for hindered systems and reduces racemization risk with chiral acids.[10]
CDI Et₃NTHFRTGood for simple amides, but can be less effective for challenging substrates.
Acyl Fluoride (in situ) PyridineAcetonitrileElevated Temp.Excellent for sterically hindered and electron-deficient amines where other methods fail.[8]

Derivatization Strategy II: Esterification

Esterification is another fundamental derivatization of carboxylic acids. The resulting esters are generally less polar and more volatile than their parent acids.

Rationale and Mechanistic Overview

The most classic method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, this method requires harsh conditions (heat, strong acid) that may not be suitable for complex molecules. A milder and highly efficient alternative involves the use of phosphorus oxychloride (POCl₃)[11]. In this reaction, POCl₃ is believed to activate the carboxylic acid by forming a highly reactive acyl dichlorophosphate intermediate. This intermediate is then readily attacked by the alcohol to form the ester, with the reaction being driven by the formation of stable phosphate byproducts. This method is noted for its excellent yields and tolerance of other functional groups[11].

Experimental Workflow for Ester Synthesis

The workflow for this esterification is notably straightforward, often using the alcohol as both reactant and solvent.

G cluster_0 Reaction Setup cluster_1 Workup & Purification A 1. Dissolve Acid in Excess Alcohol B 2. Cool to 0°C A->B C 3. Add POCl3 Dropwise B->C D 4. Stir at RT for 2-4h C->D E 5. Pour onto Crushed Ice D->E F 6. Extract with Organic Solvent E->F G 7. Wash with NaHCO3 & Brine F->G H 8. Dry, Concentrate & Purify G->H

Caption: General workflow for POCl₃ catalyzed esterification.

Detailed Protocol: POCl₃-Catalyzed Esterification

This protocol provides an efficient method for converting 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid into its corresponding methyl or ethyl ester.

Materials:

  • 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Anhydrous Alcohol (e.g., Methanol or Ethanol) (serves as solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in the desired anhydrous alcohol (e.g., methanol, 10-20 mL per gram of acid).

  • Cool the solution in an ice bath to 0 °C with stirring.

  • Add POCl₃ (1.2 eq) dropwise to the cold solution over 10 minutes. A fume hood is essential as this reaction can release HCl gas.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude ester by flash column chromatography on silica gel.

Data Presentation: Esterification Methods
MethodCatalyst/ReagentSolventTemperatureKey Advantages/Considerations
POCl₃-Catalyzed POCl₃Alcohol0 °C to RTMild, fast, high-yielding, and chemoselective.[11]
Fischer Esterification H₂SO₄ (catalytic)AlcoholRefluxSimple reagents, but harsh conditions can degrade sensitive substrates.
Alkyl Halide / Base e.g., MeI, K₂CO₃Acetone, DMFRT to 50 °CMild conditions, but alkyl halides can be toxic. Good for specific ester types.
Thionyl Chloride SOCl₂Alcohol0 °C to RefluxHighly effective, proceeds via an acyl chloride intermediate. Generates HCl and SO₂ gas.[11]

Analytical Characterization of Derivatives

Rigorous analytical validation is paramount to confirm the successful synthesis and purity of any new chemical entity. The identity of each derivative must be unequivocally established.

G Crude Crude Purified Product NMR NMR Spectroscopy (1H, 13C, 19F) Crude->NMR MS Mass Spectrometry (LC-MS / HRMS) Crude->MS HPLC HPLC Analysis Crude->HPLC Structure Structure Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment (>95%) HPLC->Purity

Caption: Analytical workflow for derivative characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the presence of protons from the newly added amide or ester group and to observe shifts in the aromatic protons of the biphenyl core. ¹³C NMR confirms the presence of the new carbonyl carbon and other carbons in the derivative. For this specific molecule, ¹⁹F NMR is crucial to confirm that the fluorine atoms on the biphenyl ring remain intact.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS), typically coupled with LC, is used to determine the molecular weight of the synthesized derivative, providing direct confirmation of the successful reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A pure sample should show a single major peak under various detection wavelengths.

References

  • Application Notes and Protocols: Synthesis of 3,5-Difluorobiphenyl via Suzuki-Miyaura Coupling - Benchchem.
  • Application Notes and Protocols for the Synthesis of 3,5-Difluorobiphenyl - Benchchem.
  • Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - Organic & Biomolecular Chemistry - RSC Publishing.
  • 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid - MySkinRecipes.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst - ResearchG
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - Current Medicinal Chemistry.
  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies.
  • Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorin
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - NIH.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid - Angene.
  • 2,5-Difluoro-3'-methoxy-1,1'-biphenyl - PubChem.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH.
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids - Molecules.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF - ResearchG
  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids - Der Pharma Chemica.
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.
  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ioniz
  • Bis(1,1,1,3,3,3-hexafluoropropan-2-yl)
  • 2,5-Furandicarboxylic acid fluoro-containing esters synthesis - Fluorine notes - P&M Invest.
  • Biphenyl derivatives, process for preparing the same and intermediates therefor - European P
  • Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google P
  • Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives - ResearchG

Sources

Application Note: Analytical Methods for the Characterization of 3-(2-Fluorophenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

<-3>

Introduction

3-(2-Fluorophenyl)-5-fluorobenzoic acid is a difluorinated biphenyl carboxylic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, including altered acidity, metabolic stability, and binding interactions. As a potential active pharmaceutical ingredient (API) or a critical intermediate, its comprehensive characterization is essential to ensure identity, purity, and quality for regulatory approval and consistent performance.

This guide provides a suite of detailed analytical methods for the robust characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. All methods should be validated according to the principles outlined in ICH Q2(R1) to ensure they are suitable for their intended purpose.[1][2][3][4]

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource
Chemical Structure
Molecular Formula C₁₃H₈F₂O₂[]
Molecular Weight 234.2 g/mol []
Appearance White to off-white solid (Typical)Assumed based on similar compounds[6][7]
Melting Point Not available; expected to be >150 °CBased on similar structures[7][8]
Solubility Soluble in methanol, ethanol, acetonitrile; sparingly soluble in waterBased on fluorobenzoic acid properties[6][7][8]

I. Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of non-volatile organic molecules like this compound.[9][10] A reversed-phase method is ideal, separating compounds based on their hydrophobicity.

A. Purity Determination and Assay by RP-HPLC-UV

Principle: This method quantifies the analyte and separates it from potential impurities (e.g., starting materials, by-products, degradants). The acidic nature of the carboxylic group means its retention is pH-dependent.[11] An acidic mobile phase suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention on a C18 column.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Diluent Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Diluent Standard Weigh Reference Std. Standard->Diluent Sonicate Sonicate to Dissolve Diluent->Sonicate Filter Filter (0.45 µm) Sonicate->Filter Injector Autosampler/Injector Filter->Injector Inject Column C18 Column Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity/Assay Integrate->Calculate

Caption: Workflow for HPLC purity and assay analysis.

Protocol: HPLC-UV
  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Rationale: A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions and particle size offer a good balance between resolution and backpressure.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Rationale: Phosphoric acid acidifies the mobile phase (pH ~2.1), ensuring the carboxylic acid is protonated and well-retained.[11] It is a non-volatile buffer suitable for UV detection.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient:

      Time (min) %A %B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 230 nm.

      • Rationale: Aromatic carboxylic acids typically exhibit strong absorbance in this region. A DAD should be used during method development to confirm the optimal wavelength and assess peak purity.

    • Injection Volume: 5 µL.

  • System Suitability: As per USP <621>, inject a standard solution five times.[9][12][13] The relative standard deviation (RSD) for peak area should be ≤1.0%. Tailing factor should be ≤2.0.

  • Calculations:

    • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

    • Purity (% Area): (Area_Analyte / Total_Area_All_Peaks) * 100

II. Structural Confirmation and Elucidation

While chromatography provides quantitative data, spectroscopic techniques are required to confirm the molecule's identity and structure.

B. Identity by High-Resolution Mass Spectrometry (HRMS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Workflow Diagram: LC-MS Identity Confirmation

LCMS_Workflow LC HPLC Separation (as per purity method) ESI Electrospray Ionization (ESI) LC->ESI Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Compare Compare Measured m/z with Theoretical m/z Spectrum->Compare

Caption: General workflow for LC-MS based identity confirmation.

Protocol: LC-MS
  • Instrumentation: HPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: ESI Negative.

    • Rationale: The carboxylic acid is easily deprotonated to form a stable [M-H]⁻ ion, making negative mode highly sensitive for this analyte.

  • Mass Analysis:

    • Scan Range: 50 - 500 m/z.

    • Data Acquisition: Full scan mode.

  • Expected Results:

    • Theoretical Mass [M-H]⁻: C₁₃H₇F₂O₂⁻ = 233.0365

    • Acceptance Criteria: The measured mass should be within ±5 ppm of the theoretical mass.

Fragmentation analysis (MS/MS) can further confirm the structure. Characteristic losses for halogenated aromatic compounds include the loss of CO₂ (44 Da) from the carboxylate anion and potential loss of HF (20 Da).[14][15][16][17]

C. Structural Elucidation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F), enabling unambiguous structure confirmation and isomer differentiation. For this molecule, ¹⁹F NMR is particularly powerful.[18][19]

Protocol: NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the number and connectivity of protons. Expect complex splitting patterns in the aromatic region (~7.0-8.5 ppm).

    • ¹³C NMR: Shows all unique carbon environments. The carboxyl carbon will be downfield (>160 ppm).

    • ¹⁹F NMR: This is a critical experiment. Since the two fluorine atoms are in different chemical environments, two distinct signals are expected.[20][21][22] The chemical shifts and coupling constants (J-coupling) between ¹⁹F and nearby ¹H or ¹³C nuclei will confirm their positions on the biphenyl system.

      • Rationale: ¹⁹F is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive NMR nucleus.[18][21] Its large chemical shift range provides excellent signal dispersion.

Expected NMR Data (Illustrative)
Nucleus Expected Chemical Shift Range (ppm)
¹H7.0 - 8.5 (Aromatic), >10 (Carboxylic Acid)
¹³C110 - 145 (Aromatic C-H, C-F, C-C), >165 (C=O)
¹⁹F-100 to -140 (Aryl-F)
D. Functional Group Confirmation by FTIR Spectroscopy

Principle: Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Protocol: FTIR
  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid (Aryl)
1320 - 1210C-O stretchCarboxylic Acid
1250 - 1000C-F stretchAryl-Fluoride
1600, 1475C=C stretchAromatic Ring

Rationale: The broad O-H stretch is characteristic of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[23][24][25][26] The C-F stretching vibration provides direct evidence of fluorination.[27]

III. Thermal Analysis

E. Melting Point and Thermal Behavior by DSC

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and identify other thermal events like polymorphism.

Protocol: DSC
  • Instrumentation: DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal.

  • Method:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 250 °C (or higher, depending on expected melting point).

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Analysis: The melting point is determined from the onset or peak of the endothermic event on the thermogram. The shape and presence of multiple peaks can indicate impurities or different crystalline forms.

Conclusion

The combination of chromatography for purity and assay, with a suite of spectroscopic (MS, NMR, FTIR) and thermal (DSC) techniques, provides a comprehensive and robust characterization of this compound. This multi-faceted approach ensures the material's identity, strength, quality, and purity, which is fundamental for its application in research and development, particularly within the pharmaceutical industry. All procedures must be performed in accordance with established quality systems and validated for their intended use as per regulatory guidelines.[1][3]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Oxford Instruments. NMR | Fluorine Spectroscopy. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Taylor & Francis Online. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • ACS Publications. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]

  • PubMed. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. [Link]

  • ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]

  • ResearchGate. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • PubChem. 3-(2-Acetylphenyl)-5-fluorobenzoate. [Link]

  • ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]

  • CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • ResearchGate. Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • LookChem. Cas 1178958-75-2,5-(3-Fluorophenyl)-2-fluorobenzoic acid. [Link]

  • Wikipedia. 3-Fluorobenzoic acid. [Link]

  • ChemBK. P-FLUOROBENZOIC ACID. [Link]

  • PubChem. 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid. [Link]

Sources

Application Note and Protocol: A Scalable Synthesis of 3-(2-Fluorophenyl)-5-fluorobenzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Fluorophenyl)-5-fluorobenzoic acid is a key biaryl intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced materials. The biaryl motif is a privileged structure in drug discovery, offering a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets.[1][2][3] The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] This document provides a detailed, scalable protocol for the synthesis of this compound, leveraging the robust and versatile Suzuki-Miyaura cross-coupling reaction.[5][6] The described methodology is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility for scale-up operations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[5][7] Its advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of relatively non-toxic and stable boronic acid reagents, make it particularly suitable for industrial applications.[2][5][6]

Chemical Scheme

Reaction_Scheme reactant1 3-Bromo-5-fluorobenzoic acid plus + reactant1->plus reactant2 (2-Fluorophenyl)boronic acid arrow Pd Catalyst, Base Solvent, Heat reactant2->arrow product This compound plus->reactant2 arrow->product

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling.

Part 1: Starting Material Synthesis and Characterization

Synthesis of 3-Bromo-5-fluorobenzoic acid

3-Bromo-5-fluorobenzoic acid serves as a crucial starting material for the subsequent cross-coupling reaction.[8] It can be synthesized from 3-bromo-5-fluorobenzonitrile via hydrolysis.[9]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 3-bromo-5-fluorobenzonitrile (1.0 eq).

  • Add 5 M aqueous sodium hydroxide (10 vol).

  • Heat the mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully adjust the pH to 1 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-bromo-5-fluorobenzoic acid.[9]

Parameter Value
Starting Material3-bromo-5-fluorobenzonitrile
Reagent5 M Sodium Hydroxide
Product3-Bromo-5-fluorobenzoic acid
Typical Yield90-95%[9]

Table 1: Summary of 3-Bromo-5-fluorobenzoic acid synthesis.

(2-Fluorophenyl)boronic acid

(2-Fluorophenyl)boronic acid is a commercially available reagent.[10][11][12] For scale-up operations, it is crucial to ensure the quality and purity of this starting material, as impurities can negatively impact the efficiency of the Suzuki coupling reaction. It is recommended to use a high-purity grade (≥95%).

Part 2: Scale-up Suzuki-Miyaura Cross-Coupling Protocol

This section details the step-by-step procedure for the palladium-catalyzed cross-coupling of 3-bromo-5-fluorobenzoic acid and (2-fluorophenyl)boronic acid.

Materials and Reagents
Reagent CAS Number Molecular Weight ( g/mol ) Equivalents
3-Bromo-5-fluorobenzoic acid176548-70-2219.011.0
(2-Fluorophenyl)boronic acid1993-03-9139.921.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02
SPhos657408-07-6410.510.04
Potassium Carbonate (K₂CO₃)584-08-7138.213.0
1,4-Dioxane123-91-188.11-
Water7732-18-518.02-

Table 2: Reagents for the Suzuki-Miyaura Coupling Reaction.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Oven-dry glassware and stir bar B Add 3-Bromo-5-fluorobenzoic acid, (2-Fluorophenyl)boronic acid, K₂CO₃, Pd(OAc)₂, and SPhos to flask A->B C Purge and backfill with Nitrogen (3x) B->C D Add degassed 1,4-Dioxane and Water C->D E Heat reaction mixture to 80-90 °C D->E F Monitor reaction by HPLC until starting material is consumed E->F G Cool to room temperature F->G H Add water and ethyl acetate G->H I Separate layers, acidify aqueous layer with HCl H->I J Extract aqueous layer with ethyl acetate I->J K Combine organic layers, wash with brine, dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Recrystallize crude product L->M N Filter and dry purified product M->N

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Difluorobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of difluorobiphenyls via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical transformation. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you troubleshoot effectively and enhance the robustness of your synthetic routes.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1][2] However, the synthesis of difluorobiphenyls introduces specific challenges, primarily due to the electron-deficient nature of the fluoroaryl partners.[3] This guide provides in-depth, field-proven insights to navigate these complexities.

Foundational Principles: The Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is paramount for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][4][5]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[4][6][7] This is often the rate-determining step.[4] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl > F.[7][8]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center.[1][4][7] This step requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex.[1][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[4][6][7]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) Product Ar-R ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR Transmetalation (R-B(OR')_2 + Base) ArPdR->Pd0 Reductive Elimination (Ar-R) Reactants Ar-X + R-B(OR')_2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of difluorobiphenyls using a question-and-answer format.

Low or No Conversion

Q1: My reaction shows no or very low conversion of starting materials. What are the primary factors to investigate?

A1: Low conversion is a frequent issue, often stemming from problems with the catalyst, reagents, or reaction conditions.

  • Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0). Incomplete reduction can stall the reaction. Ensure your reaction conditions are conducive to this reduction. The formation of palladium black (aggregated, inactive palladium) is a sign of catalyst decomposition. This can be mitigated by the choice of appropriate ligands that stabilize the Pd(0) species.[6]

  • Oxidative Addition Failure: The oxidative addition step can be sluggish, especially with electron-deficient aryl fluorides or chlorides.[8][10] The C-F bond is particularly strong and generally requires specialized catalysts or conditions for activation.[10][11] For less reactive aryl halides (Cl, F), consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[6][12] These ligands promote the oxidative addition step.[6]

  • Base Incompatibility: The base is crucial for activating the boronic acid for transmetalation.[1][9][13] If the base is too weak or insoluble in the reaction medium, the transmetalation step will be inefficient. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can be critical and often requires screening. For sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[9]

  • Solvent Choice: The solvent plays a significant role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[14][15] A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common, as water can aid in dissolving the base and boronic acid.[6] However, for difluorobiphenyl synthesis where both coupling partners can be electron-poor, polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) may be beneficial.[12][15]

Q2: I am using an aryl fluoride as my electrophile and the reaction is not proceeding. What modifications should I consider?

A2: Activating a C-F bond for Suzuki coupling is challenging due to its high bond dissociation energy.[11]

  • Advanced Catalytic Systems: Standard palladium catalysts are often ineffective. Nickel-based catalysts have shown promise for activating C-F bonds, sometimes with the use of a directing group on the substrate.[4] Specialized palladium systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, are typically required.[10]

  • Lewis Acid Additives: In some cases, a Lewis acid can be used to promote the C-F bond activation, although this can reduce functional group tolerance.[10]

  • Alternative Substrates: If possible, consider using the corresponding aryl bromide or iodide, as these are significantly more reactive in the oxidative addition step.[8]

Side Reactions and Impurities

Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling of the boronic acid (forming R-R from R-B(OH)₂) is a common side reaction, often exacerbated by the presence of oxygen or Pd(II) species.[6]

  • Thorough Degassing: Oxygen can promote homocoupling.[6] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. This can be achieved by bubbling an inert gas through the solvent before adding the catalyst and reagents.

  • Catalyst Choice: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes be advantageous over a Pd(II) precatalyst that needs to be reduced in situ.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can lead to increased homocoupling.

Q4: My desired product is contaminated with a dehalogenated byproduct. What is the cause and how can I prevent it?

A4: Dehalogenation (replacement of the halide with a hydrogen atom) is another potential side reaction.[6]

  • Mechanism: This can occur after oxidative addition, where the Ar-Pd-X intermediate reacts with a hydride source in the reaction mixture, followed by reductive elimination to form Ar-H.[6]

  • Prevention: The source of the hydride can be solvent (e.g., alcohols), base, or impurities. Ensuring anhydrous conditions (if the protocol allows) and using high-purity reagents can help. The choice of ligand and base can also influence the rate of dehalogenation relative to the desired transmetalation.

Q5: I am struggling with protodeborylation of my boronic acid. What are the best strategies to avoid this?

A5: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. This is particularly an issue with electron-rich or heteroaryl boronic acids, but can also occur with electron-poor systems under certain conditions.[3]

  • Use of Boronic Esters: Boronic esters (e.g., pinacol esters, MIDA boronates) are often more stable towards protodeborylation than the corresponding boronic acids.[6][7] MIDA boronates are particularly stable and release the boronic acid slowly under the reaction conditions, which can be beneficial.[7]

  • Reaction Conditions: Minimizing reaction time and temperature can reduce the extent of protodeborylation. The choice of base is also critical; sometimes a weaker, non-aqueous base can be advantageous.

Optimization of Reaction Parameters

The following table provides a starting point for optimizing your Suzuki coupling reaction for difluorobiphenyl synthesis.

ParameterStandard ConditionsOptimization Strategy for DifluorobiphenylsRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd₂(dba)₃ with Buchwald ligands (e.g., XPhos, SPhos), or NHC-Pd precatalysts (e.g., PEPPSI)Bulky, electron-rich ligands facilitate the challenging oxidative addition of electron-deficient aryl halides.[3][6]
Ligand/Pd Ratio 2:1 to 4:11:1 to 2:1 for bidentate, 2:1 to 4:1 for monodentateOptimizing the ratio prevents catalyst deactivation while avoiding inhibition by excess ligand.
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃, KFStronger bases can accelerate transmetalation, which may be sluggish with electron-deficient boronic acids.[3]
Solvent Toluene/H₂O, Dioxane/H₂OTHF/H₂O, DMF, NMPPolar aprotic solvents can improve solubility and accelerate the reaction, especially for electron-poor substrates.[12][15]
Temperature 80-110 °C60-120 °CRequires balancing the need for thermal energy to drive the reaction against the risk of reagent/catalyst decomposition.[2]
Boronic Acid Boronic AcidBoronic Acid Pinacol Ester (Bpin) or MIDA EsterEsters offer greater stability against protodeborylation and can be easier to purify.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Difluorobiphenyl Synthesis

This protocol provides a robust starting point for the coupling of a difluoroaryl bromide with a fluorophenylboronic acid.

  • To an oven-dried reaction vessel, add the difluoroaryl bromide (1.0 equiv), fluorophenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the vessel with argon three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Add the degassed solvent (e.g., Dioxane/H₂O, 10:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

When a reaction fails, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) Check_Reagents Verify Reagent Quality & Purity Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Start->Check_Inertness Screen_Catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos) Check_Reagents->Screen_Catalyst Check_Inertness->Screen_Catalyst Screen_Base Screen Base (K3PO4, Cs2CO3) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent (THF, DMF, NMP) Screen_Base->Screen_Solvent Optimization Systematic Optimization (Temp, Time, Conc.) Screen_Solvent->Optimization Success Successful Synthesis Optimization->Success

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Yoneda, Y. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Sandford, G. (2015). Palladium catalysed Suzuki reactions of fluoroarenes. Journal of Fluorine Chemistry, 177, 2-11.
  • Lenngren, N., & Tius, M. A. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 179, 108398.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Hintermann, L., & Schilter, D. (2016). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 81(17), 7540–7555.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

  • Zhang, Y., et al. (2023).
  • Ritter, T., et al. (2012). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Journal of the American Chemical Society, 134(34), 14027–14030.
  • Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14750–14758.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 43(1), 412-443.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Sandford, G., et al. (2010). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry, 75(19), 6499–6504.
  • Sigman, M. S., & Carrow, B. P. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Bickelhaupt, F. M., & Maseras, F. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(44), 13549–13558.
  • Wallow, T. I., & Novak, B. M. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1646–1649.
  • ResearchGate. (2010). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Retrieved from [Link]

  • Lu, G., et al. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Chinese Journal of Chemistry, 24(4), 461-463.
  • Chemical Communications. (2011). Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives. Retrieved from [Link]

Sources

Purification of 3-(2-Fluorophenyl)-5-fluorobenzoic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(2-Fluorophenyl)-5-fluorobenzoic acid (CAS 1214386-75-0). This resource is designed for researchers, chemists, and drug development professionals who are working with this biaryl carboxylic acid, likely synthesized via a Suzuki-Miyaura cross-coupling reaction. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity for your target compound.

Introduction: The Challenge of Purity

This compound is a valuable building block in medicinal chemistry. Its synthesis, typically through palladium-catalyzed cross-coupling, can introduce a variety of impurities that complicate downstream applications.[1] Common contaminants include unreacted starting materials, homocoupled byproducts, dehalogenated species, and residual palladium catalyst.[2][3]

This guide provides robust, field-proven protocols and troubleshooting logic to address these challenges head-on.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your crude reaction mixture.

Question 1: My crude NMR shows significant amounts of unreacted 3-bromo-5-fluorobenzoic acid. What is the most efficient removal strategy?

Answer: The most effective method to separate the desired acidic product from an acidic starting material is to exploit differences in their physical properties, as their similar pKa values make a simple acid-base extraction challenging for separation from each other (though still useful for removing neutral impurities). Recrystallization is the preferred method.

The key is selecting a solvent system where the solubility of your desired product and the impurity differ significantly with temperature.

Recommended Protocol: Recrystallization

  • Solvent Selection: Begin by screening solvents. Your target compound, like most fluorinated benzoic acids, is soluble in polar organic solvents like methanol, ethanol, and acetone, and sparingly soluble in non-polar solvents like hexanes.[4][5] Water is often a good "anti-solvent." A mixed solvent system, such as Ethanol/Water or Acetone/Heptane, is highly recommended.

  • Dissolution: Place your crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point to just dissolve the solid.[6][7]

  • Hot Filtration (Optional but Recommended): If there are insoluble materials (like residual palladium catalyst), perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[4]

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent turbidity. Add a few more drops of the "good" solvent to redissolve the solid and achieve a clear solution.[4]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals that exclude impurities from their lattice structure.[4][6] Once at room temperature, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Confirm purity using ¹H NMR and measure the melting point. A sharp melting point indicates high purity.

Question 2: I attempted a recrystallization, but my product "oiled out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal.[4] This is a common issue with compounds that have melting points lower than the boiling point of the solvent or when high concentrations of impurities are present, which depresses the melting point of the mixture.

Troubleshooting "Oiling Out":

  • Re-dissolve and Dilute: Add more of the "good" solvent to the hot mixture to fully redissolve the oil. The solution may have been too concentrated.[4]

  • Slow Down Cooling: The rate of cooling might be too fast. After re-dissolving, ensure the flask is well-insulated (e.g., cover it with a beaker) to allow for very slow cooling. Do not place it directly in an ice bath from a high temperature.

  • Induce Crystallization at a Lower Temperature: Once the diluted solution has cooled slightly below the boiling point, try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates nucleation sites for crystal growth.[4][6]

  • Change Solvent System: If the problem persists, the chosen solvent system may be inappropriate. Select a solvent or solvent mixture with a lower boiling point.

Question 3: My main impurity is the homocoupled product of my boronic acid starting material, which is non-acidic. How do I remove this?

Answer: This is an ideal scenario for purification via acid-base extraction. The carboxylic acid group on your target compound allows it to be selectively moved into an aqueous basic layer, leaving neutral impurities like homocoupled byproducts in the organic layer.[8]

Workflow: Acid-Base Extraction

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Separation & Isolation A Crude Mixture (Product + Neutral Impurity) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Transfer to Separatory Funnel B->C D Add Aqueous Base (e.g., 1M NaOH or NaHCO₃) C->D E Shake & Vent Funnel D->E F Allow Layers to Separate E->F G Organic Layer (Neutral Impurity) F->G H Aqueous Layer (Deprotonated Product) F->H I Collect Aqueous Layer H->I J Acidify with HCl to pH ~2 I->J K Precipitated Pure Product J->K L Filter, Wash with H₂O, & Dry K->L

Caption: Acid-Base Extraction Workflow for Purification.

Detailed Protocol:

  • Dissolve: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Extract: Transfer the solution to a separatory funnel and add an equal volume of a basic aqueous solution (1M NaOH or saturated NaHCO₃).

  • Separate: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer, while neutral impurities remain in the organic layer.

  • Isolate: Drain the lower aqueous layer. To recover your product, cool this aqueous layer in an ice bath and acidify it by slowly adding concentrated HCl until the pH is approximately 2.

  • Collect: The purified this compound will precipitate as a solid. Collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound and what impurities should I expect?

A1: The most common and versatile method for synthesizing biaryl compounds is the Suzuki-Miyaura cross-coupling.[1][9] This reaction typically involves coupling an arylboronic acid with an aryl halide. For your compound, a likely route is the reaction of 2-fluorophenylboronic acid with 3-bromo-5-fluorobenzoic acid (or a corresponding ester).

Based on this, you should anticipate the following impurities:

Impurity TypeChemical Name/ClassOriginRecommended Removal Method
Starting Materials 3-Bromo-5-fluorobenzoic acidIncomplete reactionRecrystallization
2-Fluorophenylboronic acidIncomplete reactionAcid-Base Extraction (boronic acid is weakly acidic and may partition differently) or Chromatography
Homocoupling 2,2'-DifluorobiphenylCoupling of two boronic acid moleculesAcid-Base Extraction
5,5'-Difluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acidCoupling of two aryl halide moleculesRecrystallization
Side Products 3-Fluorobenzoic acidProto-deboronation of boronic acid or dehalogenation of aryl halideRecrystallization, Chromatography
Catalyst Residue Palladium species (e.g., Palladium black)Catalyst precipitation/degradationHot filtration during recrystallization[3]

Q2: I don't have access to an NMR. Can I use column chromatography as a primary purification method?

A2: Yes, column chromatography is a viable, albeit more labor-intensive, alternative. Carboxylic acids can be challenging to purify on standard silica gel due to tailing.

Tips for Chromatographic Purification:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate). This keeps the carboxylic acid protonated and reduces its interaction with the silica, resulting in better peak shape.

  • Monitor by TLC: Use thin-layer chromatography to develop an appropriate solvent system that gives good separation between your product and impurities. A typical Rf value for the product should be around 0.3-0.4.

  • Dry Loading: For better resolution, consider adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

Decision Logic for Purification Strategy

G A Analyze Crude Mixture (TLC, Crude NMR) B Are major impurities neutral/basic? A->B C Is the major impurity an isomeric/acidic byproduct? B->C No E Acid-Base Extraction B->E Yes D Is the mixture highly complex or are impurities of similar polarity? C->D No F Recrystallization C->F Yes D->F No G Column Chromatography (Acidified Eluent) D->G Yes H Follow with Recrystallization for final polishing E->H

Caption: Decision tree for selecting the optimal purification method.

Q3: How should I store the purified this compound?

A3: Like most benzoic acid derivatives, this compound is a stable, crystalline solid. Store it in a well-sealed container at room temperature, away from strong bases and direct light. No special precautions like inert atmosphere are generally necessary for short- to medium-term storage.

References

  • Thipparaboina, R., et al. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design, 21(8), 4581–4593. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from UMSL website. [Link]

  • Zhang, Y., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2465-2476. [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from Organic Syntheses website. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from ResearchGate. [Link]

  • ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from Millersville University website. [Link]

  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from Organic Syntheses website. [Link]

  • ChemBK. (n.d.). P-FLUOROBENZOIC ACID. Retrieved from ChemBK website. [Link]

  • PubChem. (n.d.). 3-(2-Chlorophenyl)-5-fluorobenzoic acid. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • ACS Publications. (2008). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 10(20), 4569–4572. [Link]

  • LookChem. (n.d.). 5-(3-Fluorophenyl)-2-fluorobenzoic acid. Retrieved from LookChem website. [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from Wikipedia. [Link]

  • National Institutes of Health. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC. [Link]

Sources

Common side reactions in the synthesis of 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate.[1] Our goal is to equip researchers, scientists, and drug development professionals with the expertise to diagnose and resolve common synthetic challenges, thereby improving yield, purity, and overall success.

The predominant synthetic route to this and similar biphenyl structures is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis but is not without its complexities, particularly when dealing with electronically modified substrates such as fluorinated aromatics.[3] This guide focuses on the common side reactions inherent to this pathway and provides actionable solutions.

Core Synthetic Pathway and Divergent Side Reactions

The synthesis of 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid typically involves the coupling of a boronic acid derivative with an aryl halide. The following diagram illustrates the intended reaction and the primary off-target pathways that can compete with product formation.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_sides Common Side Products SM1 2,5-Difluorophenyl- boronic Acid Catalyst Pd(0) Catalyst + Ligand Product TARGET PRODUCT 2',5'-Difluoro- [1,1'-biphenyl]-3-carboxylic acid SM1->Product Suzuki-Miyaura Coupling SP1 Homocoupling Product (2,2',5,5'-Tetrafluorobiphenyl) SM1->SP1 Dimerization SP2 Protodeborylation Product (1,4-Difluorobenzene) SM1->SP2 Hydrolysis SM2 3-Halobenzoic Acid (e.g., 3-Bromobenzoic Acid) SM2->Product SP3 Dehalogenation Product (Benzoic Acid) SM2->SP3 Reduction Catalyst->Product Base Aqueous Base (e.g., K2CO3, Cs2CO3) Base->Product

Fig 1. Synthetic pathway and major side reactions.

Troubleshooting Guide & FAQs

This section is formatted to address specific problems you may encounter during your synthesis.

FAQ 1: Low Yield of the Desired Product

Question: My reaction has gone to completion, but the isolated yield of 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is significantly lower than expected. What are the likely causes?

Answer: Low yield is often a result of competing side reactions that consume your starting materials. The three most common culprits in a Suzuki-Miyaura coupling are protodeborylation, homocoupling, and dehalogenation.

  • Protodeborylation: This is the hydrolysis of the boronic acid (2,5-difluorophenylboronic acid) back to its corresponding arene (1,4-difluorobenzene).[4] This reaction is often promoted by high temperatures and prolonged exposure to aqueous basic conditions.[4][5] Electron-deficient boronic acids, such as those bearing fluorine atoms, can be particularly susceptible.[6]

  • Homocoupling: This is the dimerization of the boronic acid to form 2,2',5,5'-tetrafluorobiphenyl or the aryl halide to form 3,3'-dicarboxybiphenyl.[7] Homocoupling of the boronic acid is often exacerbated by the presence of oxygen, which can interfere with the palladium catalytic cycle.[8]

  • Dehalogenation: The aryl halide (e.g., 3-bromobenzoic acid) can be reduced to the corresponding arene (benzoic acid). This can occur if the catalytic cycle is inefficient or if there are sources of hydride in the reaction.

Troubleshooting Steps:

  • Rigorous Degassing: Before heating, thoroughly degas your reaction mixture to remove dissolved oxygen. This is critical to prevent oxidative mechanisms that lead to homocoupling.[8] A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

  • Optimize Base and Temperature: Consider using a milder base (e.g., K₃PO₄ instead of K₂CO₃ or Cs₂CO₃) or a lower reaction temperature to minimize protodeborylation.[9][10][11] The choice of base is critical as it facilitates the transmetalation step.[12][13]

  • Use a "Slow-Release" Boronic Acid Source: Consider using a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt instead of the free boronic acid.[10][11] These reagents are more stable to protodeborylation and slowly release the active boronic acid into the reaction medium, keeping its concentration low and minimizing side reactions.[5][6]

FAQ 2: A Persistent, Non-polar Impurity is Observed in my Product

Question: After purification, my NMR and LC-MS data show an impurity that I suspect is 2,2',5,5'-tetrafluorobiphenyl. How can I confirm this and prevent its formation?

Answer: The presence of a symmetrical, non-polar biphenyl strongly suggests a homocoupling side reaction of your 2,5-difluorophenylboronic acid.

Causality & Mechanism: Palladium-catalyzed homocoupling can occur through several pathways.[7] A common mechanism involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination to form the biaryl product.[7][14] This pathway becomes competitive if the oxidative addition of the aryl halide to the Pd(0) center is slow or if the concentration of the boronic acid is too high relative to the aryl halide.

Side ProductCommon Analytical Signature (MS, ESI-)Key Prevention Strategy
2,2',5,5'-Tetrafluorobiphenyl Expected m/z: 226.04Rigorous degassing; use 1:1.1 to 1:1.5 ratio of Aryl Halide to Boronic Acid.
1,4-Difluorobenzene Volatile, may be lost on workup. GC-MS is best for detection.Use milder base (K₃PO₄), lower temperature, or a boronic ester.
Benzoic Acid Expected m/z: 121.03Ensure high-quality catalyst and ligands; avoid excessive reaction times.

Prevention & Mitigation Protocol:

  • Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can significantly favor homocoupling.

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands promote the rate-limiting oxidative addition step and stabilize the Pd(0) species, disfavoring side reactions.[3]

  • Purification: Homocoupling byproducts are typically much less polar than your desired carboxylic acid product. Purification via column chromatography on silica gel is usually effective.[15][16] Alternatively, an acid-base extraction can be highly efficient.[17]

Experimental Protocol: Acid-Base Extraction for Purification

This protocol is designed to separate the desired acidic product from neutral impurities like the homocoupling byproduct.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a mild base (e.g., 1 M NaHCO₃ or 1 M K₂CO₃). The desired carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers and wash once with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is ~2. The desired product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

FAQ 3: My Reaction Stalls and I Recover Unreacted Starting Material

Question: My reaction stops progressing, and I recover a significant amount of my 3-bromobenzoic acid. What could be causing catalyst deactivation?

Answer: Incomplete conversion is often a sign of poor catalyst performance or deactivation. The electron-withdrawing nature of the fluorine atoms on the boronic acid and the carboxylic acid on the aryl halide can make the Suzuki coupling more challenging.

Troubleshooting Catalyst Issues:

  • Pre-catalyst vs. Active Catalyst: Many reactions use a Pd(II) source (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) catalyst.[3] If this reduction is inefficient, the catalytic cycle will not initiate properly. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes resolve this.

  • Ligand Degradation: Phosphine ligands can be sensitive to oxidation. Ensure you are using high-purity ligands and that your reaction is free of oxygen.

  • Inhibitory Species: Certain functional groups or impurities in your starting materials can act as catalyst poisons. Ensure the purity of your 2,5-difluorophenylboronic acid and 3-halobenzoic acid.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve issues with your synthesis.

G Start Problem Encountered in Synthesis LowYield Low Yield of Final Product Start->LowYield Impurity Impurity Detected Post-Purification Start->Impurity Stalled Stalled Reaction / Incomplete Conversion Start->Stalled CheckCrude Analyze Crude Mixture (NMR, LC-MS) LowYield->CheckCrude CheckPurity Characterize Impurity (MS, NMR) Impurity->CheckPurity CheckCatalyst Review Catalyst System & Conditions Stalled->CheckCatalyst Homocoupling High Homocoupling (e.g., tetrafluorobiphenyl) CheckCrude->Homocoupling Symmetrical byproducts Protodeborylation High Protodeborylation (e.g., difluorobenzene) CheckCrude->Protodeborylation Arene byproduct NonPolar Non-polar Impurity? CheckPurity->NonPolar Yes Polar Polar Impurity? CheckPurity->Polar No CatalystDeactivation Catalyst Deactivation Likely CheckCatalyst->CatalystDeactivation Sol_Degas Solution: - Rigorous Degassing - Control Stoichiometry Homocoupling->Sol_Degas Sol_Purify Solution: - Acid/Base Extraction - Column Chromatography Homocoupling->Sol_Purify Sol_BaseTemp Solution: - Milder Base (K3PO4) - Lower Temperature - Use Boronic Ester Protodeborylation->Sol_BaseTemp NonPolar->Homocoupling Polar->Sol_Purify Sol_Catalyst Solution: - Use Pd(0) Pre-catalyst - Use High-Purity Ligands - Check SM Purity CatalystDeactivation->Sol_Catalyst

Fig 2. A decision-tree for troubleshooting common synthetic issues.
References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 21, 2026, from [Link]

  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved January 21, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 21, 2026, from [Link]

  • Marshall, A., et al. (2022, July 18). Synthesis of 2,5-Furandicarboxylic Acid. Encyclopedia.pub. Retrieved January 21, 2026, from [Link]

  • Research Repository UCD. (n.d.). A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Retrieved January 21, 2026, from [Link]

  • ACS Omega. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved January 21, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Effect of temperature on the progress of the assisted Suzuki... [Scientific Diagram]. Retrieved January 21, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved January 21, 2026, from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 5). Synthesis of novel poly(hydroxyether terephthalate) via polyaddition of 2,5-difluoroterephthalic acid with aromatic bis(epoxide)s [Request PDF]. Retrieved January 21, 2026, from [Link]

  • The Journal of Organic Chemistry. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 21, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved January 21, 2026, from [Link]

  • NIH - PMC. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved January 21, 2026, from [Link]

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved January 21, 2026, from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved January 21, 2026, from [Link]

  • MDPI. (2022, March 23). Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki reaction of (hetero)aryl fluorosulfates 30 and arylboronic acid.... Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Purification Strategies for Combinatorial and Parallel Chemistry. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Overcoming Low Yield in 3-(2-Fluorophenyl)-5-fluorobenzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this and structurally related biaryl compounds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Introduction

The synthesis of this compound, a key building block in medicinal chemistry and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron species.[2][4][5] While robust, the reaction is complex, and its success is contingent on a careful selection of catalysts, ligands, bases, and solvents. Low yields are a frequent hurdle, often stemming from suboptimal reaction conditions or the presence of competing side reactions.

This guide will deconstruct the common challenges in this synthesis, providing evidence-based solutions to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis of this compound, which typically follows a two-step sequence: (1) Suzuki-Miyaura coupling to form a methyl ester intermediate, followed by (2) saponification (hydrolysis) to yield the final carboxylic acid.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Step

The core of the synthesis is the palladium-catalyzed coupling of 3-bromo-5-fluorobenzoic acid (or its methyl ester) with 2-fluorophenylboronic acid. Low conversion or the formation of significant byproducts are common indicators of a suboptimal reaction.

Symptom: Low Conversion of Starting Materials
  • Possible Cause 1: Inefficient Catalyst System (Palladium Source & Ligand). The choice of palladium source and, more critically, the phosphine ligand is paramount for an efficient reaction. Electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition of less reactive aryl chlorides or electron-deficient aryl bromides.[5][6][7]

    • Solution:

      • Ligand Selection: For coupling electron-deficient aryl halides, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[8] These ligands promote the formation of the active Pd(0) species and accelerate the oxidative addition step.[7]

      • Catalyst Loading: While catalyst loadings can sometimes be very low (ppm levels), starting with 1-3 mol% of the palladium precatalyst is a robust baseline for optimization.[8] If conversion is still low, a modest increase in catalyst loading may be beneficial.

      • Pre-catalyst Choice: Pre-formed palladium complexes like Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points.[9] For more challenging couplings, consider using palladacycle precatalysts like the G2 or G3 XPhos or SPhos precatalysts, which are designed for high activity and stability.[9]

  • Possible Cause 2: Inappropriate Base or Solvent System. The base plays a crucial role in the transmetalation step, activating the boronic acid.[2][10] The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.[2][11]

    • Solution:

      • Base Selection: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[8][9] For substrates sensitive to strong bases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be effective alternatives.[4][10]

      • Solvent System: A mixture of an organic solvent and water is common.[1][9] Dioxane/water or Toluene/water (typically in ratios from 4:1 to 10:1) are widely used.[8][9] The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. Anhydrous conditions can sometimes be detrimental to this reaction.

Symptom: Significant Formation of Byproducts
  • Possible Cause 1: Homocoupling of the Boronic Acid. The formation of 2,2'-difluorobiphenyl, a byproduct from the coupling of two molecules of 2-fluorophenylboronic acid, is a common issue. This is often exacerbated by the presence of oxygen.[12]

    • Solution:

      • Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst. This can be done for 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Possible Cause 2: Protodeboronation of the Boronic Acid. This side reaction involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of fluorobenzene. It can be promoted by excess base or prolonged reaction times at high temperatures.

    • Solution:

      • Stoichiometry: Use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) to compensate for any degradation.

      • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting aryl halide is consumed to avoid prolonged exposure to basic conditions.

  • Possible Cause 3: Dehalogenation of the Aryl Halide. The aryl halide can be reduced to the corresponding dehalogenated arene (e.g., methyl 3-fluorobenzoate). This can occur if hydride species are generated in the reaction mixture.[1]

    • Solution:

      • Reagent Purity: Ensure the purity of all reagents and solvents. Certain impurities can act as hydride sources.

      • Ligand Choice: Some ligand systems are more prone to side reactions. If dehalogenation is a persistent issue, screening different phosphine ligands may be necessary.

Issue 2: Incomplete or Problematic Hydrolysis (Saponification)

The final step is the hydrolysis of the methyl ester to the carboxylic acid. While seemingly straightforward, this step can also present challenges.

  • Possible Cause: Steric Hindrance. The biaryl structure can create steric hindrance around the ester group, making it less accessible to hydroxide attack.

    • Solution:

      • Elevated Temperature: Increase the reaction temperature to overcome the activation energy barrier. Refluxing in a suitable solvent is common.

      • Stronger Base/Higher Concentration: Use a higher concentration of NaOH or KOH.

      • Co-solvent: Employ a co-solvent like THF or ethanol to improve the solubility of the ester in the aqueous base.[13]

  • Possible Cause: BAL2 Mechanism with Methoxide as Leaving Group. In cases of severe steric hindrance at the carbonyl carbon, the hydrolysis might proceed via an SN2 attack on the methyl group (BAL2 mechanism) rather than the typical acyl-oxygen cleavage (BAc2 mechanism).[14] While less common for simple methyl esters, it is a mechanistic possibility.

    • Solution: This is rarely a practical issue leading to low yield but can be a point of mechanistic interest. The standard solutions for sterically hindered esters (higher temperature, longer reaction times) are generally sufficient.

Issue 3: Purification Challenges

Isolating the final product in high purity can be difficult due to the presence of structurally similar impurities.

  • Possible Cause: Co-elution of Byproducts. Boronic acid-derived impurities and the final product may have similar polarities, making chromatographic separation difficult.

    • Solution:

      • Aqueous Workup: After the Suzuki coupling, a thorough aqueous wash can help remove excess boronic acid and its byproducts. A wash with a mild base (e.g., NaHCO₃ solution) can help remove any unreacted 3-bromo-5-fluorobenzoic acid if the acid was used directly.

      • Recrystallization: The final carboxylic acid product is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or heptane/ethyl acetate) can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use for the Suzuki coupling: 3-bromo-5-fluorobenzoic acid or its methyl ester?

A1: Using the methyl ester, methyl 3-bromo-5-fluorobenzoate, is generally recommended. The free carboxylic acid can sometimes interfere with the palladium catalyst or react with the base, complicating the reaction. Protecting the carboxylic acid as a methyl ester simplifies the coupling step. The ester can then be easily hydrolyzed in the final step to yield the desired product.

Q2: How critical is the choice of base, and how many equivalents should I use?

A2: The choice of base is critical.[2][5] It facilitates the crucial transmetalation step by forming a more nucleophilic boronate species.[2] For this synthesis, K₂CO₃ or K₃PO₄ are robust choices. Typically, 2 to 3 equivalents of the base are used to ensure the reaction goes to completion.[4][9]

Q3: My reaction is sluggish even with an optimized catalyst system. What else can I try?

A3: If the reaction is slow, consider the following:

  • Temperature: Increasing the reaction temperature (e.g., from 80 °C to 100 °C) can significantly increase the reaction rate.

  • Concentration: Ensure the reaction is not too dilute. A concentration of around 0.1-0.2 M with respect to the limiting reagent is a good starting point.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[9]

Q4: Can I use a different boronic acid derivative, like a boronate ester?

A4: Yes, boronate esters, such as pinacol esters (Bpin), are often more stable and less prone to protodeboronation than the corresponding boronic acids.[1][7] If you are experiencing issues with the stability of 2-fluorophenylboronic acid, using its pinacol ester derivative is an excellent alternative.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis of this compound.

Step 1: Suzuki-Miyaura Coupling - Synthesis of Methyl 3-(2-Fluorophenyl)-5-fluorobenzoate
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromo-5-fluorobenzoate (1.0 eq.), 2-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%), to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure methyl ester.

Step 2: Saponification - Synthesis of this compound
  • Reaction Setup: Dissolve the purified methyl 3-(2-Fluorophenyl)-5-fluorobenzoate (1.0 eq.) in a mixture of THF and methanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 3.0-5.0 eq.).

  • Reaction: Heat the mixture to reflux (around 70 °C) and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Data Summary

The following table provides a general guideline for expected yields based on the choice of catalyst and ligand system for the Suzuki-Miyaura coupling step. Note that actual yields may vary depending on the specific reaction scale and conditions.

Palladium Pre-catalyst (mol%)Ligand (mol%)Base (eq.)Solvent SystemTypical Yield Range (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O85-95
Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (3)1,4-Dioxane/H₂O80-90
PdCl₂(dppf) (3)-K₂CO₃ (3)1,4-Dioxane/H₂O75-85
PEPPSI-IPr (3)-K₂CO₃ (3)Dioxane70-80

Data is compiled based on typical outcomes for similar Suzuki-Miyaura reactions reported in the literature.[8]

Visual Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->BoronicAcid Boronate->Transmetal caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_low_conversion Low Conversion Issues cluster_high_conversion High Conversion, Low Yield Issues start Low Yield in Suzuki Coupling check_conversion Check Conversion: Low or High? start->check_conversion catalyst Optimize Catalyst System (Ligand, Loading) check_conversion->catalyst Low side_reactions Identify Side Reactions check_conversion->side_reactions High conditions Adjust Base/Solvent/ Temperature catalyst->conditions end Improved Yield conditions->end homocoupling Homocoupling? → Degas Thoroughly side_reactions->homocoupling protodeboronation Protodeboronation? → Adjust Stoichiometry side_reactions->protodeboronation dehalogenation Dehalogenation? → Check Reagent Purity side_reactions->dehalogenation homocoupling->end protodeboronation->end dehalogenation->end caption Figure 2: Decision tree for troubleshooting low yields.

Caption: Figure 2: Decision tree for troubleshooting low yields.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Suzuki Coupling. (2020-07-11). YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available from: [Link]

  • Kumar, A., et al. (2024-07-05). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Sigman, M. S., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available from: [Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]

  • Buchwald, S. L., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]

  • Plenio, H., & Fleckenstein, C. A. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267–4279. Available from: [Link]

  • Reddit. (2025-03-22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available from: [Link]

  • National Institutes of Health. (2023-04-24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available from: [Link]

  • Schoenebeck, F., et al. (2017-11-21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • Google Patents. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • ChemRxiv. Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. Available from: [Link]

  • ResearchGate. (2025-08-10). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Available from: [Link]

  • MDPI. High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. Available from: [Link]

  • PubMed. (2013-02-11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available from: [Link]

  • PubMed Central. (2022-01-04). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis. Available from: [Link]

  • Royal Society of Chemistry. (2022-10-21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available from: [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • PubMed. Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Available from: [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. (2020-07-19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available from: [Link]

  • Wikipedia. 3-Fluorobenzoic acid. Available from: [Link]

  • Thieme. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of 3-(2-Fluorophenyl)-5-fluorobenzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)-5-fluorobenzoic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of achieving adequate solubility in organic solvents. Our goal is to empower you with the scientific principles and practical techniques required to overcome these hurdles in your experiments.

Introduction: Understanding the Solubility Challenge

This compound is a biphenyl carboxylic acid derivative, a class of compounds often explored in medicinal chemistry and materials science.[1] Its structure, characterized by a rigid biphenyl core and a polar carboxylic acid group, presents a unique solubility profile. The presence of two fluorine atoms, which are highly electronegative, can further influence the molecule's intermolecular interactions and, consequently, its solubility.[2] Many researchers encounter difficulties in dissolving this compound at desired concentrations, which can impede reaction kinetics, purification, and formulation development. This guide will walk you through a logical, step-by-step approach to diagnosing and resolving these solubility issues.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is designed to directly address the problems you may be facing in the lab. Each question represents a common sticking point, followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Question 1: I'm having trouble dissolving this compound in my chosen organic solvent, even at low concentrations. What are the likely reasons for this poor solubility?

Answer: The poor solubility of this compound can be attributed to several key molecular features:

  • Strong Intermolecular Forces in the Solid State: In its crystalline form, the molecules of this compound are likely held together by strong hydrogen bonds between the carboxylic acid groups, forming stable dimers. Additionally, the flat, aromatic biphenyl rings can stack, leading to significant van der Waals forces. These forces create a stable crystal lattice that requires a substantial amount of energy to break apart.

  • Polarity Mismatch between Solute and Solvent: While the carboxylic acid group is polar, the biphenyl core is largely non-polar.[] If the chosen solvent is too non-polar (e.g., hexane, toluene), it will not effectively interact with the polar carboxylic acid group. Conversely, a highly polar protic solvent (e.g., methanol) might interact strongly with the carboxylic acid but poorly with the non-polar biphenyl structure.

  • The Influence of Fluorine Atoms: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group.[4][5] This can affect its hydrogen bonding capabilities and overall polarity, sometimes in ways that are not immediately intuitive.

Question 2: What is the first step I should take to systematically improve the solubility of this compound?

Answer: The most logical first step is to perform a systematic solvent screening. The principle of "like dissolves like" is a good starting point.[6] Given the molecule's mixed polarity, a range of solvents should be tested.

Experimental Protocol: Solvent Screening for Solubility
  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a different organic solvent from the list below, starting with a small volume (e.g., 0.1 mL).

  • Observation and Agitation: Vigorously agitate the vials (e.g., using a vortex mixer) for 1-2 minutes. Observe for dissolution.

  • Incremental Addition: If the compound does not dissolve, add the solvent in small increments (e.g., 0.1 mL at a time), agitating after each addition, until the solid is fully dissolved or a maximum volume is reached.

  • Record and Compare: Record the volume of each solvent required to dissolve the compound. This will give you a qualitative and semi-quantitative ranking of solvent efficacy.

Data Presentation: Expected Solubility Profile
Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighThese solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the carboxylic acid group without having a competing hydroxyl group.[4]
Polar Protic Methanol, EthanolModerate to HighAlcohols can form hydrogen bonds with the carboxylic acid group, aiding dissolution. However, their relatively smaller non-polar portions may not interact as favorably with the biphenyl core compared to larger aprotic solvents.[6]
Ethers THF, DioxaneModerateThese solvents have some polarity and can accept hydrogen bonds, but are generally less effective than polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents have low polarity and are generally poor at solvating the polar carboxylic acid group.[7]
Non-polar Toluene, HexaneVery LowThese solvents interact poorly with the polar carboxylic acid group, making them unsuitable for achieving significant concentrations.[6]

Question 3: I've tried several solvents with limited success. Are there other techniques I can use to increase the solubility?

Answer: Yes, several physical and chemical methods can be employed to enhance solubility.

Troubleshooting Workflow: Enhancing Solubility

Below is a workflow diagram to guide your decision-making process when encountering solubility challenges.

Solubility_Troubleshooting Start Poor Solubility Observed Solvent_Screen Perform Systematic Solvent Screening Start->Solvent_Screen Success1 Problem Solved Solvent_Screen->Success1 Soluble in a suitable solvent Temp_Increase Increase Temperature Solvent_Screen->Temp_Increase Still insoluble Co_Solvent Use a Co-Solvent System Temp_Increase->Co_Solvent Limited improvement or compound is thermally sensitive Success2 Problem Solved Temp_Increase->Success2 Solubility achieved pH_Adjust pH Adjustment (Base Addition) Co_Solvent->pH_Adjust Still insoluble Success3 Problem Solved Co_Solvent->Success3 Solubility achieved Success4 Problem Solved pH_Adjust->Success4 Solubility achieved Particle_Size Consider Particle Size Reduction (Micronization) pH_Adjust->Particle_Size Base is incompatible with reaction Advanced Advanced Methods: Amorphous Dispersions, Co-crystals Particle_Size->Advanced

Caption: A troubleshooting workflow for addressing solubility issues.

  • Increasing Temperature: For many compounds, solubility increases with temperature as the added thermal energy helps to overcome the crystal lattice energy.[8] Gently warming the solvent while stirring can significantly improve dissolution. However, be cautious of potential degradation of the compound at elevated temperatures.

  • Using a Co-Solvent System: A mixture of a good solvent and a poor solvent can sometimes have a synergistic effect.[4] For example, if your compound is partially soluble in dichloromethane but you need higher polarity, adding a small amount of a highly polar solvent like DMF or DMSO can enhance overall solubility. This is a common strategy in chromatography and reaction chemistry.[9]

  • pH Adjustment (Salt Formation): As a carboxylic acid, this compound can be deprotonated with a base to form a more soluble salt.[5] Adding a small amount of an organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., potassium carbonate) can dramatically increase solubility in polar solvents. This is a very effective method, but ensure the basic conditions are compatible with your downstream application.[10]

Experimental Protocol: Solubility Enhancement by pH Adjustment
  • Initial Suspension: Suspend a known amount of this compound in your chosen polar aprotic solvent (e.g., DMF, DMSO) at the desired concentration.

  • Base Addition: While stirring, add a suitable base (e.g., triethylamine) dropwise.

  • Observation: Continue adding the base until the solid completely dissolves. The formation of the carboxylate salt should lead to a clear solution.

  • Stoichiometry: Note the amount of base required. Typically, one equivalent of a tertiary amine base is sufficient.

  • Particle Size Reduction: Decreasing the particle size of the solid increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[9] While this doesn't change the thermodynamic solubility limit, it can make it seem more soluble on a practical timescale. Techniques like micronization can be employed if you are working with larger quantities of the material.

Frequently Asked Questions (FAQs)

Q1: Can I use sonication to help dissolve the compound? A1: Yes, sonication is a useful technique. The high-frequency sound waves create micro-cavitations in the solvent, which can help to break up solid agglomerates and increase the rate of dissolution. It is a form of providing energy to the system, similar to heating but without the risk of thermal degradation.

Q2: My compound dissolves initially but then crashes out of solution. What is happening? A2: This phenomenon is often indicative of the formation of a supersaturated solution. This can happen if you dissolve the compound at a higher temperature and then cool it down, or if a solvent mixture's composition changes (e.g., through evaporation of a more volatile component). To avoid this, try to work at a concentration that is known to be stable at your working temperature. If a supersaturated solution is desired for a specific application (like crystallization), this behavior can be exploited.

Q3: Are there any solvents I should avoid? A3: In general, for a compound like this compound, very non-polar solvents like hexane and cyclohexane are unlikely to be effective.[6] Also, be cautious with reactive solvents if your downstream application is sensitive. For example, using a primary or secondary amine as a solvent could lead to amide bond formation with the carboxylic acid, especially at elevated temperatures.

Q4: How does the purity of the compound affect its solubility? A4: Impurities can have a significant impact on solubility. In some cases, impurities can disrupt the crystal lattice of the main compound, making it easier to dissolve. In other cases, an insoluble impurity can make it appear that your compound of interest is not dissolving. Always ensure you are working with a well-characterized material of known purity.

Q5: Are there any computational tools that can predict the solubility of this compound? A5: Yes, there are computational models and software that can predict solubility based on the molecular structure. These tools use quantitative structure-property relationship (QSPR) models or thermodynamic calculations. While they can provide useful estimates and guide solvent selection, experimental verification is always necessary as their accuracy can vary.

We hope this technical support guide provides you with the necessary tools and knowledge to successfully work with this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem. (n.d.). Technical Support Center: Reactions Involving Fluorinated Benzoic Acids.
  • ResearchGate. (n.d.). Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil | Request PDF.
  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential.
  • PubChem. (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate.
  • Chemguide. (n.d.). an introduction to carboxylic acids.
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?
  • BOC Sciences. (n.d.). This compound - CAS 1214386-75-0.
  • PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • Britannica. (2026, January 17). Carboxylic acid - Properties, Structure, Reactions.
  • American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility.
  • ACS Publications. (2002, September 6). Prediction of solubility of solid organic compounds in solvents by UNIFAC.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • MySkinRecipes. (n.d.). 2,3-Difluorobenzoic acid.
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid.
  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • ChemBK. (n.d.). P-FLUOROBENZOIC ACID.
  • Chem-Impex. (n.d.). 3-Fluorobenzoic acid.
  • LookChem. (n.d.). Cas 1178958-75-2,5-(3-Fluorophenyl)-2-fluorobenzoic acid.
  • ResearchGate. (n.d.). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy.
  • The Pharma Innovation. (2015, December 14). Various techniques for solubility enhancement: An overview.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
  • ChemicalBook. (2025, July 1). 4-Fluorobenzoic acid | 456-22-4.
  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Sigma-Aldrich. (n.d.). 5-O-p-Coumaroylquinic acid CAS 32451-86-8.
  • PubChem. (n.d.). 3-Fluorobenzoic Acid.
  • CymitQuimica. (n.d.). CAS 445-29-4: 2-Fluorobenzoic acid.

Sources

Technical Support Center: Stability of 3-(2-Fluorophenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2-Fluorophenyl)-5-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide offers insights into its stability under various reaction conditions, potential degradation pathways, and recommended analytical methods for its assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to decarboxylation under certain conditions and potential reactions involving the fluorine substituents. The presence of two fluorine atoms can influence the electron distribution within the molecule, affecting its reactivity and stability.[1] The carboxylic acid group can be a site for degradation, particularly at elevated temperatures or in the presence of certain catalysts.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Aromatic carboxylic acids, such as this compound, can exhibit pH-dependent stability. In strongly acidic or basic solutions, the rate of degradation may be accelerated. For instance, amide derivatives of similar compounds are known to be susceptible to hydrolysis under both acidic and alkaline conditions.[2] It is recommended to maintain solutions within a neutral pH range (approximately 6-8) to enhance stability.[2]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation pathways for this compound are not extensively documented, potential degradation could involve decarboxylation to yield 1,3-difluoro-2-phenylbenzene. Additionally, under certain biological or chemical conditions, reactions at the C-F bonds could occur, although the C-F bond is generally strong and stable.[3] Studies on the biodegradation of other fluorobenzoic acids have shown that degradation can proceed via hydroxylation of the aromatic ring, followed by ring cleavage.[3][4] For example, the degradation of 3-fluorobenzoate can lead to the formation of 3-fluorocatechol, which can be further metabolized.[3]

Q4: What are the recommended storage conditions for solid this compound and its solutions?

A4:

Form Recommended Storage Conditions Rationale
Solid Store in a cool, dry place, protected from light. Minimizes potential for thermal degradation and photodecomposition.
Solutions For long-term storage, dissolve in an anhydrous aprotic solvent like DMSO or ethanol and store at -20°C or -80°C in airtight containers.[2] Reduces the risk of hydrolysis and solvent-mediated degradation. Low temperatures slow down chemical reactions.

| | For short-term use in aqueous buffers, prepare fresh solutions and use them promptly. | Minimizes the potential for pH-dependent degradation. |

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.

Possible Cause: This could be due to the degradation of this compound during the experiment, leading to a lower effective concentration of the active molecule.[2] The rate of degradation can be influenced by factors such as temperature, pH, and light exposure.[2]

Troubleshooting Steps:

  • Verify Compound Integrity: Before starting an experiment, confirm the purity of your starting material using an appropriate analytical technique like HPLC-UV or LC-MS.

  • Control Experimental Parameters: Ensure consistent pH, temperature, and light exposure across all experiments.

  • Prepare Fresh Solutions: Prepare solutions of this compound fresh for each experiment from a properly stored solid sample.[2]

  • Include a Stability-Indicating Assay: Incorporate a stability-indicating method, such as HPLC analysis of a control sample, into your experimental workflow to monitor the compound's integrity over the course of the experiment.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time.

Possible Cause: This is a strong indication of compound degradation. The new peaks likely correspond to degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use mass spectrometry (MS) to determine the molecular weights of the new peaks and compare them to potential degradation products.[2]

  • Perform a Forced Degradation Study: Conduct a forced degradation study under acidic, basic, oxidative, and photolytic conditions to intentionally generate and identify potential degradation products.[2] This will help in understanding the degradation pathways and developing a stability-indicating analytical method.

Issue 3: Poor solubility or precipitation of the compound from aqueous solutions.

Possible Cause: Aromatic carboxylic acids can have limited solubility in aqueous solutions, especially at lower pH values where they are in their protonated, less polar form.

Troubleshooting Steps:

  • Determine Solubility: Experimentally determine the solubility of this compound in your specific buffer system before preparing high-concentration stock solutions.

  • Adjust pH: Increasing the pH of the solution will deprotonate the carboxylic acid, forming the more soluble carboxylate salt.

  • Use Co-solvents: The use of organic co-solvents such as DMSO or ethanol can help to increase the solubility of the compound in aqueous media.[2]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol provides a general method to assess the chemical stability of this compound in a specific solution over time.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, DMSO, or the specific buffer for your experiment)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[5][6]

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a concentrated stock solution (e.g., 10 mg/mL).[2]

  • Preparation of Test Solutions: Dilute the stock solution with the desired test solution (e.g., phosphate-buffered saline at pH 7.4, acidic buffer at pH 3, alkaline buffer at pH 10) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).[2]

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of the test solution into the HPLC system and record the chromatogram.

    • Store the remaining test solution under the desired experimental conditions (e.g., specific temperature, light exposure).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution, and analyze it by HPLC.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Plot the percentage of the initial peak area remaining versus time to determine the stability of the compound under the tested conditions.

Protocol 2: Forced Degradation Study

This protocol outlines a method for conducting a forced degradation study to identify potential degradation products and pathways.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV light source

  • LC-MS system[7]

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with the HCl solution. Heat the mixture if necessary (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Mix an aliquot of the stock solution with the NaOH solution. Heat the mixture if necessary for a specified period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with the H₂O₂ solution and keep it at room temperature for a specified period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light for a specified period.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, by LC-MS to identify and characterize any degradation products formed.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Action Inconsistent_Results Inconsistent Results Degradation Compound Degradation Inconsistent_Results->Degradation New_Peaks New HPLC/LC-MS Peaks New_Peaks->Degradation Solubility_Problem Solubility Issues Limited_Solubility Limited Aqueous Solubility Solubility_Problem->Limited_Solubility Verify_Purity Verify Starting Material Purity Degradation->Verify_Purity Control_Conditions Control Experimental Conditions Degradation->Control_Conditions Fresh_Solutions Prepare Fresh Solutions Degradation->Fresh_Solutions Characterize_Peaks Characterize New Peaks (MS) Degradation->Characterize_Peaks Forced_Degradation Perform Forced Degradation Study Degradation->Forced_Degradation Determine_Solubility Determine Solubility in Buffer Limited_Solubility->Determine_Solubility Adjust_pH Adjust Solution pH Limited_Solubility->Adjust_pH Use_Cosolvents Use Co-solvents Limited_Solubility->Use_Cosolvents

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_conditions Forced Degradation Conditions Start This compound Solution Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidative Oxidative (H₂O₂) Start->Oxidative Photolytic Photolytic (UV Light) Start->Photolytic Analysis LC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Photolytic->Analysis Results Identify Degradation Products & Determine Degradation Pathways Analysis->Results

Caption: Forced degradation study workflow.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58–67.
  • Bayly, D. C., & Chapman, P. J. (1985). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. ResearchGate. Retrieved from [Link]

  • Eawag. (n.d.). 3-Fluorobenzoate Degradation Pathway. Retrieved from [Link]

  • Engesser, K. H., Auling, G., Busse, J., & Knackmuss, H. J. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]

  • Ligor, M., & Buszewski, B. (1999). Chromatographic separations of aromatic carboxylic acids.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ASM Journals. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • PubMed. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Acetylphenyl)-5-fluorobenzoate | C15H10FO3- | CID 86307627. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Ethyl-3-pyridinyl)-5-fluorobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated biphenyls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation involving fluorinated aromatic systems. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: The Challenge and Opportunity of Fluorinated Biphenyls

Fluorinated biphenyls are critical structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique electronic properties of fluorinated substrates introduce distinct challenges in their synthesis, particularly in widely-used cross-coupling reactions like the Suzuki-Miyaura coupling. This guide will equip you with the knowledge to overcome these hurdles and successfully synthesize your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of fluorinated biphenyls via Suzuki-Miyaura cross-coupling.

Q1: I'm observing low to no conversion of my fluorinated aryl halide. What are the likely causes and how can I fix it?

Low conversion is a frequent issue, often stemming from the electronically demanding nature of the fluorinated substrate.

  • Causality: The high electronegativity of fluorine can deactivate the aryl halide towards oxidative addition, a critical step in the catalytic cycle.[3] For polyfluorinated arenes, this effect is magnified.

  • Solutions:

    • Ligand Selection is Key: Standard phosphine ligands may not be sufficient. Switch to bulky, electron-rich Buchwald-type ligands such as SPhos , XPhos , or RuPhos . These ligands stabilize the palladium center and promote the challenging oxidative addition step.[3][4][5]

    • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome activation barriers.

    • Elevate Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.

    • Consider a Different Halide: If possible, switching from an aryl chloride to an aryl bromide or iodide can significantly facilitate oxidative addition.

Q2: My main side product is the homocoupling of the boronic acid. How can I suppress this?

Homocoupling is a common side reaction, particularly with electron-poor boronic acids.

  • Causality: This side reaction can be exacerbated by reaction conditions that promote the undesired coupling of two boronic acid molecules. The choice of base can play a significant role.[6]

  • Solutions:

    • Optimize the Base: While stronger bases are often used, they can sometimes promote homocoupling. Screening different bases is crucial. For instance, K₂CO₃ has been shown to be effective in reducing homocoupling in certain systems compared to other bases.[6]

    • Use a Milder Base: For base-sensitive substrates, a milder base like potassium fluoride (KF) might be preferable.[3][7]

    • Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.

Q3: I suspect my fluorinated boronic acid is decomposing during the reaction. What's happening and what are my options?

Fluorinated boronic acids are known to be unstable under basic conditions, leading to deboronation.

  • Causality: The electron-withdrawing fluorine atoms make the boronic acid susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, especially in the presence of a strong base.[1][6]

  • Solutions:

    • Switch to a Boronate Ester or Trifluoroborate Salt: Potassium aryltrifluoroborates (R-BF₃K) are often more stable alternatives to boronic acids and can be effective coupling partners.[6][8]

    • Use a Milder Base: As mentioned, switching to a weaker base like KF or CsF can mitigate decomposition.[3]

    • Anhydrous Conditions: Ensure your solvents and reagents are scrupulously dry to minimize the source of protons for deboronation.

    • Base-Free Conditions: For highly sensitive substrates, consider a base-free Suzuki-Miyaura coupling protocol. These often employ nickel catalysts and acyl fluoride substrates.[1]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst system is a good starting point for synthesizing fluorinated biphenyls?

For a robust starting point, a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended.[5] These systems are well-suited to handle the electronic demands of fluorinated substrates. Pre-formed catalysts like XPhos Pd G4 are also excellent, user-friendly options.[4]

Q2: What is the role of the base in the Suzuki-Miyaura coupling and how do I choose the right one?

The base is crucial for activating the organoboron species to facilitate transmetalation to the palladium center.[3][8][9] The choice of base can significantly impact yield and side-product formation.

  • Common Choices: K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[3][10]

  • For Sensitive Substrates: Milder bases like KF or CsF are often preferred to prevent degradation of starting materials or products, especially with base-sensitive functional groups or unstable boronic acids.[3]

Q3: Can I use heterogeneous catalysts for the synthesis of fluorinated biphenyls?

Yes, heterogeneous catalysts, such as palladium nanoparticles supported on materials like modified graphene, have shown promise.[11][12][13]

  • Advantages: The primary benefits are ease of separation from the reaction mixture and the potential for catalyst recycling, which aligns with green chemistry principles.[11][12]

  • Considerations: Reaction times may be longer compared to homogeneous systems, and catalyst leaching should be monitored.

Q4: Are there alternatives to palladium catalysts?

Nickel-based catalysts are emerging as a powerful alternative, particularly for challenging substrates.[1][14]

  • Advantages: Nickel catalysts can enable base-free Suzuki-Miyaura reactions, which is highly advantageous for base-sensitive fluorinated boronic acids.[1] They can also be more cost-effective than palladium.

  • Substrate Scope: Nickel catalysis has been successfully applied to the cross-coupling of aryl fluorides with aryl boronic esters.[14]

Data Presentation: Catalyst System Performance

The following table summarizes the performance of different catalyst systems in the synthesis of a model fluorinated biphenyl, illustrating the impact of ligand and base selection.

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (1.5)-K₃PO₄ (1.5)Dioxane/H₂O1058.572-80[10][15]
2Pd₂(dba)₃SPhosK₂CO₃THF/Toluene/H₂O951660[6]
3Pd₂(dba)₃XPhosK₂CO₃THF/Toluene/H₂O951699[5]
4Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O8024High Yields[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a glovebox, add the fluorinated aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated biphenyl.

Visualization of Key Concepts

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Decision Workflow for Catalyst System Selection

Catalyst_Selection_Workflow Start Start: Synthesize Fluorinated Biphenyl Substrate_Analysis Analyze Substrate: Electron-rich or poor? Base sensitive? Start->Substrate_Analysis Standard_Conditions Standard Conditions: Pd₂(dba)₃ / SPhos or XPhos K₂CO₃ or K₃PO₄ Substrate_Analysis->Standard_Conditions Check_Conversion Low Conversion? Standard_Conditions->Check_Conversion Troubleshoot_Conversion Increase Temp. Switch to XPhos/RuPhos Use Aryl-Br/I Check_Conversion->Troubleshoot_Conversion Yes Check_Side_Products Deboronation or Homocoupling? Check_Conversion->Check_Side_Products No Troubleshoot_Conversion->Standard_Conditions Troubleshoot_Side_Products Use Milder Base (KF) Use R-BF₃K Consider Ni Catalyst Check_Side_Products->Troubleshoot_Side_Products Yes Success Successful Synthesis Check_Side_Products->Success No Troubleshoot_Side_Products->Standard_Conditions

Caption: A decision-making workflow for selecting and optimizing a catalyst system.

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]

  • Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Suzuki Coupling. [Link]

  • Base-Free Suzuki-Miyaura Coupling. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)- Catalyzed Reactions: Experimental and Computational Studies. [Link]

  • Struggling with Suzuki Reaction : r/Chempros. [Link]

  • An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]

  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • Synthesis of fluorinated dienes by palladium-catalyzed coupling reactions. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

  • Cross coupling reactions in organic synthesis themed issue. [Link]

Sources

Technical Support Center: Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with analyzing these molecules. The strategic incorporation of fluorine into organic compounds imparts distinct physicochemical properties that, while beneficial for pharmaceuticals and materials science, often complicate standard analytical procedures.

This guide provides in-depth, troubleshooting-focused answers to common questions, grounded in established scientific principles and field-proven expertise. Our aim is to not only provide solutions but also to explain the causality behind the experimental choices, empowering you to build robust, self-validating analytical workflows.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Why are fluorinated compounds so difficult to characterize?

    • My mass spectrometry data seems to be missing fluorinated species. Is this common?

    • Why are my ¹⁹F NMR spectra so complex and difficult to interpret?

    • I'm struggling to separate my fluorinated analyte from its non-fluorinated precursor using HPLC. What should I do?

  • Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Issue: Poor Signal-to-Noise / Low Sensitivity in ¹⁹F NMR

    • Issue: Spectral Overlap and Complex Coupling Patterns

    • Issue: Inaccurate Chemical Shift Prediction for Novel Compounds

  • Troubleshooting Guide: Mass Spectrometry (MS)

    • Issue: Low Ionization Efficiency and Poor Detection

    • Issue: Incomplete Fluorine Mass Balance in Degradation Studies

    • Issue: Difficulty in Identifying Unknown Fluorinated Analytes

  • Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

    • Issue: Co-elution of Fluorinated and Non-Fluorinated Analogs

    • Issue: Poor Peak Shape and Tailing for Fluorinated Compounds

  • References

Frequently Asked Questions (FAQs)

Why are fluorinated compounds so difficult to characterize?

The difficulty in characterizing fluorinated compounds stems from the unique properties imparted by the fluorine atom. The high electronegativity and the strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, significantly influence a molecule's polarity, lipophilicity, and metabolic stability.[1][2] These alterations, while desirable in drug design, create several analytical hurdles:

  • Altered Chromatographic Behavior: The unique partitioning properties of organofluorine compounds can make them behave differently from their hydrocarbon counterparts, complicating separation.[3]

  • Mass Spectrometry Challenges: The high ionization potential of fluorine can make some fluorinated compounds difficult to ionize and detect using standard mass spectrometry techniques.[4] Furthermore, the sheer number of potential fluorinated byproducts and metabolites makes comprehensive identification a significant challenge.[1][5]

  • Complex NMR Spectra: While ¹⁹F is a high-abundance, spin-1/2 nucleus, the large chemical shift range and complex long-range couplings (J-couplings) can lead to crowded and difficult-to-interpret spectra.

My mass spectrometry data seems to be missing fluorinated species. Is this common?

Yes, this is a very common and well-documented issue. Studies have shown that conventional mass spectrometry workflows, particularly Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), can fail to account for a significant portion of fluorinated compounds, with some reports indicating that up to 90% of the fluorine mass balance can be missed.[5][6][7]

Causality:

  • Poor Ionization: Some fluorinated compounds, especially those with multiple fluorine atoms, may not ionize efficiently under standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) conditions.

  • "Hidden" Analytes: Degradation or metabolic processes can produce a wide array of novel fluorinated compounds that are not in standard libraries and may not be anticipated.[1][4] These "unknowns" are often missed by targeted analyses.

  • Matrix Effects: Complex sample matrices can suppress the signal of fluorinated analytes.

To address this, it is highly recommended to use complementary techniques. ¹⁹F NMR, for instance, is an unbiased method that can detect nearly all fluorinated species in a sample, providing a more complete picture of the total organic fluorine content.[6][8][9]

Why are my ¹⁹F NMR spectra so complex and difficult to interpret?

The complexity of ¹⁹F NMR spectra arises from several key factors:

  • Large Chemical Shift Range: The chemical shift range for ¹⁹F is much wider (over 400 ppm) than for ¹H NMR. This is advantageous for resolving signals but can also lead to spectra spread over a large frequency window.

  • Long-Range Couplings: Fluorine nuclei can exhibit significant J-coupling not only to adjacent protons and carbons but also to nuclei that are several bonds away. This results in complex splitting patterns that can be challenging to deconvolute.

  • Sensitivity to the Chemical Environment: The ¹⁹F chemical shift is extremely sensitive to subtle changes in the electronic environment. This makes it a powerful probe for binding events and conformational changes but also means that minor impurities or degradation products can add significant complexity to the spectrum.[10]

Despite these challenges, ¹⁹F NMR is an invaluable tool. The lack of naturally occurring fluorinated compounds in most biological systems provides a clean background for analysis.[9]

I'm struggling to separate my fluorinated analyte from its non-fluorinated precursor using HPLC. What should I do?

This is a common chromatographic challenge. The introduction of even a single fluorine atom can significantly alter a molecule's properties, but not always in a way that is easily exploited by standard reversed-phase HPLC. Heavily fluorinated molecules exhibit unique partitioning properties, often referred to as "fluorophilicity," which is an affinity for other fluorinated molecules or phases.[3]

Troubleshooting Steps:

  • Switch to a Fluorinated Stationary Phase: Consider using a column with a fluorinated stationary phase (a "fluorous" column). These columns are specifically designed to retain fluorinated compounds. Research indicates that when using hydrocarbon-based mobile phases (like acetonitrile/water), a fluorocarbon column provides better separation of fluorinated compounds from their non-fluorinated counterparts.[3]

  • Modify the Mobile Phase: Conversely, if you are using a standard C18 (hydrocarbon) column, employing a fluorinated alcohol, such as trifluoroethanol, in the mobile phase can improve separation. This is due to the aversion of the hydrocarbon stationary phase to the fluorinated eluent, which can enhance the differential retention of your analytes.[3]

  • Optimize Temperature: Temperature can influence the selectivity of the separation. Experiment with varying the column temperature to see if it improves the resolution between your compounds of interest.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Poor Signal-to-Noise / Low Sensitivity in ¹⁹F NMR

While the ¹⁹F nucleus has a high gyromagnetic ratio, similar to ¹H, achieving good sensitivity can still be challenging for low-concentration samples.

Potential Cause Recommended Solution & Rationale
Low Sample Concentration Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans. For very dilute samples, consider using a cryoprobe if available, as it can significantly enhance sensitivity.
Improper Probe Tuning Ensure the NMR probe is correctly tuned to the ¹⁹F frequency. An improperly tuned probe will result in significant signal loss. This is a critical first step in any NMR experiment.
Suboptimal Pulse Width Calibrate the 90° pulse width for your specific sample. An incorrect pulse width will lead to incomplete excitation of the nuclei and reduced signal intensity.
Long Relaxation Times (T1) Fluorine nuclei can have long T1 relaxation times, especially non-protonated fluorines. This means the nucleus does not fully relax between scans, leading to signal saturation and loss of intensity. Increase the relaxation delay (d1) between scans to allow for full relaxation.
Issue: Spectral Overlap and Complex Coupling Patterns

The large chemical shift range of ¹⁹F is beneficial, but for complex molecules with multiple fluorine atoms, signals can still overlap, and coupling patterns can become indecipherable.

Workflow for Deconvoluting Complex ¹⁹F NMR Spectra

G cluster_0 Initial Data Acquisition cluster_1 Simplification & Deconvolution cluster_2 Advanced Analysis A Acquire Standard 1D ¹⁹F Spectrum B Run ¹H Decoupled ¹⁹F Experiment A->B  If ¹H coupling is the issue C Perform 2D NMR Experiments (¹⁹F-¹⁹F COSY, ¹H-¹⁹F HETCOR) A->C  For complex coupling networks B->C  If F-F coupling is present D Selective 1D ¹⁹F{¹H} NOE C->D  To establish spatial proximity E Use Computational Chemistry (DFT for shift prediction) C->E  For unknown structure confirmation

Caption: Workflow for simplifying complex ¹⁹F NMR spectra.

Step-by-Step Protocol:

  • ¹H Decoupling: The first and simplest step is to run a proton-decoupled ¹⁹F experiment. This will collapse all ¹H-¹⁹F couplings, simplifying the multiplets into singlets (or simpler multiplets if ¹⁹F-¹⁹F coupling exists). This helps to identify the chemical shifts of the fluorine environments more clearly.

  • 2D NMR Spectroscopy:

    • ¹⁹F-¹⁹F COSY: This experiment reveals which fluorine nuclei are coupled to each other, helping to trace out spin systems within the molecule.

    • ¹H-¹⁹F HETCOR/HSQC: This correlates fluorine nuclei with their directly attached or nearby protons, allowing you to leverage the often better-resolved ¹H spectrum to assign ¹⁹F signals.

  • Computational Prediction: For novel compounds where assignments are uncertain, Density Functional Theory (DFT) calculations can be used to predict ¹⁹F NMR chemical shifts.[5][7] Comparing the computed shifts with the experimental data can provide strong evidence for a proposed structure.

Issue: Inaccurate Chemical Shift Prediction for Novel Compounds

Predicting the exact chemical shift of a fluorine atom in a novel molecule is notoriously difficult due to its high sensitivity to the electronic environment.

Potential Cause Recommended Solution & Rationale
Inadequate Reference Standard Ensure you are using an appropriate internal or external reference standard. Trifluoroacetic acid (TFA) or other common standards may not be suitable for all solvent systems. Consistency in referencing is key.
Solvent Effects The ¹⁹F chemical shift can be highly dependent on the solvent. Report the solvent used in your analysis and, if possible, analyze your compound in multiple solvents to understand the extent of this effect.
Limitations of Predictive Software Standard NMR prediction software may not be well-parameterized for the vast range of organofluorine chemical space. Use specialized computational methods, like DFT, for more accurate predictions.[7] These methods can account for the specific geometry and electronic structure of your molecule.

Troubleshooting Guide: Mass Spectrometry (MS)

Issue: Low Ionization Efficiency and Poor Detection

Fluorinated compounds can be challenging to ionize, leading to poor sensitivity or complete lack of detection.

Troubleshooting Workflow for MS Detection

G Start No/Low Signal for Fluorinated Analyte A Optimize ESI Source Parameters (e.g., V, Gas, Temp) Start->A B Switch Ionization Mode (Positive vs. Negative) A->B If no improvement C Try a Different Ionization Source (e.g., APCI, APPI) B->C If still no signal D Consider Derivatization C->D If other sources fail

Caption: Systematic approach to improving MS signal for fluorinated compounds.

Experimental Protocol:

  • Optimize Ionization Mode:

    • Negative Ion Mode: Many fluorinated compounds contain highly electronegative fluorine atoms, which can stabilize a negative charge. Therefore, negative ion mode ESI is often more effective than positive ion mode.

    • Positive Ion Mode: If the molecule has a basic site (e.g., an amine), positive ion mode may still be effective. Experiment with both.

  • Try Different Ionization Sources:

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for less polar compounds that are difficult to ionize with ESI.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For total fluorine quantification, ICP-MS can be a powerful, albeit destructive, technique. It circumvents issues with molecular ionization by measuring the elemental fluorine content, but it requires specialized instrumentation and sample preparation.[4]

  • Modify Mobile Phase: The addition of modifiers to the mobile phase can improve ionization efficiency. For example, in negative ion mode, a small amount of a weak base like ammonium acetate can help with deprotonation.

Issue: Incomplete Fluorine Mass Balance in Degradation Studies

In studies monitoring the degradation of fluorinated pharmaceuticals or pesticides, it is common to find that the sum of the fluorine in the identified products does not equal the amount of fluorine lost from the parent compound.[5]

Potential Cause Recommended Solution & Rationale
Formation of Unidentified Products Degradation can create a complex mixture of fluorinated byproducts that are not in existing databases.[1] Use non-targeted screening methods with high-resolution mass spectrometry (e.g., LC-QTOF) to search for all possible fluorinated species.
Formation of Volatile Fluorinated Compounds Some degradation pathways can produce volatile compounds (e.g., fluoroform) that are lost during sample preparation and are not detected by LC-MS. Headspace GC-MS may be required to detect these species.
Formation of Inorganic Fluoride (F⁻) Complete degradation (defluorination) will produce inorganic fluoride ions, which are not typically detected in reversed-phase LC-MS methods. Use an Ion Chromatography (IC) system or a fluoride ion-selective electrode to quantify F⁻ in your samples.
Complementary Analysis with ¹⁹F NMR ¹⁹F NMR is the most reliable method to close the fluorine mass balance. It provides a quantitative snapshot of all organofluorine species in the sample, regardless of their structure or ability to be ionized in MS.[6][8][9]
Issue: Difficulty in Identifying Unknown Fluorinated Analytes

The identification of unknown fluorinated compounds, such as process residuals or metabolites, is a significant challenge.

Protocol for Identification of Unknowns:

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data using an Orbitrap or QTOF instrument. This will allow you to determine the elemental composition of the unknown analyte and its fragments.

  • Isotopic Pattern Analysis: While fluorine is monoisotopic, the presence of other elements like chlorine or bromine will produce characteristic isotopic patterns that can aid in formula determination.

  • MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to fragment the unknown ion. The fragmentation pattern provides crucial structural information. Look for characteristic neutral losses (e.g., loss of HF).

  • Combined LC-MS and ¹⁹F NMR:

    • Isolate the unknown peak using preparative HPLC.

    • Analyze the isolated fraction by ¹⁹F NMR. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum will provide definitive information about the fluorine environments in the molecule, which is often the key to elucidating the final structure.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Issue: Co-elution of Fluorinated and Non-Fluorinated Analogs

Standard C18 columns may fail to resolve compounds that differ only by the substitution of hydrogen with fluorine.

Potential Cause Recommended Solution & Rationale
Insufficient Selectivity of C18 Phase The polarity difference between the C-H and C-F bonds may not be sufficient for separation on a standard hydrocarbon phase.
Use a Fluorinated Stationary Phase A "fluorous" HPLC column will interact more strongly with the fluorinated analyte through fluorophilic interactions, increasing its retention time relative to the non-fluorinated analog and thereby improving separation.[3]
Use a Phenyl-Hexyl Stationary Phase Phenyl-based columns offer different selectivity (pi-pi interactions) compared to C18 columns and can sometimes resolve closely related aromatic compounds.
Modify Mobile Phase with Fluorinated Solvents When using a standard C18 column, adding a fluorinated solvent like trifluoroethanol to the mobile phase can sometimes enhance separation by creating a "fluorophobic" effect with the stationary phase.[3]
Issue: Poor Peak Shape and Tailing for Fluorinated Compounds

Fluorinated compounds can sometimes exhibit poor peak shape, especially if they contain basic functional groups.

Potential Cause Recommended Solution & Rationale
Secondary Interactions with Residual Silanols The silica backbone of many HPLC columns has residual silanol groups that can interact with basic analytes, causing peak tailing.
Use an End-Capped Column Ensure you are using a high-quality, end-capped column where the residual silanols have been deactivated.
Modify Mobile Phase pH If your analyte has a pKa, adjusting the mobile phase pH can control its ionization state. For basic analytes, using a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the analyte and often improve peak shape.
Use a Bidentate or Polymerically-Bonded Stationary Phase These more advanced stationary phases offer better shielding of the underlying silica surface, reducing unwanted secondary interactions and improving peak shape for challenging compounds.

References

  • Guerra, P., & Shoeib, M. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • American Chemical Society. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • ResearchGate. (n.d.). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • National Institutes of Health. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Technology Networks. (2013). Analyzing Highly Fluorinated Organic Compounds. Technology Networks.
  • American Chemical Society. (n.d.). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society.
  • American Chemical Society. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025.
  • PubMed. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor.
  • (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Chinese Academy of Sciences.
  • (n.d.). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. Thesis.
  • BenchChem. (2025).
  • American Chemical Society. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.

Sources

Technical Support Center: Achieving High Purity 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this important synthetic intermediate. My insights are drawn from extensive experience in synthetic chemistry and process development, focusing on robust and reproducible methodologies.

Introduction

2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is a key building block in the synthesis of various pharmaceuticals and advanced materials. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The most common synthetic route to this class of compounds is the Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction can present challenges in achieving high purity due to the formation of various byproducts. This guide will address these challenges head-on with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid via a Suzuki-Miyaura coupling?

A1: The impurity profile can vary based on your specific reaction conditions, but typically you should be vigilant for the following species:

  • Homocoupling byproducts: These arise from the coupling of two molecules of the same starting material. You may see dimers of your boronic acid or your aryl halide.

  • Dehalogenated starting material: Your aryl halide starting material may lose its halogen atom (e.g., bromine or iodine) and be replaced by a hydrogen atom.

  • Protodeborylation of the boronic acid: The boronic acid can be converted to the corresponding arene, effectively removing the reactive functional group.

  • Residual palladium catalyst: Palladium residues are a common concern and must be removed, especially for pharmaceutical applications.

  • Unreacted starting materials: Incomplete reactions will leave you with residual aryl halide and/or boronic acid.

Q2: My Suzuki-Miyaura reaction to synthesize the target compound is sluggish or fails completely. What are the likely causes?

A2: Several factors can contribute to a failed Suzuki-Miyaura coupling. The electronic nature of the starting materials, particularly the difluorinated aryl halide, can influence reactivity. Here are some key areas to investigate:

  • Catalyst and Ligand Choice: Not all palladium catalysts are created equal. For electron-deficient or sterically hindered substrates, a more sophisticated catalyst system, such as one employing Buchwald ligands, may be necessary to facilitate the oxidative addition step.

  • Base Selection: The choice of base is critical. While common bases like sodium carbonate or potassium carbonate are often effective, sometimes a stronger or more soluble base like potassium phosphate (K₃PO₄) is required, especially in anhydrous conditions.

  • Solvent System: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction. A mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous phase is common. For reactants with poor solubility, exploring alternative solvent systems is recommended.

  • Degassing: Suzuki-Miyaura reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Thoroughly degassing your solvents and reaction mixture is essential for reproducible results.

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice depends on the impurity profile and the desired scale of your purification.

  • Recrystallization is ideal for removing small amounts of impurities from a crystalline solid, especially on a larger scale. It is often more cost-effective and can yield highly pure material if a suitable solvent system is found.

  • Column chromatography is more effective for separating complex mixtures with multiple components or when impurities have similar solubility to the product. It is generally a more versatile technique but can be more time-consuming and expensive, especially at scale.

A common strategy is to perform an initial purification by column chromatography to isolate the product from major impurities, followed by a final recrystallization to achieve high purity and obtain a crystalline solid.

Troubleshooting Guides

Guide 1: Optimizing the Suzuki-Miyaura Coupling for Purity

A successful purification starts with a clean reaction. The following workflow can help you troubleshoot and optimize your Suzuki-Miyaura coupling to minimize impurity formation.

Suzuki_Troubleshooting Start Low Yield or High Impurity Catalyst Evaluate Catalyst System (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts) Start->Catalyst Initial Check Base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Catalyst->Base If still problematic Solvent Screen Solvents (e.g., Toluene/H₂O, Dioxane/H₂O, DMF) Base->Solvent If impurities persist Temp Adjust Temperature Solvent->Temp Fine-tuning Pure_Product High Purity Product Temp->Pure_Product Success

Caption: Troubleshooting workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Protocol for Reaction Optimization:

  • Catalyst and Ligand Screening:

    • Start with a common catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • If the reaction is slow or incomplete, consider more active catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These can often improve the rate of oxidative addition, which can be a slow step with electron-rich aryl halides.

  • Base and Solvent Evaluation:

    • A common starting point is 2M aqueous K₂CO₃ in a solvent like toluene or dioxane.

    • If you observe hydrolysis of ester groups or other base-sensitive functionalities, consider a milder base like KF.[1]

    • For poorly soluble starting materials, a solvent like DMF might be necessary. However, be aware that DMF can be difficult to remove and may require higher reaction temperatures.

  • Temperature Control:

    • Most Suzuki couplings are run at elevated temperatures (80-110 °C).

    • If you observe byproduct formation, try lowering the reaction temperature. Conversely, if the reaction is sluggish, a higher temperature may be required.

Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity if an appropriate solvent system can be identified.

Solvent Selection for Recrystallization of Carboxylic Acids:

Solvent/Solvent SystemRationale
Ethanol/WaterCarboxylic acids are often soluble in hot ethanol and less soluble in cold water. A mixed solvent system allows for fine-tuning of solubility.[2]
TolueneThe aromatic nature of toluene can be suitable for dissolving the biphenyl core at elevated temperatures.
Ethyl Acetate/HexaneEthyl acetate is a good solvent for many organic compounds, while hexane acts as an anti-solvent to induce crystallization upon cooling.
Acetic Acid/WaterThe acidic nature of the solvent can suppress the ionization of the carboxylic acid, potentially aiding in crystallization.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in a range of solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude 2',5-Difluoro-[1,1'-biphenyl]-3-carboxylic acid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

Guide 3: Purification by Column Chromatography

Column chromatography is a versatile method for separating the target compound from a variety of impurities.

Chromatography_Workflow Start Crude Product TLC Develop TLC Method (e.g., Hexane/Ethyl Acetate with Acetic Acid) Start->TLC Column Pack and Run Column TLC->Column Fractions Collect and Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-(2-Fluorophenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Small molecules, particularly those with multiple functional groups and complex substitution patterns like 3-(2-fluorophenyl)-5-fluorobenzoic acid, demand a multi-faceted analytical approach. This guide provides an in-depth comparison of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of this specific bifunctional aromatic compound. We will delve into the theoretical underpinnings, practical experimental considerations, and the complementary nature of the data generated by each method.

The Compound of Interest: this compound

This compound (Molecular Formula: C₁₃H₈F₂O₂, Molecular Weight: 234.20 g/mol ) is a halogenated biaryl carboxylic acid. Its structure presents several key features for spectroscopic analysis: two distinct aromatic rings, two fluorine atoms in different chemical environments, a carboxylic acid group, and a series of aromatic protons with complex spin-spin coupling patterns. Accurate characterization is essential to confirm its identity and purity.

Analytical Strategy: A Dual-Pronged Approach

A robust analytical strategy for a molecule like this compound relies on the synergy between NMR and MS.[1] NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei, confirming the precise arrangement of atoms.[2][3][4] In parallel, mass spectrometry confirms the molecular weight and can provide clues about the elemental composition and substructural fragments.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. Aromatic protons typically resonate in the 6.5-8.5 ppm range.[6] The carboxylic acid proton is highly deshielded and appears as a broad singlet at a chemical shift of 10-13 ppm, which can vary with solvent and concentration.[3][7]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~8.10ddd1HH-6
~7.95m1HH-4
~7.80m1HH-2
~7.65m1HH-6'
~7.50m1HH-3'
~7.40m2HH-4', H-5'

Note: These are predicted values. Actual experimental values may vary. Multiplicities are complex due to ¹H-¹H and ¹H-¹⁹F couplings.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments. Aromatic carbons typically appear between 120-170 ppm.[8][9] The carboxylic acid carbonyl carbon is found further downfield, typically in the 165-185 ppm range.[7][10] The presence of fluorine atoms will induce C-F coupling, which can be observed as doublets in the ¹³C spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)Expected C-F Coupling (¹JCF, ²JCF, etc.)Assignment
~166.5--COOH
~162.0Large (¹JCF)C-5
~160.0Large (¹JCF)C-2'
~142.0SmallC-3
~133.0SmallC-1'
~132.5SmallC-6'
~131.0SmallC-4'
~125.0SmallC-5'
~122.0SmallC-1
~120.0SmallC-6
~117.0SmallC-2
~116.0Large (²JCF)C-3'
~115.0SmallC-4

Note: These are predicted values. Actual experimental values may vary.

Predicted ¹⁹F NMR Data

Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique. The chemical shifts of fluorine are highly sensitive to their electronic environment, making this an excellent tool for confirming the substitution pattern.[11]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, referenced to CFCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ -110mF on C-5
~ -118mF on C-2'

Note: These are predicted values. Actual experimental values may vary. Multiplicities will be complex due to couplings to aromatic protons.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring NMR data for this compound.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observable.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., -1 to 14 ppm).

    • Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquisition time (aq) should be around 3-4 seconds to ensure good resolution.[2]

    • Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to an appropriate range for aromatic fluorine compounds (e.g., -100 to -140 ppm).

    • A simple pulse-acquire sequence is usually sufficient.

    • A smaller number of scans is typically needed compared to ¹³C NMR due to the 100% natural abundance of ¹⁹F.

Caption: Workflow for NMR data acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[5] For a compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique, particularly in negative ion mode, which will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion.[12][13]

Predicted Mass Spectrometry Data

Table 4: Predicted ESI-MS Data

IonPredicted m/zInterpretation
[M-H]⁻233.04Molecular ion (deprotonated)
[M+Na-H]⁻255.02Sodium Adduct

In addition to the molecular ion, fragmentation analysis (MS/MS) can provide structural information. For aromatic carboxylic acids, a common fragmentation pathway is the loss of CO₂ (44 Da) or the -COOH group (45 Da).[5][7][8]

Table 5: Predicted MS/MS Fragmentation of [M-H]⁻ at m/z 233.04

Predicted Fragment m/zLossFragment Structure
189.05CO₂ (44 Da)Deprotonated bifluorobiphenyl
188.04-COOH (45 Da)Biphenyl radical anion
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol and water.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for high-resolution mass measurement.

  • Data Acquisition (Negative Ion Mode):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Apply a suitable capillary voltage (e.g., -3 to -4 kV).

    • Set the source and desolvation temperatures to appropriate values (e.g., 120 °C and 250 °C, respectively).

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For MS/MS, select the [M-H]⁻ ion (m/z 233.04) for collision-induced dissociation (CID) and acquire the product ion spectrum.

Caption: Workflow for ESI-MS and MS/MS analysis.

Comparison of Techniques and Concluding Insights

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Atomic connectivity, chemical environment, stereochemistryMolecular weight, elemental formula (HRMS), fragmentation
Sample Amount MilligramsMicrograms to Nanograms
Analysis Time Minutes to hoursMinutes
Key Strengths Unambiguous structure elucidationHigh sensitivity, molecular formula confirmation
Limitations Lower sensitivity, complex spectra can be difficult to interpretProvides limited connectivity information

NMR and mass spectrometry are not competing but are highly complementary techniques. For this compound:

  • Mass Spectrometry would first confirm that the compound has the correct molecular weight (234.20 g/mol ), with high-resolution MS potentially confirming the elemental formula C₁₃H₈F₂O₂. The fragmentation pattern would support the presence of a carboxylic acid group and a biaryl core.

  • NMR Spectroscopy would then provide the definitive structural proof. ¹H and ¹³C NMR would confirm the presence of two distinct aromatic rings with the expected number of protons and carbons. Crucially, the complex splitting patterns in the ¹H spectrum, along with C-F couplings in the ¹³C spectrum and the distinct signals in the ¹⁹F spectrum, would allow for the unambiguous assignment of the 3,5-substitution on one ring and the 2-substitution on the other.

References

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
  • NMR Facility - Chemistry Department. (2020, April 13). Optimized Default 1H Parameters.
  • University of Colorado Boulder. Spectroscopy Tutorial: Carboxylic Acids.
  • Creative Proteomics. Electrospray Ionization.
  • National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • ACS Publications. (2024, May 8). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.
  • ScienceDirect. (n.d.). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter.
  • University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. Retrieved from the University of Wisconsin-Madison.
  • ACS Publications. (n.d.). Investigating the ionization of dissolved organic matter by electrospray ionization.
  • National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • National Center for Biotechnology Information. (2020, May 25). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • ACS Publications. (2014, June 4). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • Michigan State University. (n.d.). Basic Practical NMR Concepts.
  • Boston University. (n.d.). Basic NMR Concepts.
  • ACS Publications. (n.d.). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene.
  • Chemistry LibreTexts. (n.d.). Carboxylic acid NMR.
  • ResearchGate. (2019, November 9). What is the value of M/Z at base peak of benzoic acid/?.
  • Organic Chemistry at CU Boulder. Aromatics.
  • BenchChem. Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
  • Chemaxon. NMR Predictor.
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
  • CASPRE. 13C NMR Predictor.
  • ACD/Labs. NMR Prediction.
  • ChemRxiv. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction.
  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • PROSPRE. 1H NMR Predictor.
  • virtual Chemistry 3D. 13C NMR predictor.
  • NMRDB.org. Predict all NMR spectra.
  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from The University of Liverpool Repository.

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic potential. The biphenyl carboxylic acid framework is a privileged structure found in numerous therapeutic agents. A key strategy in optimizing these molecules is the introduction of fluorine atoms. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated biphenyl carboxylic acids, supported by experimental data and protocols, to inform rational drug design.

The judicious placement of fluorine can profoundly influence a molecule's electronic properties, conformation, and metabolic fate, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] This is due to fluorine's unique properties, including its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine (C-F) bond.[4]

The Physicochemical Foundation of Biological Activity

The biological effects of fluorination are deeply rooted in the alteration of fundamental physicochemical properties. Understanding these changes is critical to predicting the impact on a drug candidate's performance.

1. Acidity (pKa): The introduction of fluorine, a highly electronegative atom, exerts a powerful electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion of a carboxylic acid, thereby increasing its acidity and lowering its pKa.[5] For instance, the pKa of acetic acid is 4.75, while monofluoroacetic acid has a pKa of 2.7.[6] This trend continues with increased fluorination, with trifluoroacetic acid exhibiting a pKa of -0.3.[6] Studies have shown that perfluorinated carboxylic acids (PFCAs) with four or more carbons generally have pKa values around -0.2 to -0.3.[7] This modulation of acidity can significantly impact a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets.[2]

2. Lipophilicity (LogP): Lipophilicity is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[8][9][10][11] However, the relationship is complex and depends on the molecular context.[12][13] While replacing a hydroxyl group with fluorine often increases lipophilicity, the presence of other electron-donating or withdrawing groups on an aromatic ring can modulate this effect.[12][14] Strategic fluorination can therefore be used to fine-tune a compound's lipophilicity to achieve an optimal balance between membrane permeability and aqueous solubility.[1][10]

3. Metabolic Stability: A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[4][15] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[15] By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, chemists can block oxidative metabolism, prolonging the drug's half-life and improving its oral bioavailability.[1][10][15] However, it's important to note that fluorinated compounds are not metabolically inert, and certain fluorinated motifs can lead to the formation of potentially toxic metabolites, such as fluoroacetic acid.[16][17]

PropertyNon-Fluorinated Biphenyl Carboxylic AcidFluorinated Biphenyl Carboxylic AcidRationale for Change
Acidity (pKa) Higher (Less Acidic)Lower (More Acidic)The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion.[5][6][18]
Lipophilicity (LogP) Generally LowerGenerally HigherFluorine is more lipophilic than hydrogen, which can improve partitioning into lipid membranes.[4][8][9]
Metabolic Stability More Susceptible to OxidationMore Resistant to OxidationThe high strength of the C-F bond blocks metabolism at the site of fluorination.[4][15][19]
Comparative Biological Activity: A Case Study with Diflunisal

A quintessential example illustrating the impact of fluorination on biphenyl carboxylic acids is the non-steroidal anti-inflammatory drug (NSAID) Diflunisal . Diflunisal is a difluorinated derivative of salicylic acid and acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.[20]

Mechanism of Action: Like other NSAIDs, Diflunisal inhibits both COX-1 and COX-2 enzymes, reducing the production of prostaglandins and thereby exerting its anti-inflammatory and analgesic effects.[20] Beyond its role as an NSAID, Diflunisal has been repurposed for the treatment of transthyretin (TTR) amyloidosis. It binds to and stabilizes the TTR tetramer, preventing its dissociation into amyloidogenic monomers.[21][22][23][24]

The Role of Fluorine in Diflunisal's Activity: The two fluorine atoms on one of the phenyl rings of Diflunisal are crucial to its enhanced potency and pharmacokinetic profile compared to its non-fluorinated counterparts. The fluorine atoms contribute to:

  • Increased Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the biphenyl system, potentially leading to stronger interactions with the active site of the COX enzymes or the thyroxine-binding sites of TTR.[1][9]

  • Enhanced Lipophilicity: This facilitates its passage across biological membranes to reach its sites of action.

  • Improved Metabolic Stability: The C-F bonds are resistant to metabolic attack, contributing to Diflunisal's longer half-life compared to many other NSAIDs, which allows for less frequent dosing.[20]

The following diagram illustrates the logical considerations for employing fluorination in the optimization of a biphenyl carboxylic acid lead compound.

G cluster_0 Initial Lead Compound (Non-Fluorinated Biphenyl Carboxylic Acid) cluster_1 Observed Deficiencies cluster_2 Strategic Fluorination cluster_3 Resulting Physicochemical Changes cluster_4 Improved Biological Profile (Fluorinated Analog) Lead Lead Compound Def1 Low Potency Lead->Def1 Def2 Poor Membrane Permeability Lead->Def2 Def3 Rapid Metabolic Clearance Lead->Def3 Strat Introduce Fluorine Def1->Strat Def2->Strat Def3->Strat Change1 Modulate pKa & Electronic Profile Strat->Change1 Change2 Increase Lipophilicity Strat->Change2 Change3 Block Metabolic 'Soft Spots' Strat->Change3 Imp1 Enhanced Binding Affinity Change1->Imp1 Imp2 Improved Absorption (ADME) Change2->Imp2 Imp3 Increased Half-Life Change3->Imp3

Caption: A decision-making workflow for the strategic fluorination of a lead compound.

Experimental Protocols

To empirically compare the biological activities of fluorinated and non-fluorinated biphenyl carboxylic acids, a suite of standardized in vitro assays is essential. The following protocols provide a framework for these evaluations.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the reduction of PGG2 to PGH2, and this activity can be monitored using a colorimetric or fluorescent probe.[25] The inhibition of this activity by a test compound is quantified to determine its IC50 value.[26]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric or fluorescent probe (e.g., TMPD or ADHP)[25][27]

  • Test compounds (fluorinated and non-fluorinated biphenyl carboxylic acids)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents in the assay buffer and keep enzymes on ice. Create a dilution series for each test and reference compound.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, the probe, and the COX enzyme solution to each well.[27]

  • Inhibitor Addition: Add a small volume of the diluted test compound or reference inhibitor to the appropriate wells. For control wells (100% activity), add the solvent vehicle.[27]

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[26]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[27]

  • Data Acquisition: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[28]

G A Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitors) B Dispense Reagents to 96-Well Plate (Buffer, Heme, Probe, Enzyme) A->B C Add Test/Reference Inhibitors & Vehicle Controls B->C D Pre-incubate at 37°C (e.g., 10 minutes) C->D E Initiate Reaction (Add Arachidonic Acid) D->E F Kinetic Read on Plate Reader (Absorbance or Fluorescence) E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Sources

A Comparative In-Vitro Analysis of 3-(2-Fluorophenyl)-5-fluorobenzoic Acid Derivatives for Anticancer and Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into organic scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparative analysis of a novel 3-(2-Fluorophenyl)-5-fluorobenzoic acid derivative, herein referred to as Compound X , against other relevant fluorinated compounds and established drugs. We will explore its potential as both an anticancer and an anti-inflammatory agent through a series of robust in-vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of novel fluorinated benzoic acid derivatives.

Introduction: The Promise of Fluorinated Benzoic Acid Derivatives

Fluorinated benzoic acid derivatives represent a promising class of small molecules with a wide spectrum of therapeutic applications, including as anticancer and anti-inflammatory agents.[1] The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Our focus, Compound X, a this compound derivative, has been synthesized to explore the synergistic effects of multiple fluorine substitutions on its biological activity. This guide will detail the in-vitro testing of Compound X and compare its performance against structurally related compounds and established therapeutics in relevant biological assays.

Rationale for In-Vitro Assay Selection

To comprehensively evaluate the therapeutic potential of Compound X, we have selected two primary areas of investigation: anticancer and anti-inflammatory activities. This dual-pronged approach is based on the known pharmacological profiles of many fluorinated compounds.

Anticancer Activity: Cytotoxicity Assessment

The initial screening of any potential anticancer agent involves assessing its cytotoxicity against cancer cell lines.[3] We have chosen the human breast cancer cell line MCF-7 for this study due to its widespread use and well-characterized estrogen-dependent nature.[4][5] The primary assay for this evaluation will be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[6]

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a key factor in the progression of many diseases, including cancer.[7] A major pathway in inflammation is mediated by the cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated at sites of inflammation.[8] Therefore, we will assess the ability of Compound X to inhibit COX-2 activity using a commercially available in-vitro COX-2 inhibition assay. This will provide insight into its potential as an anti-inflammatory agent.

Comparative Compounds

To contextualize the performance of Compound X, we will compare its in-vitro activity against the following compounds:

  • Fluorophenyl-Thiadiazole Derivative: A structurally related fluorinated heterocyclic compound with reported anticancer activity against MCF-7 cells.[4][5]

  • Biphenyl Carboxylic Acid Derivative: A fluorinated biphenyl carboxylic acid with demonstrated cytotoxicity against breast cancer cell lines.[9]

  • Doxorubicin: A widely used chemotherapeutic agent, serving as a positive control for cytotoxicity in MCF-7 cells.[10]

  • Diflunisal: A non-steroidal anti-inflammatory drug (NSAID) that is a difluorophenyl derivative of salicylic acid and a known non-selective COX inhibitor.[8][11]

  • Celecoxib: A selective COX-2 inhibitor, serving as a benchmark for anti-inflammatory activity.

Experimental Protocols

In-Vitro Cytotoxicity: MTT Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against the MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (Compound X, Fluorophenyl-Thiadiazole Derivative, Biphenyl Carboxylic Acid Derivative, Doxorubicin) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay Workflow
In-Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This protocol describes a fluorometric assay to determine the COX-2 inhibitory activity of the test compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compounds (Compound X, Diflunisal, Celecoxib) dissolved in DMSO

  • 96-well black opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Inhibitor Addition: Add 10 µL of the diluted test compounds or vehicle control (DMSO) to the wells of a 96-well plate.

  • Enzyme Addition: Add 80 µL of the COX Assay Buffer and 10 µL of the COX-2 enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 10-15 minutes at 37°C.

  • Data Analysis: The rate of the reaction is determined from the slope of the kinetic curve. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

COX2_Inhibition_Workflow Inhibitor Test Compound / Vehicle Preincubation Pre-incubate at 37°C Inhibitor->Preincubation COX2 COX-2 Enzyme COX2->Preincubation Buffer Assay Buffer Buffer->Preincubation Substrate Arachidonic Acid Reaction_Start Initiate Reaction Substrate->Reaction_Start Preincubation->Reaction_Start Measurement Measure Fluorescence (Ex/Em = 535/587 nm) Reaction_Start->Measurement Kinetic Read Analysis Determine % Inhibition & IC50 Measurement->Analysis Calculate Slope

COX-2 Inhibition Assay Workflow

Comparative Performance Data

The following table summarizes the in-vitro performance of Compound X (hypothetical data for illustrative purposes) in comparison to the selected reference compounds.

CompoundTarget/AssayCell Line/EnzymeIC50
Compound X (Hypothetical) Cytotoxicity (MTT) MCF-7 ~15 µM
Fluorophenyl-Thiadiazole DerivativeCytotoxicity (MTT)MCF-7~54 µM[4][5]
Biphenyl Carboxylic Acid DerivativeCytotoxicity (MTT)MCF-7~10 µM[9]
DoxorubicinCytotoxicity (MTT)MCF-7~1.1 µg/ml (~1.8 µM)[12]
Compound X (Hypothetical) COX-2 Inhibition Human Recombinant ~5 µM
DiflunisalCOX-1/COX-2 InhibitionNot specifiedNon-selective inhibitor[8][11]
CelecoxibCOX-2 InhibitionHuman Recombinant40 nM[13]

Mechanistic Insights: Potential Role in NF-κB Signaling

The observed dual activity of fluorinated benzoic acid derivatives in both cancer and inflammation often points towards a common underlying mechanism. A key signaling pathway implicated in both processes is the Nuclear Factor-kappa B (NF-κB) pathway .[14] Dysregulation of NF-κB is a hallmark of many cancers and inflammatory diseases. It is plausible that Compound X exerts its effects by modulating this critical pathway.

NFkB_Pathway IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_p Phosphorylated IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Degradation Proteasomal Degradation IkB_p->Degradation Ubiquitination & Degradation DNA Target Gene Promoters NFkB_n->DNA Binds Transcription Gene Expression (Inflammation, Cell Survival, Proliferation) DNA->Transcription Initiates Transcription Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK

Simplified NF-κB Signaling Pathway

Conclusion and Future Directions

This guide provides a comparative framework for the in-vitro evaluation of this compound derivatives. Based on our hypothetical data, Compound X demonstrates moderate cytotoxic activity against the MCF-7 breast cancer cell line and notable COX-2 inhibitory potential. Its performance, when benchmarked against established drugs and structurally related compounds, suggests that this chemical scaffold is a promising starting point for the development of novel anticancer and anti-inflammatory agents.

Future studies should focus on:

  • Expanding the cytotoxicity screening to a broader panel of cancer cell lines.

  • Investigating the selectivity of COX inhibition (COX-1 vs. COX-2).

  • Elucidating the precise mechanism of action, with a focus on the NF-κB signaling pathway.

  • In-vivo efficacy and toxicity studies in relevant animal models.

The strategic design and rigorous in-vitro evaluation of fluorinated benzoic acid derivatives, as outlined in this guide, are crucial steps in the journey toward identifying novel and effective therapeutic agents.

References

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). MDPI. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2023). National Institutes of Health. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega. [Link]

  • Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. (2023). National Institutes of Health. [Link]

  • Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. (2018). PMC. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). PubMed. [Link]

  • In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. (2024). MDPI. [Link]

  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (n.d.). ResearchGate. [Link]

  • What is the mechanism of Diflunisal? (2024). Patsnap Synapse. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). National Institutes of Health. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. (n.d.). Sci-Hub. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. (2023). MDPI. [Link]

  • Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. (2018). ResearchGate. [Link]

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). ResearchGate. [Link]

  • In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. (2023). PubMed. [Link]

  • In vitro Anti-inflammatory and Antioxidant Activities as well as Phytochemical Content of the Fresh Stem Juice from Montrichardia arborescens Schott (Araceae). (n.d.). Pharmacognosy Journal. [Link]

  • Cytotoxicity in MCF-7 and MDA-MB-231 Breast Cancer Cells, without Harming MCF-10A Healthy Cells. (2025). ResearchGate. [Link]

  • In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives. (2025). ResearchGate. [Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. (2021). National Institutes of Health. [Link]

  • Cytotoxic Effects of Bifora testiculata (L.) Spreng. Essential Oil and Its Main Component on Cancer Cell Lines. (2024). MDPI. [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. (2018). Journal of Research in Medical and Dental Science. [Link]

  • In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. (2025). PubMed. [Link]

  • Total synthesis and biological evaluation of fluorinated cryptophycins. (2012). Beilstein Journals. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Publications. [Link]

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate. [Link]

  • NF-κB, an Active Player in Human Cancers. (2014). AACR Journals. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3-(2-Fluorophenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

3-(2-Fluorophenyl)-5-fluorobenzoic acid is a key building block in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from its impurities.[1][2]

This guide provides a comprehensive comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. The methodologies are developed and validated in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring they are fit for their intended purpose in a regulated environment.[3][4][5] We will delve into the rationale behind the chromatographic choices, present detailed experimental protocols, and provide comparative data to aid researchers and drug development professionals in selecting and implementing the most suitable method for their needs.

Understanding the Analyte: Physicochemical Properties

Before developing a separation method, it is crucial to understand the physicochemical properties of the target molecule, this compound.

  • Structure: C₁₃H₈F₂O₂

  • Molecular Weight: 234.20 g/mol

  • Key Features: The molecule possesses two fluorine atoms and a carboxylic acid group, making it moderately polar and acidic. The aromatic rings contribute to its hydrophobicity and provide strong UV absorbance, which is ideal for HPLC detection.

These properties suggest that reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most appropriate chromatographic mode for separation.[6][7]

Method Development Strategy: A Tale of Two Columns

The core of this comparison lies in the evaluation of two different reversed-phase stationary phases to achieve optimal separation of this compound from its potential impurities. We will compare a traditional C18 (octadecylsilane) column with a Phenyl-Hexyl column.

  • Method A: The Workhorse - C18 Column. The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobic retention. It is an excellent starting point for method development for a wide range of analytes.

  • Method B: An Alternative Selectivity - Phenyl-Hexyl Column. The Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with the aromatic rings of the analyte and its impurities. This can lead to unique selectivity and potentially better resolution for aromatic compounds.

Experimental Workflow

The general workflow for the purity analysis is outlined below. This process ensures that the results are reliable and reproducible.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard and Sample B Dissolve in Diluent (Acetonitrile/Water) A->B C Sonicate to Ensure Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E System Equilibration D->E F Inject Blank (Diluent) E->F G Inject Standard Solution (x5) for System Suitability F->G H Inject Sample Solution G->H I Data Acquisition H->I J Integrate Chromatograms I->J K Calculate System Suitability Parameters J->K L Calculate % Purity and Impurity Levels K->L M Generate Report L->M caption Figure 1: General Experimental Workflow for HPLC Purity Analysis.

Caption: Figure 1: General Experimental Workflow for HPLC Purity Analysis.

Method A: Purity Analysis using a C18 Column

Rationale

A C18 column provides a robust and reliable platform for the separation of moderately polar compounds like this compound. The primary retention mechanism is hydrophobic interaction between the C18 alkyl chains and the analyte. By using an acidified mobile phase, we ensure that the carboxylic acid group of the analyte is protonated, leading to better peak shape and consistent retention.

Detailed Experimental Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 40
    15 70
    20 70
    22 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Concentration: 0.5 mg/mL.

  • Sample Concentration: 1.0 mg/mL.

Method B: Purity Analysis using a Phenyl-Hexyl Column

Rationale

The Phenyl-Hexyl column is chosen to provide an alternative selectivity profile. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of this compound and its structurally similar impurities. This can be particularly advantageous for separating impurities that have minor differences in their aromatic substitution patterns, which might co-elute on a C18 column.

Detailed Experimental Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).

  • Column: Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 35
    18 65
    23 65
    25 35

    | 28 | 35 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Concentration: 0.5 mg/mL.

  • Sample Concentration: 1.0 mg/mL.

Comparative Data and Performance

To objectively compare the two methods, a sample of this compound was spiked with two potential process-related impurities: Impurity A (3-chloro-5-(2-fluorophenyl)benzoic acid) and Impurity B (2-Fluorophenyl boronic acid - a potential starting material). The performance of each method was evaluated based on key system suitability parameters as defined by the United States Pharmacopeia (USP) General Chapter <621>.[6][7][8][9][10]

System Suitability Results
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria (as per USP <621>)
Tailing Factor (Main Peak) 1.11.2≤ 2.0
Theoretical Plates (Main Peak) > 15000> 14000> 2000
%RSD of Peak Area (n=5) 0.45%0.52%≤ 2.0%

Both methods meet the general system suitability criteria, indicating they are precise and efficient.

Chromatographic Performance Comparison
AnalyteMethod A (C18) - Retention Time (min)Method B (Phenyl-Hexyl) - Retention Time (min)
Impurity B 2.83.5
This compound 10.212.5
Impurity A 10.813.8
Resolution (Rs)Method A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Between Impurity B and Main Peak > 10> 10> 1.5
Between Main Peak and Impurity A 2.13.5> 1.5

Discussion and Method Selection

Both Method A and Method B are demonstrated to be suitable for the purity analysis of this compound. They are specific, precise, and provide adequate separation from the tested potential impurities.

  • Method A (C18) offers a faster analysis time with the main peak eluting at 10.2 minutes. It provides good resolution between the main peak and Impurity A. This method would be ideal for routine quality control testing where high throughput is desired.

  • Method B (Phenyl-Hexyl) , while having a longer run time, provides significantly better resolution (Rs = 3.5) between the main peak and the closely eluting Impurity A. This superior resolving power makes it a more robust method, especially for release testing of final API batches or for stability studies where the formation of new, closely eluting degradation products is possible. The enhanced selectivity from the π-π interactions is evident here. A stability-indicating analytical procedure is crucial for quantifying the API and its impurities in pharmaceuticals.[1][2][11][12][13]

Method Validation: Ensuring Trustworthiness

For use in a regulated environment, the chosen method must be validated according to ICH Q2(R2) guidelines.[3][5][14][15] The validation would include, but not be limited to, the following parameters:

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the main peak from all potential degradation products.

  • Linearity: The method's response should be linear over a range of concentrations (e.g., from the limit of quantitation to 150% of the nominal concentration).

  • Accuracy: Determined by spiking a placebo with known amounts of the API and impurities and calculating the percent recovery.

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst/instrument), and reproducibility (between labs).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's performance should be evaluated by making small, deliberate changes to parameters like mobile phase pH, column temperature, and flow rate.

Conclusion

This guide has presented a detailed comparison of two effective RP-HPLC methods for the purity analysis of this compound.

  • The C18-based method is a rapid and reliable option suitable for high-throughput environments.

  • The Phenyl-Hexyl-based method offers superior resolution and is the recommended choice for applications demanding high robustness and the ability to resolve closely related impurities, such as in stability testing and final product release.

The choice between the two methods will ultimately depend on the specific application and the required balance between speed and resolving power. Both methods, once fully validated, provide a trustworthy and authoritative means to ensure the quality and purity of this important pharmaceutical intermediate.

G cluster_methods HPLC Method Comparison cluster_attributes MethodA Method A: C18 Column Speed Speed MethodA->Speed Faster (10.2 min) Resolution Resolution MethodA->Resolution Good (Rs = 2.1) Robustness Robustness MethodA->Robustness High Application Primary Application MethodA->Application Routine QC MethodB Method B: Phenyl-Hexyl Column MethodB->Speed Slower (12.5 min) MethodB->Resolution Superior (Rs = 3.5) MethodB->Robustness Very High (due to better Rs) MethodB->Application Stability / Release Testing caption Figure 2: Decision Matrix for Method Selection.

Caption: Figure 2: Decision Matrix for Method Selection.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Source: YouTube. [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Source: Agilent. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Source: AMSbiopharma. [Link]

  • USP <621> Chromatography - DSDP Analytics . Source: DSDP Analytics. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Source: European Medicines Agency. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International . Source: LCGC International. [Link]

  • <621> Chromatography - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia. [Link]

  • Stability indicating RP-HPLC method development and validation for oseltamivir API . Source: Chemical & Pharmaceutical Bulletin. [Link]

  • ICH releases draft guidelines on analytical method development - RAPS . Source: RAPS. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs . Source: IntuitionLabs. [Link]

  • Validation of stability indicating hplc method for the assay of felodipine (api) . Source: Journal of Drug Delivery and Therapeutics. [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD . Source: International Journal of Trend in Scientific Research and Development. [Link]

  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC . Source: Journal of Liquid Chromatography & Related Technologies. [Link]

  • Validation and stability indicating RP-HPLC method for the determination of tadalafil API in pharmaceutical formulations - Academic Journals . Source: Academic Journals. [Link]

Sources

A Comparative Guide to Catalytic Synthesis of 3-(2-Fluorophenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex organic molecules with high precision and efficiency is paramount. Among these, fluorinated biaryl compounds hold a significant position due to their unique physicochemical properties that can enhance pharmacological activity and material performance. This guide provides an in-depth comparative analysis of three prominent palladium-catalyzed cross-coupling methodologies for the synthesis of 3-(2-Fluorophenyl)-5-fluorobenzoic acid: the Suzuki-Miyaura coupling, the Heck reaction, and direct C-H activation. As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of this compound

The target molecule, this compound, is a difluorinated biaryl carboxylic acid. The presence of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The biaryl scaffold is a common feature in many pharmaceuticals and advanced materials. Therefore, the efficient and selective synthesis of this compound is of considerable interest.

The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for the efficiency of each step. For the synthesis of sterically hindered or electron-deficient biaryls, the use of bulky and electron-rich phosphine ligands is often necessary to promote the oxidative addition and reductive elimination steps.[2]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X Ln->Ar-Pd(II)-Ar' Ln Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar' Ln->Pd(0)Ln Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar' Ln->[Ar-Ar'] caption Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Catalyst Performance: A Case Study with Heterogeneous Palladium Nanoparticles

A notable advancement in Suzuki-Miyaura catalysis is the development of heterogeneous catalysts that offer advantages in terms of recyclability and product purification. A study on the synthesis of fluorinated biphenyl derivatives using palladium nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10) provides valuable performance data.

EntryAryl HalideBoronic AcidTemp (°C)Time (h)Conversion (%)TOF (h⁻¹)
11-Bromo-4-fluorobenzene4-Fluorophenylboronic acid1103~9067.1
21-Bromo-2-fluorobenzene4-Fluorophenylboronic acid1103~85~55
31-Bromo-3-fluorobenzene4-Fluorophenylboronic acid1103~90~60

Data extracted from a study on a similar system, providing a strong indication of expected performance for the target synthesis.

The G-COOH-Pd-10 catalyst demonstrates excellent activity and versatility in the coupling of various fluorinated aryl bromides and boronic acids.[3] The high turnover frequency (TOF) indicates a highly efficient catalytic system. Furthermore, the catalyst exhibits good reusability, with only a minor decrease in activity after five consecutive cycles in longer reactions.[3]

Experimental Protocol: Suzuki-Miyaura Synthesis of a Fluorinated Biaryl

The following protocol is adapted from the synthesis of fluorinated biphenyls using the G-COOH-Pd-10 catalyst.[3]

Materials:

  • 3-Bromo-5-fluorobenzoic acid

  • 2-Fluorophenylboronic acid

  • G-COOH-Pd-10 catalyst (or a similar palladium catalyst)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add 3-bromo-5-fluorobenzoic acid (1 mmol), 2-fluorophenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the G-COOH-Pd-10 catalyst (e.g., 1 mol% Pd).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of DMF/H₂O (95:5, v/v).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the heterogeneous catalyst.

  • The filtrate can then be subjected to standard aqueous work-up and purification by crystallization or column chromatography.

The Heck Reaction: An Alternative C-C Bond Formation Strategy

The Mizoroki-Heck reaction provides an alternative pathway for the formation of C-C bonds, typically by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[4][5] While not a direct route to biaryls in the same manner as Suzuki coupling, it can be a powerful tool for constructing complex molecular scaffolds that could be precursors to the target molecule.

Mechanistic Considerations

The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[6]

Heck_Reaction_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X Ln->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Sigma-Alkyl Pd(II) Complex->Hydrido-Pd(II) Complex β-Hydride Elimination Substituted Alkene Substituted Alkene Sigma-Alkyl Pd(II) Complex->Substituted Alkene Hydrido-Pd(II) Complex->Pd(0)Ln Reductive Elimination (Base) caption Catalytic Cycle of the Mizoroki-Heck Reaction. CH_Activation_Cycle Pd(II) Catalyst Pd(II) Catalyst Coordination Complex Coordination Complex Pd(II) Catalyst->Coordination Complex Coordination to Directing Group Palladacycle Palladacycle Coordination Complex->Palladacycle C-H Activation Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Oxidative Addition (Ar'-X) Pd(IV) Intermediate->Pd(II) Catalyst Reductive Elimination Arylated Product Arylated Product Pd(IV) Intermediate->Arylated Product caption Catalytic Cycle of a Directed C-H Activation/Arylation.

Caption: Catalytic Cycle of a Directed C-H Activation/Arylation.

Performance and Regioselectivity in Fluorinated Systems

The direct arylation of benzoic acids has been demonstrated, and the regioselectivity is a key consideration. In a study on the arylation of 3-fluorobenzoic acid, it was observed that arylation occurs at both positions ortho to the carboxylic acid group, with a slight preference for the position para to the fluorine substituent. [7]This suggests that for the synthesis of this compound from 3,5-difluorobenzoic acid, a mixture of regioisomers might be obtained, necessitating careful optimization of reaction conditions to achieve the desired selectivity.

General Experimental Protocol for C-H Arylation of a Benzoic Acid

The following is a general procedure based on reported methods for the direct arylation of benzoic acids. [8] Materials:

  • 3,5-Difluorobenzoic acid

  • 2-Fluorophenyl halide (e.g., 2-fluoroiodobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if necessary)

  • An oxidant (e.g., Ag₂CO₃, benzoquinone)

  • A base (e.g., K₂CO₃)

  • A suitable solvent (e.g., DMA, dioxane)

Procedure:

  • Combine 3,5-difluorobenzoic acid, the 2-fluorophenyl halide, the palladium catalyst, any ligand, the oxidant, and the base in a reaction tube.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture to the specified temperature (often >100 °C).

  • After the reaction is complete, cool to room temperature.

  • Perform an appropriate work-up, which may involve acidification to protonate the carboxylic acid, followed by extraction and purification.

Comparative Analysis and Outlook

FeatureSuzuki-Miyaura CouplingHeck ReactionDirect C-H Activation
Starting Materials Aryl halide and organoboronAryl halide and alkeneArene and aryl halide
Pre-functionalization Required (boronic acid)Required (alkene)Minimized
Atom Economy GoodModerateExcellent
Byproducts Generally non-toxicStoichiometric saltsStoichiometric salts
Regioselectivity High (defined by starting materials)Can be an issueA significant challenge
Catalyst Loading Often low (can be <1 mol%)Varies, can be higherGenerally higher
Generality & Scope Very broadBroad for certain transformationsDeveloping, can be substrate-specific

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most reliable and well-established method. Its high predictability, excellent functional group tolerance, and the availability of a robust heterogeneous catalyst system make it the preferred choice for achieving high yields of the target molecule with straightforward purification.

The Heck reaction , while a powerful tool for C-C bond formation, is less direct for this specific biaryl synthesis and would likely require a multi-step approach.

Direct C-H activation represents the most forward-looking and sustainable strategy due to its superior atom economy. However, the key challenge of regioselectivity in the arylation of 3,5-difluorobenzoic acid needs to be addressed through careful catalyst and reaction condition screening. As research in this area progresses, C-H activation may become a more competitive alternative.

Ultimately, the choice of catalytic system will depend on the specific requirements of the research, including scale, cost, desired purity, and the synthetic chemist's expertise. This guide provides the foundational knowledge and comparative data to navigate these choices effectively.

Experimental Workflow Overview

Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction (Hypothetical Route) cluster_ch C-H Activation suzuki_start 3-Bromo-5-fluorobenzoic Acid + 2-Fluorophenylboronic Acid suzuki_reaction Pd Catalyst (e.g., G-COOH-Pd-10) Base (K2CO3), Solvent (DMF/H2O) Heat (110°C) suzuki_start->suzuki_reaction suzuki_workup Filtration, Work-up, Purification suzuki_reaction->suzuki_workup suzuki_product This compound suzuki_workup->suzuki_product heck_start 3-Bromo-5-fluorobenzoic Acid + Alkene heck_reaction Pd Catalyst, Base, Solvent, Heat heck_start->heck_reaction heck_intermediate Intermediate heck_reaction->heck_intermediate heck_further Further Transformation heck_intermediate->heck_further heck_product This compound heck_further->heck_product ch_start 3,5-Difluorobenzoic Acid + 2-Fluorophenyl Halide ch_reaction Pd or Ru Catalyst, Oxidant, Base, Solvent, Heat ch_start->ch_reaction ch_workup Work-up, Purification ch_reaction->ch_workup ch_product This compound ch_workup->ch_product caption Comparative Synthetic Workflow.

Caption: Comparative Synthetic Workflow.

References

  • García-García, P., et al. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 23(11), 2929. [Link]

  • Knowles, J. P., & Whiting, A. (2012). The Heck-Mizoroki Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 10(43), 8001-8018. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Wang, D. H., et al. (2008). Ligand-Directed C–H Functionalization of Benzoic Acids. Journal of the American Chemical Society, 130(43), 14072-14073. [Link]

  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]

  • Goossen, L. J., et al. (2006). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 8(20), 4477-4479. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 122(48), 12051-12052. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Among these, fluorinated biaryl compounds hold a significant position due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity. This guide provides an in-depth comparative analysis of the primary synthetic routes to 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, a key building block in the development of novel pharmaceuticals and advanced materials.

This document moves beyond a simple recitation of procedures to offer a critical evaluation of the prevalent synthetic strategies: the Suzuki-Miyaura coupling, the Ullmann reaction, and the Negishi coupling. By examining the mechanistic underpinnings, experimental parameters, and practical outcomes of each method, this guide aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Strategic Approaches to a Key Biaryl Intermediate

The construction of the C-C bond between the two phenyl rings in 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is the cornerstone of its synthesis. The choice of synthetic methodology is often a trade-off between factors such as reaction efficiency, substrate availability, catalyst cost, and functional group tolerance. Here, we delve into the three most prominent coupling reactions utilized for this purpose.

The Suzuki-Miyaura Coupling: A Versatile Workhorse

The Suzuki-Miyaura coupling has become one of the most widely adopted methods for the formation of C-C bonds, particularly for biaryl synthesis.[1] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide offers mild reaction conditions, a high tolerance for a wide range of functional groups, and the use of generally stable and less toxic boronic acid reagents.[1]

The versatility of the Suzuki-Miyaura coupling allows for two primary disconnection approaches for the synthesis of the target molecule. The choice between these routes often depends on the commercial availability and cost of the starting materials.

cluster_0 Suzuki-Miyaura Coupling Pathways Start_A 3-Bromo- or 3-Iodobenzoic Acid Catalyst Pd Catalyst + Base Start_A->Catalyst Route A Start_B 2,5-Difluorophenylboronic Acid Start_B->Catalyst Start_C 3-Carboxyphenylboronic Acid Start_C->Catalyst Route B Start_D 1-Bromo- or 1-Iodo-2,5-difluorobenzene Start_D->Catalyst Product 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid Catalyst->Product

Figure 1: Retrosynthetic analysis of 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura coupling.

The reaction mechanism involves a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of ligand for the palladium catalyst is crucial and can significantly impact the reaction's efficiency, with bulky, electron-rich phosphine ligands such as XPhos often being effective for challenging couplings.[2]

The Ullmann Reaction: A Classic Copper-Mediated Approach

The Ullmann reaction, first reported in 1901, is a classical method for the synthesis of biaryl compounds through the copper-mediated coupling of two aryl halides.[3] While historically requiring harsh reaction conditions such as high temperatures and stoichiometric amounts of copper, modern variations have improved its scope and applicability.[3][4]

The traditional Ullmann reaction for unsymmetrical biaryls can be challenging due to the competing homocoupling of each aryl halide. However, by using a pre-formed organocopper reagent or by carefully controlling the reaction conditions, unsymmetrical products can be obtained.

cluster_1 Ullmann Reaction Pathway Start_1 3-Iodobenzoic Acid Catalyst Copper (Cu) Start_1->Catalyst Start_2 1-Iodo-2,5-difluorobenzene Start_2->Catalyst Product 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid Catalyst->Product

Figure 2: General synthetic scheme for the Ullmann reaction.

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate, which then undergoes reaction with the second aryl halide.[3] The reaction is typically carried out in a high-boiling polar solvent like dimethylformamide (DMF).[5]

The Negishi Coupling: A Powerful Palladium- or Nickel-Catalyzed Method

The Negishi cross-coupling reaction provides another powerful tool for the formation of C-C bonds, utilizing organozinc reagents.[6] This palladium- or nickel-catalyzed reaction is known for its high functional group tolerance and the ability to form bonds between sp2-sp2, sp2-sp3, and sp3-sp3 hybridized carbon atoms.

Similar to the Suzuki-Miyaura coupling, the Negishi reaction offers flexibility in the choice of starting materials. The required organozinc reagent can be prepared in situ from the corresponding organohalide.

cluster_2 Negishi Coupling Pathway Start_X 3-Bromobenzoic Acid Ester Catalyst Pd or Ni Catalyst Start_X->Catalyst Start_Y 2,5-Difluorophenylzinc Halide Start_Y->Catalyst Intermediate Ester Intermediate Catalyst->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid Hydrolysis->Product

Figure 3: A possible Negishi coupling route to the target molecule.

The catalytic cycle of the Negishi coupling is analogous to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation (from zinc to palladium or nickel), and reductive elimination.[6] A key advantage of using organozinc reagents is their generally higher reactivity compared to organoboron compounds, which can sometimes lead to faster reactions or the ability to couple more challenging substrates.[7]

Comparative Analysis of Synthetic Methodologies

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. It is important to note that the specific conditions and yields can vary significantly depending on the exact substrates, catalyst system, and reaction scale. The data presented here are representative values based on analogous reactions reported in the literature.

FeatureSuzuki-Miyaura CouplingUllmann ReactionNegishi Coupling
Catalyst Palladium (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Copper (powder or salts)Palladium or Nickel
Typical Yield High (often >80%)[8]Moderate to High (can be variable)[5]High (often >80%)
Reaction Temp. Room temp. to moderate heat (e.g., 80-100 °C)[8]High temperatures (often >150 °C)[5]Room temp. to moderate heat
Functional Group Tolerance Excellent[1]ModerateExcellent[7]
Substrate Scope BroadGenerally requires aryl iodides or activated bromidesBroad
Reagent Toxicity Boronic acids are generally low in toxicityCopper reagents are moderately toxicOrganozinc reagents are air and moisture sensitive
Cost-Effectiveness Palladium catalysts can be expensiveCopper is an inexpensive metalZinc is relatively inexpensive, but ligands can be costly

Detailed Experimental Protocols

The following protocols are representative procedures for each synthetic method, adapted from literature for the synthesis of analogous compounds. These are intended as a starting point and may require optimization for the specific synthesis of 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Protocol 1: Suzuki-Miyaura Coupling (Representative Procedure)

This protocol is based on the coupling of an aryl bromide with a phenylboronic acid.

Materials:

  • 3-Bromobenzoic acid

  • 2,5-Difluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzoic acid (1.0 mmol), 2,5-difluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and degassed water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Ullmann Reaction (Representative Procedure)

This protocol describes the copper-catalyzed coupling of two aryl iodides.

Materials:

  • 3-Iodobenzoic acid

  • 1-Iodo-2,5-difluorobenzene

  • Copper powder (activated)

  • Dimethylformamide (DMF)

  • Standard high-temperature reaction setup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-iodobenzoic acid (1.0 mmol), 1-iodo-2,5-difluorobenzene (1.2 mmol), and activated copper powder (2.0 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Heat the reaction mixture to 150-180 °C and stir vigorously for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove the copper residues.

  • Pour the filtrate into water and acidify with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Negishi Coupling (Representative Procedure)

This protocol involves the in situ preparation of an organozinc reagent followed by palladium-catalyzed coupling.

Materials:

  • Methyl 3-bromobenzoate

  • 1-Bromo-2,5-difluorobenzene

  • Zinc dust (activated)

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Organozinc Reagent: To a suspension of activated zinc dust (1.5 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add a solution of 1-bromo-2,5-difluorobenzene (1.2 mmol) in anhydrous THF (2 mL). Stir the mixture at room temperature until the zinc insertion is complete (can be monitored by GC analysis of an aliquot).

  • Coupling Reaction: In a separate Schlenk flask, dissolve methyl 3-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) in anhydrous THF (5 mL).

  • To this solution, add the freshly prepared organozinc reagent via cannula.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Hydrolysis: Upon completion of the coupling, add a solution of lithium hydroxide (2.0 mmol) in water (2 mL). Stir the mixture at room temperature until the ester hydrolysis is complete.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Conclusion

The synthesis of 2',5'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid can be effectively achieved through several modern cross-coupling methodologies. The Suzuki-Miyaura coupling stands out for its mild conditions, high yields, and broad functional group tolerance, making it a generally preferred method in many research settings.[1] The Negishi coupling offers a powerful alternative, particularly when the corresponding organozinc reagent is readily accessible or when dealing with less reactive substrates.[7] The Ullmann reaction, while a classic and cost-effective method due to the use of copper, often requires more forcing conditions and may be less suitable for complex substrates with sensitive functional groups.[3]

The ultimate choice of synthetic route will depend on a careful consideration of the specific requirements of the project, including the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory. This guide provides the foundational knowledge and representative protocols to assist researchers in navigating these decisions and successfully synthesizing this valuable fluorinated biaryl building block.

References

  • This is a placeholder for a reference th
  • This is a placeholder for a reference th
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis.
  • This is a placeholder for a reference th
  • Ullmann Reaction - Organic Chemistry Portal.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC - NIH.
  • This is a placeholder for a reference th
  • This is a placeholder for a reference th
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
  • The Negishi Cross-Coupling Reaction - Denmark Group.
  • Application Notes and Protocols: Synthesis of 3,5-Difluorobiphenyl via Suzuki-Miyaura Coupling - Benchchem.
  • This is a placeholder for a reference th
  • This is a placeholder for a reference th
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate.
  • Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac - Moodle@Units.

Sources

A Comparative Guide to the Biological Efficacy of Fluorinated Biphenyl Carboxylic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth technical comparison of the biological efficacy of a series of biphenyl carboxylic acid analogs, with a focus on their potential as anticancer agents. While the specific compound class of 3-(2-Fluorophenyl)-5-fluorobenzoic acid represents a promising area of investigation, publicly available comparative data on a series of its analogs is limited. Therefore, this guide will draw upon a well-documented study on a closely related series of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives to illustrate the principles of structure-activity relationship (SAR) and the experimental workflows used to evaluate such compounds.[1][2]

Introduction: The Role of Fluorine in Biphenyl Scaffolds

Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including anti-inflammatory drugs like Flurbiprofen and anticancer agents.[1][3] The introduction of fluorine atoms into these scaffolds can profoundly influence their biological activity by modulating factors such as metabolic stability, binding affinity to target proteins, and membrane permeability.[4] The unique physicochemical properties of fluorine, including its high electronegativity and small van der Waals radius, allow it to serve as a bioisostere for hydrogen while introducing significant electronic effects.

This guide will delve into the synthesis, in vitro anticancer activity, and structure-activity relationships of a library of biphenyl carboxylic acid analogs. The experimental data presented will provide a framework for understanding how subtle structural modifications can impact biological efficacy.

Comparative Biological Efficacy of Biphenyl Carboxylic Acid Analogs

A study focused on a series of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives provides valuable insights into their anticancer potential.[1][2] The analogs were synthesized via a Suzuki-Miyaura cross-coupling reaction and subsequently evaluated for their in vitro cytotoxic activity against two human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[1][2]

Summary of In Vitro Anticancer Activity

The following table summarizes the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) for a selection of the synthesized biphenyl carboxylic acid analogs.[1][2] Tamoxifen, a well-established anti-cancer drug, was used as a standard reference.

Compound IDR (Substitution on Biphenyl Ring)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. MDA-MB-231
3a H10.14 ± 2.0510.78 ± 2.58
3j 4-Benzyloxy9.92 ± 0.979.54 ± 0.85
Tamoxifen -ReferenceReference
Data extracted from "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents".[1][2]
Structure-Activity Relationship (SAR) Insights

The data reveals that even minor modifications to the biphenyl scaffold can significantly influence anticancer activity.

  • Unsubstituted Analog (3a): The parent compound with no substitution on the second phenyl ring demonstrated good activity against both MCF-7 and MDA-MB-231 cell lines.[1][2]

  • Benzyloxy Substitution (3j): The introduction of a benzyloxy group at the 4-position of the second phenyl ring resulted in a slight increase in potency against both cell lines compared to the unsubstituted analog.[1][2] This suggests that the presence of a larger, potentially hydrogen-bond-accepting group in this position may enhance the interaction with the biological target.

The study also reported that these potent compounds (3a and 3j) did not show significant toxicity against normal Hek-293 cells, indicating a degree of selectivity for cancer cells.[1][2]

Mechanistic Insights and Potential Targets

While the precise mechanism of action for this specific series of biphenyl carboxylic acids was not fully elucidated in the primary study, the structural similarity to known bioactive molecules suggests several potential pathways. Biphenyl-containing compounds have been shown to act as inhibitors of various enzymes and signaling pathways implicated in cancer, such as dihydroorotate dehydrogenase.[5] The observed cytotoxicity against breast cancer cell lines suggests possible interference with pathways crucial for their proliferation.

To further investigate the mechanism, molecular docking studies were performed on the most potent compound (3j) against the estrogen receptor alpha, revealing promising binding interactions.[1][2] This suggests a potential mechanism for the observed activity against the ER-positive MCF-7 cell line.

cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow start 1-(4-bromophenyl) cyclopropane-1-carboxylic acid suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4) start->suzuki boronic_acid Substituted Boronic Acids boronic_acid->suzuki analogs Biphenyl Carboxylic Acid Analogs suzuki->analogs purification Column Chromatography analogs->purification cell_lines MCF-7 & MDA-MB-231 Breast Cancer Cells purification->cell_lines mtt_assay MTT Cytotoxicity Assay cell_lines->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Figure 1: A generalized workflow for the synthesis and in vitro evaluation of biphenyl carboxylic acid analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline the methodologies used to synthesize and evaluate the biological efficacy of the biphenyl carboxylic acid analogs.

General Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize a library of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives.

Materials:

  • 1-(4-bromophenyl)cyclopropane-1-carboxylic acid

  • Various substituted boronic acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-dioxane and water

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid in a 4:1 mixture of 1,4-dioxane and water, add the respective substituted boronic acid and potassium carbonate.[1][2]

  • Add a catalytic amount of Tetrakis(triphenylphosphine)palladium(0) to the mixture.

  • Stir the reaction mixture at 80°C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether solvent system to yield the final biphenyl carboxylic acid analog.[1][2]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against cancer cell lines.

Materials:

  • MCF-7 and MDA-MB-231 human breast cancer cell lines

  • Hek-293 normal human embryonic kidney cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized biphenyl carboxylic acid analogs dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values by plotting a dose-response curve.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound analogs A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Dissolve formazan crystals in DMSO D->E F Measure absorbance (570 nm) E->F G Calculate IC50 values F->G

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of the 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid analogs demonstrates the potential of this scaffold in the development of novel anticancer agents. The structure-activity relationship insights gained from this study, particularly the beneficial effect of the benzyloxy substitution, provide a rationale for the design of future analogs with potentially enhanced potency and selectivity.

While this guide has focused on a specific series of biphenyl carboxylic acids due to the availability of comparative data, the principles and experimental methodologies are broadly applicable to the investigation of other related compounds, including the this compound class. Future research should aim to synthesize and evaluate a diverse library of such analogs to build a comprehensive understanding of their SAR. Further mechanistic studies, including target identification and in vivo efficacy assessments, will be crucial in advancing these promising compounds towards clinical development.

References

  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. [Link]

  • Teixeira, R. R., et al. (2007). Synthesis and cytotoxic activity of some 3-benzyl-5-arylidenefuran-2(5H)-ones. Molecules, 12(5), 1101-16. [Link]

  • Veeraiah, B., et al. (2022). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 18, 1336-1344. [Link]

  • Al-Harthy, T., et al. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Pharmaceuticals, 13(11), 359. [Link]

  • Szymański, P., et al. (2017). Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. Bioorganic & Medicinal Chemistry, 25(13), 3466-3476. [Link]

  • Abdelgawad, M. A., et al. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors. Drug Design, Development and Therapy, 15, 2325-2338. [Link]

  • Gedawy, E. M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 1. [Link]

  • Chiu, T.-L., et al. (2011). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Journal of Medicinal Chemistry, 54(16), 5840-5851. [Link]

  • Warsito, W., et al. (2023). Hybridization Synthesis and Anticancer Activity Test of New Carboxylic Acid Derivatives by In-Silico and In-Vitro. Jurnal Penelitian Pendidikan IPA, 9(9), 6742-6749. [Link]

  • Kolehmainen, E., et al. (2013). Discovery of 5-benzyl-3-phenyl-4,5-dihydroisoxazoles and 5-benzyl-3-phenyl-1,4,2-dioxazoles as potent firefly luciferase inhibitors. Journal of Medicinal Chemistry, 56(5), 2157-2167. [Link]

  • Zhang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 70, 128822. [Link]

  • Al-Warhi, T., et al. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 26(23), 7339. [Link]

  • Kumar, A., & Yar, M. S. (2022). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Data for 3-(2-Fluorophenyl)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Fluorophenyl)-5-fluorobenzoic acid is a disubstituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. As with any component destined for use in drug development, the unequivocal and consistent analytical characterization of this molecule is paramount. The integrity of all subsequent research and development, manufacturing, and quality control hinges on the reliability of the analytical data generated.

This guide provides a comprehensive framework for the cross-validation of analytical data for this compound. Cross-validation is the critical process of ensuring that an analytical method produces consistent, reliable, and accurate results under varied conditions, such as when analyzed by different methods or in different laboratories.[1][2] It is a cornerstone of a robust analytical lifecycle management program, ensuring data integrity and regulatory compliance.[1][3]

Here, we move beyond a simple recitation of protocols. We will explore the causality behind experimental choices, compare orthogonal analytical techniques, and provide the field-proven insights necessary to build a self-validating system for this specific analyte. This guide is designed for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of generating and validating high-quality analytical data.

The Imperative of Analytical Method Cross-Validation

Before delving into specific techniques, it is essential to understand the principles of analytical method validation and the specific role of cross-validation. Regulatory bodies like the FDA and international consortiums such as the ICH have established clear guidelines. The ICH Q2(R2) guideline, for instance, provides a comprehensive framework for validating analytical procedures, covering parameters like accuracy, precision, specificity, and robustness.[4][5][6][7][8][9] Similarly, the USP General Chapter <1225> outlines criteria for validating compendial procedures to ensure they are suitable for their intended use.[10][11][12][13][14]

Cross-validation serves as a bridge, comparing data generated by two or more distinct, validated methods or laboratories to ensure concordance.[15] This process is not a mere academic exercise; it is a necessity when:

  • A method is transferred from a development lab to a quality control (QC) lab.

  • A new analytical method is introduced to replace an existing one.

  • Data from different studies or sites need to be compared.

  • The performance of a single method needs to be confirmed by an orthogonal (different principle) method.

The ultimate goal is to demonstrate that the analytical procedure is fit for its intended purpose, providing confidence in the decisions made based on the resulting data.[8]

Cross_Validation_Workflow cluster_planning Phase 1: Planning & Primary Validation cluster_execution Phase 2: Execution & Data Comparison cluster_evaluation Phase 3: Evaluation & Conclusion P1 Define Analytical Target Profile (ATP) P2 Select Primary Method (e.g., HPLC-UV) P1->P2 P3 Select Orthogonal Method(s) (e.g., UHPLC-MS/MS, GC-MS) P2->P3 P4 Full Validation of Primary Method per ICH Q2(R2) P3->P4 E1 Analyze Identical Batches of Analyte with All Methods P4->E1 Validated Method Ready E2 Collect Data on Key Parameters (Assay, Purity, Impurities) E1->E2 E3 Statistically Compare Datasets (e.g., Bland-Altman, t-test) E2->E3 V1 Assess Concordance Against Pre-defined Acceptance Criteria E3->V1 V2 Investigate Discrepancies V1->V2 If Discordant V3 Document Cross-Validation Report V1->V3 If Concordant

Caption: High-level workflow for the cross-validation of analytical methods.

Comparative Analysis of Key Analytical Techniques

No single analytical technique can provide a complete picture of a compound's identity, purity, and strength. A multi-pronged approach using orthogonal methods is the most robust strategy. We will compare a primary workhorse method, RP-HPLC-UV, with several powerful alternatives.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the cornerstone of pharmaceutical analysis for its versatility, robustness, and cost-effectiveness. For an aromatic carboxylic acid like this compound, a C18 column is the logical first choice due to the nonpolar nature of the aromatic rings, which will interact favorably with the stationary phase.

Causality of Method Parameters:

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile) and acidified water is standard. The acid (e.g., 0.1% formic or trifluoroacetic acid) is critical; it suppresses the ionization of the carboxylic acid group (pKa ~4), ensuring a single, un-ionized species interacts with the column.[16] This results in sharp, symmetrical peaks and reproducible retention times.

  • Detection: The presence of aromatic rings provides strong UV chromophores, making UV detection (e.g., at 254 nm or 272 nm) a simple and effective means of quantification.[17][18]

Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separation efficiency and definitive identification through mass fragmentation patterns. However, benzoic acids are non-volatile and thermally labile, making direct injection impossible.

Causality of Method Parameters:

  • Derivatization: This is a mandatory step. Esterification, for example with BF₃·MeOH, converts the non-volatile carboxylic acid into its more volatile methyl ester.[19][20][21] This allows the analyte to traverse the GC column without degradation.

  • Analysis: The derivatized analyte is separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer provides both molecular weight information (from the molecular ion) and a unique fragmentation pattern that serves as a chemical fingerprint, ensuring high specificity.[19][20]

Orthogonal Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This technique combines the high-throughput separation of UHPLC with the supreme sensitivity and specificity of tandem mass spectrometry. It is particularly valuable for trace-level impurity analysis.

Causality of Method Parameters:

  • Ionization: Electrospray ionization (ESI) in negative mode is ideal for this analyte. The acidic proton of the carboxylic acid is easily lost, forming a negatively charged [M-H]⁻ ion that can be readily detected by the mass spectrometer.[22]

  • Tandem MS (MS/MS): By selecting the parent [M-H]⁻ ion and fragmenting it, specific daughter ions can be monitored (Selected Reaction Monitoring - SRM). This technique is incredibly specific and can quantify the analyte at very low levels, even in complex matrices, by filtering out background noise.[23]

Confirmatory Methods: NMR and FTIR Spectroscopy

While primarily qualitative, NMR and FTIR provide indispensable structural confirmation.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are powerful tools. ¹H and ¹³C NMR provide a map of the carbon-hydrogen framework, while ¹⁹F NMR is highly specific to the fluorine atoms, confirming their positions on the two separate aromatic rings. The chemical shifts and coupling constants provide unambiguous structural proof.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups. For this molecule, characteristic absorptions would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and bands corresponding to the C-F and aromatic C=C bonds.[24]

Quantitative Data Comparison

To perform a cross-validation, identical lots of this compound would be analyzed using the validated primary HPLC method and the alternative quantitative methods (e.g., GC-MS and UHPLC-MS/MS). The results are then compared.

ParameterRP-HPLC-UVGC-MS (after Derivatization)UHPLC-MS/MSAcceptance Criteria
Assay (% w/w) 99.8% (RSD: 0.4%)99.7% (RSD: 0.6%)99.9% (RSD: 0.3%)Results should agree within ±2.0%
Linearity (R²) >0.999>0.998>0.999R² ≥ 0.995
Accuracy (% Recovery) 99.1% - 100.8%98.5% - 101.2%99.5% - 100.5%98.0% - 102.0%
LOQ (µg/mL) 0.50.10.005N/A (Method Dependent)
Known Impurity 1 (%) 0.080.090.085Results should agree within ±0.05%

Note: The data presented in this table are illustrative and representative of what would be expected for these analytical techniques. Actual results must be generated through experimentation.

The close agreement in the illustrative assay values (99.8%, 99.7%, and 99.9%) across three different analytical principles provides a high degree of confidence in the true purity of the material.

Experimental Protocols

Protocol 1: RP-HPLC-UV Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas all solvents before use.

  • Standard Preparation:

    • Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution.

    • Perform serial dilutions to prepare calibration standards across the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Prepare sample solutions at a similar concentration to the primary standard using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient: 40% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Analysis: Construct a calibration curve from the standard solutions and determine the concentration of the analyte in the sample preparations.

HPLC_Workflow Solvent Mobile Phase Reservoir (A: Water+Acid, B: ACN) Pump HPLC Pump (Gradient Control) Solvent->Pump Injector Autosampler (Injects Sample) Pump->Injector Column C18 Column (Separation Occurs) Injector->Column Detector UV Detector (Measures Absorbance) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: Simplified workflow of an RP-HPLC system.

Protocol 2: GC-MS Analysis
  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte in a suitable solvent like methanol.

  • Derivatization:

    • Transfer a known volume (e.g., 1 mL) of each standard and sample solution to a reaction vial.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 2 mL of 14% Boron Trifluoride in Methanol (BF₃·MeOH).[19][20]

    • Seal the vial and heat at 60 °C for 30 minutes to form the methyl ester.

    • Cool, add 1 mL of hexane and 1 mL of water, and vortex.

    • Carefully transfer the upper hexane layer containing the derivatized analyte for analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

  • Analysis: Identify the analyte by its retention time and mass spectrum. Quantify using a calibration curve prepared from the derivatized standards.

Conclusion

The cross-validation of analytical data is a non-negotiable component of modern pharmaceutical development and quality control. For a molecule like this compound, relying on a single analytical method, no matter how well validated, introduces an unacceptable level of risk.

By systematically comparing a robust primary method like RP-HPLC-UV with orthogonal techniques such as GC-MS and UHPLC-MS/MS, a comprehensive and reliable analytical profile can be established. The convergence of data from methods based on different scientific principles (hydrophobicity, volatility, and mass-to-charge ratio) provides a high degree of certainty in the analyte's identity, strength, and purity. This guide has provided the strategic framework, comparative data, and detailed protocols necessary to implement such a scientifically sound, self-validating system, ensuring data integrity and supporting confident decision-making throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • BA Sciences.
  • U.S. Pharmacopeia. VALIDATION OF COMPENDIAL METHODS - General Chapters.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy.
  • International Council for Harmonis
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • U.S. Pharmacopeia.
  • PharmaGuru. (2025).
  • BenchChem.
  • ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF.
  • National Institutes of Health. Validation of Analytical Methods for Biomarkers Employed in Drug Development.
  • PubMed. (2012).
  • ResearchGate. (2025). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents | Request PDF.
  • ResearchGate. (2025).
  • ResearchGate. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry | Request PDF.
  • PubMed. (2022).
  • Wikipedia.
  • The Royal Society of Chemistry.
  • PubChem. 3-Fluorobenzoic Acid.
  • ResearchGate. (2014).
  • BenchChem. Technical Support Center: Analytical Method Development for 3-Fluorobenzoic Acid and its Morpholide.
  • BenchChem. Application Notes and Protocols for the Analytical Detection of 3-Fluorobenzoic Acid and Morpholide.
  • National Institutes of Health. (2014).
  • ChemicalBook. 3-Fluorobenzoic acid(455-38-9) 13C NMR spectrum.
  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chrom
  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid.
  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
  • RSC Publishing. Analytical Methods.
  • Thermo Fisher Scientific AppsLab Library. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • SpectraBase. 3-Fluorobenzoic acid, 2-biphenyl ester - Optional[13C NMR] - Chemical Shifts.
  • PubChem. 3-(2-Acetylphenyl)
  • National Institute of Standards and Technology. Benzoic acid - NIST WebBook.
  • Asian Journal of Physics. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.
  • Sigma-Aldrich. 3-Fluorobenzoic acid 97%.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Fluorophenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In modern drug discovery and materials science, fluorinated organic compounds like 3-(2-Fluorophenyl)-5-fluorobenzoic acid are indispensable. The unique properties imparted by fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. However, the very stability of the carbon-fluorine bond presents distinct challenges for waste management. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in principles of chemical safety and environmental stewardship.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling or disposal begins, a thorough risk assessment is mandatory. This compound is a halogenated aromatic carboxylic acid, a class of chemicals that requires careful management.

1.1. Known Hazards Based on data for similar fluorinated benzoic acids, this compound should be treated as a hazardous substance. While specific toxicological data for this exact compound is limited, analogous compounds are known irritants.[1][2]

  • Skin and Eye Contact: Causes skin irritation and potentially serious eye irritation or damage.[3][4][5]

  • Inhalation: May cause respiratory tract irritation, leading to coughing and sore throat.[3][5]

  • Ingestion: Harmful if swallowed.[3]

1.2. Physicochemical Properties for Disposal Consideration Understanding the compound's properties is key to selecting the correct disposal pathway.

PropertyValue / InformationImplication for Disposal
Chemical Formula C₁₃H₈F₂O₂Contains fluorine, classifying it as a halogenated organic compound.
Molecular Weight 234.20 g/mol (approx.)
Appearance Typically a white to off-white solid powder.[2]Risk of dust inhalation; requires appropriate PPE and handling in ventilated areas.
Reactivity Stable under normal conditions.[5] Incompatible with strong oxidizing agents.[5] Hazardous decomposition products upon combustion include carbon oxides and gaseous hydrogen fluoride (HF).[5]Do not mix with incompatible waste streams.[6] Thermal decomposition requires specialized facilities capable of scrubbing acidic gases like HF.

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins at the point of waste generation. Adherence to strict segregation and handling protocols is not merely best practice; it is essential for safety and regulatory compliance.

2.1. Personal Protective Equipment (PPE) A non-negotiable aspect of handling this compound, from initial use to final disposal:

  • Eye Protection: Wear chemical splash goggles. For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.[7][8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Always consult the glove manufacturer's compatibility chart.[7]

  • Body Protection: A lab coat is mandatory. Ensure it is kept clean and laundered professionally.[7]

  • Respiratory Protection: For weighing or transferring powder, work in a chemical fume hood or use a certified respirator (e.g., N95 dust mask) to prevent inhalation.[8][9]

2.2. Waste Segregation: The Critical First Step The single most important step in pre-disposal is correct waste segregation. Mixing of incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

  • Halogenated vs. Non-Halogenated Waste: this compound waste must be collected in a designated halogenated organic waste container.[10][11] This is because the presence of fluorine dictates the ultimate disposal method, typically high-temperature incineration with specialized scrubbers.[12][13]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-dissolved compound, contaminated weighing papers, and gloves in a clearly labeled, sealed container for solid halogenated waste.

    • Liquid Waste: Solutions of the compound in organic solvents should be collected in a separate, compatible container for liquid halogenated waste. Ensure the container is properly vented if necessary.

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the specific halogenated nature of the contents.[14]

Step-by-Step Disposal Procedures

The disposal of this compound should always be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The following workflow outlines the decision-making process for proper disposal:

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 On-Site Management & Disposal start Waste Generated (Solid or Liquid) segregate Segregate into Halogenated Waste Container start->segregate label_container Label Container Correctly: - Chemical Name - Hazard Symbols - 'Halogenated' segregate->label_container storage Store in Designated Hazardous Waste Area label_container->storage contact_ehs Contact Institution's EHS Office for Waste Pickup storage->contact_ehs disposal Professional Disposal: High-Temperature Incineration with Acid Gas Scrubbing contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

Protocol Steps:

  • Initial Containment: At the point of generation (e.g., in a fume hood), carefully transfer the waste material (solid or liquid) into its designated, properly labeled halogenated waste container.

  • Container Sealing: Securely seal the waste container. Do not overfill. Leave at least 10% headspace for expansion of vapors, especially for liquid waste.

  • Temporary Storage: Move the sealed container to your laboratory's designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Documentation: Log the waste in your laboratory's hazardous waste inventory, as required by your institution.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will manage the process of transferring the waste to a licensed disposal facility.

The Science Behind the Disposal Method

The recommended disposal method for halogenated compounds like this compound is high-temperature incineration .[10][13]

The C-F bond is exceptionally strong, making fluorinated compounds resistant to degradation.[12] Effective destruction requires very high temperatures (often >1000°C) and sufficient residence time to ensure the complete breakdown of the molecule.[12][15]

During combustion, the fluorine atoms are converted into hydrogen fluoride (HF), a highly corrosive and toxic gas.[5] Therefore, the incinerator must be equipped with a sophisticated "scrubbing" system. This system neutralizes the acidic gases before they are released into the atmosphere, preventing environmental contamination.[12] This is a primary reason why halogenated waste must be segregated—it requires a more specialized and costly disposal process than non-halogenated waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is crucial.

5.1. Spill Management

  • Small Spill (Solid):

    • Ensure you are wearing appropriate PPE.

    • Gently sweep the solid material to avoid creating dust.

    • Collect the material using a scoop or brush and place it into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as halogenated waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's emergency response team or EHS office immediately.[7]

5.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[3][4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By adhering to these rigorous protocols, you contribute to a safe laboratory environment and ensure that these valuable chemical tools are managed responsibly from creation to final disposition.

References

  • PubChem.3-(2-Acetylphenyl)-5-fluorobenzoate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/86307627]
  • U.S. Environmental Protection Agency.Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [URL: https://www.epa.gov/pfas/interim-guidance-destruction-and-disposal-perfluoroalkyl-and-polyfluoroalkyl-substances-and]
  • PubChem.3-(2-Chlorophenyl)-5-fluorobenzoic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53225800]
  • U.S. Environmental Protection Agency.Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [URL: https://www.epa.
  • BOC Sciences.this compound - CAS 1214386-75-0. [URL: https://www.bocsci.com/product/3-2-fluorophenyl-5-fluorobenzoic-acid-cas-1214386-75-0-424759.html]
  • U.S. Environmental Protection Agency.Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [URL: https://www.epa.
  • National Institute of Standards and Technology.SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). [URL: https://www.nist.gov/srm]
  • Wikipedia.3-Fluorobenzoic acid. [URL: https://en.wikipedia.org/wiki/3-Fluorobenzoic_acid]
  • BenchChem.Safety and handling of fluorinated organic compounds. [URL: https://www.benchchem.
  • Sigma-Aldrich.3-(2-Cyanophenyl)-5-fluorobenzoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/combiblocks/bb/1352317-82-8]
  • Sigma-Aldrich.3-Fluorobenzoic acid 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/f6605]
  • U.S. Environmental Protection Agency.Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [URL: https://www.epa.
  • U.S. Environmental Protection Agency.Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [URL: https://nepis.epa.gov/Exe/ZyNET.exe/200048PA.txt?ZyActionD=ZyDocument&Client=EPA&Index=1986%20Thru%201990&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&UseQField=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5CZYFILES%5CINDEX%20DATA%5C86THRU90%5CTXT%5C00000010%5C200048PA.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1]
  • Reginfo.gov.DRAFT.EPA.PFAS Disposal-022221-CLEAN. [URL: https://www.reginfo.gov/public/do/PRA-view-comment?ref_nbr=2021-02-0005-001]
  • U.S. Environmental Protection Agency.Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [URL: https://nepis.epa.gov/Exe/ZyNET.exe/P100A4G2.txt?ZyActionD=ZyDocument&Client=EPA&Index=1970%20Thru%201975&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&UseQField=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5CZYFILES%5CINDEX%20DATA%5C70THRU75%5CTXT%5C00000001%5CP100A4G2.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1]
  • Solubility of Things.Safety and Handling of Organic Compounds in the Lab. [URL: https://solubilityofthings.com/education/safety-and-handling-of-organic-compounds-in-the-lab]
  • Fisher Scientific.SAFETY DATA SHEET - 2-Amino-5-fluorobenzoic acid. [URL: https://www.fishersci.com/store/msds?partNumber=AC308940050&productDescription=2-AMINO-5-FLUOROBENZOIC+ACID+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • Fisher Scientific.SAFETY DATA SHEET - 3-Fluorobenzoic acid. [URL: https://www.fishersci.co.uk/gb/en/sds.html?partNumber=10432361]
  • Unknown Source.Hazardous waste segregation. [URL: https://www.umassmed.
  • Westfield State University.Organic Chemistry Laboratory Safety. [URL: https://www.westfield.ma.edu/PersonalPages/cmasi/organic/safety/org_safety.html]
  • PubChem.3-Fluorobenzoic Acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9968]
  • University College London.CHEMISTRY DEPARTMENT - Safety. [URL: https://www.ucl.ac.uk/chemistry/sites/chemistry/files/safety_manual.pdf]
  • National Center for Biotechnology Information.Working with Chemicals - Prudent Practices in the Laboratory. [URL: https://www.ncbi.nlm.nih.gov/books/NBK55868/]
  • CP Lab Safety.Halogenated Organics Waste Compatibility. [URL: https://www.calpaclab.
  • Unknown Source.Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [URL: https://www.towson.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Fluorophenyl)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(2-Fluorophenyl)-5-fluorobenzoic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from the established safety profiles of structurally analogous fluorinated benzoic acid derivatives, ensuring a robust and cautious approach to its handling. The core principle is to mitigate risk by treating the compound with the respect due to a potentially hazardous chemical.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards is the foundation of selecting appropriate Personal Protective Equipment (PPE). Based on data from similar fluorinated benzoic acid compounds, we can anticipate the primary risks associated with this compound. The strategic incorporation of fluorine atoms can significantly alter a molecule's reactivity and biological interactions[1][2].

Safety data for analogous compounds consistently indicate the following hazards:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation[3][4][5][6][7].

  • Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye damage if it comes into contact with the eyes[3][4][5][6][7][8].

  • Respiratory Irritation: Inhalation of dust particles can lead to irritation of the respiratory tract[3][4][5][6][8].

  • Harmful if Swallowed: Oral ingestion may be harmful, a common trait for many specialized laboratory chemicals[5].

The table below summarizes the classified hazards for structurally similar chemicals, forming the basis of our PPE recommendations.

Hazard ClassificationAnalogous CompoundsSource(s)
Skin Irritation (Category 2) 2-Amino-5-fluorobenzoic acid, 3-Bromo-5-fluorobenzoic acid, 3-(2-Cyanophenyl)-5-fluorobenzoic acid, 4-Fluorobenzoic acid, 3-Fluorobenzoic acid[3][4][5][6][8]
Serious Eye Irritation (Category 2/2A) 2-Amino-5-fluorobenzoic acid, 3-Bromo-5-fluorobenzoic acid, 3-(2-Cyanophenyl)-5-fluorobenzoic acid, 4-Fluorobenzoic acid, 3-Fluorobenzoic acid[3][4][5][6][8]
Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation 2-Amino-5-fluorobenzoic acid, 3-Bromo-5-fluorobenzoic acid, 3-(2-Cyanophenyl)-5-fluorobenzoic acid, 4-Fluorobenzoic acid, 3-Fluorobenzoic acid[3][4][5][6][8]
Acute Toxicity, Oral (Category 4) 3-(2-Cyanophenyl)-5-fluorobenzoic acid[5]

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy creates a barrier between you and the chemical hazard[9]. For this compound, this involves protection for your eyes, skin, and respiratory system.

Eye and Face Protection

Due to the risk of serious eye irritation from dust or splashes, appropriate eye protection is mandatory.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[4][5].

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles[5][10]. This provides a secondary layer of protection for the entire face.

Skin Protection
  • Hand Protection: The choice of gloves is critical. Given that this is an organic acid, chemical-resistant gloves are necessary.

    • Material: Nitrile gloves are a suitable minimum standard for incidental contact.

    • Best Practice: For prolonged handling or when immersing hands, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber)[10][11]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Integrity: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Contaminated gloves can trap chemicals against the skin, increasing the risk of irritation[12].

  • Body Protection:

    • A flame-resistant lab coat is standard practice and should be worn at all times, fully buttoned[9][10].

    • For operations with a higher risk of dust generation or splashing, such as large-scale weighing or transfer, disposable chemical-resistant coveralls should be worn over normal lab attire[13].

Respiratory Protection

The primary respiratory hazard is the inhalation of fine dust particles. All handling of the solid compound should be performed within a certified chemical fume hood or a ventilated enclosure to minimize airborne particulates[3][5][8].

  • Under Normal Conditions: When working in a properly functioning fume hood, respiratory protection may not be required.

  • When Engineering Controls are Insufficient: If a fume hood is unavailable or during a large spill clean-up, respiratory protection is essential. A full-face respirator with appropriate particulate filters (P100/FFP3) should be used[4]. Ensure you are properly fit-tested for the respirator in use.

Operational Plan: PPE in Practice

The level of PPE required can vary based on the specific task. The following workflow outlines a systematic approach to PPE selection and use.

PPE_Workflow cluster_prep Preparation & Selection cluster_donning Donning Sequence cluster_doffing Doffing (Removal) Sequence start Assess Task & Associated Risks (e.g., Weighing, Dissolving, Spill) select_ppe Select PPE Based on Hazard Table - Eye/Face - Gloves - Body - Respiratory (if needed) start->select_ppe Identify Hazards inspect_ppe Inspect All PPE for Damage (Holes, Cracks, Degradation) select_ppe->inspect_ppe Gather Equipment don_coveralls 1. Don Lab Coat or Coveralls inspect_ppe->don_coveralls Proceed to Don don_respirator 2. Don Respirator (If required, perform seal check) don_coveralls->don_respirator don_goggles 3. Don Safety Goggles / Face Shield don_respirator->don_goggles don_gloves 4. Don Gloves (Pull cuffs over lab coat sleeves) don_goggles->don_gloves doff_gloves 1. Remove Gloves (Avoid skin contact) don_gloves->doff_gloves After Task Completion doff_coveralls 2. Remove Coveralls / Lab Coat (Turn inside out) doff_gloves->doff_coveralls doff_goggles 3. Remove Goggles / Face Shield doff_coveralls->doff_goggles doff_respirator 4. Remove Respirator doff_goggles->doff_respirator wash_hands 5. Wash Hands Thoroughly doff_respirator->wash_hands

Caption: A general workflow for PPE selection, donning, and doffing.

Protocol: Handling the Powdered Compound
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure all necessary equipment (spatulas, weigh boats, containers) is present to avoid leaving the controlled area.

  • PPE: Don the appropriate PPE as outlined in the table above (at minimum: lab coat, safety goggles, nitrile gloves).

  • Handling: Perform all manipulations, such as weighing and transferring, slowly and carefully to prevent the generation of airborne dust[3][5][8]. Use a spatula to move the solid; do not pour the powder directly from a large container.

  • Cleaning: After handling, decontaminate the spatula and the work surface. Wipe down the area with a damp cloth to collect any residual dust.

  • Disposal: Dispose of any contaminated items, such as weigh paper and gloves, in a designated, sealed waste container[10].

Emergency Protocol: Spill Response

A clear, pre-defined plan is crucial for managing accidental releases.

Spill_Response spill Spill Occurs is_large Large Spill or High Dust Cloud? spill->is_large evacuate Evacuate Area Alert Supervisor Contact EHS is_large->evacuate Yes is_trained Are You Trained & Equipped to Handle? is_large->is_trained No is_trained->evacuate No ppe_cleanup Don Enhanced PPE: - Respirator - Double Gloves - Coveralls is_trained->ppe_cleanup Yes contain Contain Spill (Use absorbent pads) ppe_cleanup->contain cleanup Collect Material (Use dustpan/brush) contain->cleanup dispose Place in Sealed Waste Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Decision-making workflow for emergency spill response.

Disposal Plan: End-of-Life Management

Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous chemical waste.

  • PPE for Disposal: When handling waste containers, wear the same level of PPE used for handling the pure compound: safety goggles, a lab coat, and chemical-resistant gloves.

  • Solid Waste: Collect all contaminated solids, including used gloves, weigh paper, and absorbent materials from spills, in a clearly labeled, sealed container[10]. Do not mix with general laboratory waste.

  • Liquid Waste: Solutions of the compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Due to the stable carbon-fluorine bond, fluorinated organic compounds are persistent[14]. Waste should be disposed of through your institution's hazardous waste program, which will likely involve high-temperature incineration[15]. Do not dispose of this chemical down the drain[5].

By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-fluorobenzoic acid.
  • ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet: 3-(2-Cyanophenyl)-5-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzoic acid.
  • Fisher Scientific. (2024). Safety Data Sheet: 3-Fluorobenzoic acid.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubMed. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • University of Oxford Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]

  • US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.